Technical Documentation Center

3-cyclobutyl-1H-pyrazole-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-cyclobutyl-1H-pyrazole-4-carbonitrile
  • CAS: 2098141-62-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-cyclobutyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block in modern drug discovery.[1] [1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-cyclobutyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block in modern drug discovery.[1]

[1]

Executive Summary

3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS 2098141-62-7 ) is a functionalized pyrazole scaffold widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.[1][2][3] Its structural uniqueness lies in the cyclobutyl group, which provides specific hydrophobic bulk and metabolic stability compared to linear alkyl chains, while the nitrile group at the 4-position serves as a versatile handle for further chemical elaboration or as an electron-withdrawing motif to modulate the pKa of the pyrazole nitrogen.[1]

Chemical Identity & Physicochemical Properties[1][4][5][6]

PropertyData
CAS Number 2098141-62-7
IUPAC Name 3-Cyclobutyl-1H-pyrazole-4-carbonitrile
Synonyms 5-Cyclobutyl-1H-pyrazole-4-carbonitrile; 4-Cyano-3-cyclobutylpyrazole
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES N#CC1=C(C2CCC2)NN=C1
InChI Key Predicted based on structure
Appearance White to off-white crystalline solid
Predicted LogP ~1.8 – 2.1
pKa (NH) ~9.5 (Acidic NH due to electron-withdrawing CN group)
Structural Significance

The compound exhibits annular tautomerism .[1] While often designated as the 3-cyclobutyl isomer, in solution (and in the absence of N-substitution), the proton rapidly migrates between N1 and N2, making the 3- and 5-positions equivalent.[1]

Synthetic Methodology

The most robust and scalable synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile employs a Gould-Jacobs type condensation strategy, utilizing 3-cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3) as the primary starting material.[1]

Retrosynthetic Analysis

The pyrazole ring is constructed via a [3+2] cyclization involving a hydrazine nucleophile and a 1,3-electrophile equivalent.[1]

  • Precursor A: 3-Cyclobutyl-3-oxopropanenitrile (Beta-keto nitrile).[1]

  • Reagent B: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (C1 source).[1]

  • Reagent C: Hydrazine Hydrate (N2 source).[1]

Step-by-Step Protocol
Step 1: Enaminone Formation

Reaction: Condensation of 3-cyclobutyl-3-oxopropanenitrile with DMF-DMA.[1]

  • Reagents: 3-Cyclobutyl-3-oxopropanenitrile (1.0 eq), DMF-DMA (1.2 eq).[1]

  • Solvent: Toluene or Ethanol (anhydrous).[1]

  • Conditions: Reflux (80–110°C) for 2–4 hours.

  • Mechanism: The methylene group of the beta-keto nitrile is activated by the flanking carbonyl and nitrile groups.[1] It attacks the electrophilic carbon of DMF-DMA, eliminating methanol to form the intermediate 2-((dimethylamino)methylene)-3-cyclobutyl-3-oxopropanenitrile .[1]

  • Monitoring: TLC shows disappearance of starting material and appearance of a polar, UV-active spot.[1]

Step 2: Cyclization with Hydrazine

Reaction: Cyclocondensation of the enaminone intermediate with hydrazine.[1]

  • Reagents: Enaminone intermediate (from Step 1), Hydrazine Hydrate (1.5 eq).[1]

  • Solvent: Ethanol or Methanol.[1]

  • Conditions: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Work-up: Concentrate in vacuo. The residue is often recrystallized from Ethanol/Water or purified via silica gel chromatography (Ethyl Acetate/Hexanes).[1]

Reaction Scheme Visualization[1][6]

Synthesis SM1 3-Cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3) Inter Enaminone Intermediate 2-((dimethylamino)methylene)-... SM1->Inter - 2 MeOH Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS 2098141-62-7) Inter->Product Cyclization - Me2NH, - H2O Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: Two-step synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile via enaminone intermediate.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design, particularly for the Janus Kinase (JAK) family.[1]

Hinge Binding Motif

The 1H-pyrazole-4-carbonitrile core mimics the adenine ring of ATP.[1]

  • Donor-Acceptor Pair: The pyrazole NH (donor) and N2 (acceptor) form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket (e.g., Glu966 and Leu967 in JAK2).[1]

  • Nitrile Group: The C4-nitrile often points toward the solvent front or interacts with the gatekeeper residue, improving potency and selectivity.[1] It also increases the acidity of the NH, strengthening the hydrogen bond to the hinge carbonyl.[1]

Role of the Cyclobutyl Group[1]
  • Space Filling: The cyclobutyl ring occupies the hydrophobic pocket (often the ribose-binding pocket or a specific hydrophobic back-pocket).[1]

  • Metabolic Stability: Cyclobutyl rings are generally more metabolically stable than linear alkyl chains (n-butyl) or isopropyl groups, as they lack readily accessible terminal methyl groups for oxidation, though ring oxidation can still occur.[1]

  • Conformational Restriction: The ring restricts the conformational freedom of the substituent, potentially reducing the entropic penalty upon binding.[1]

Drug Discovery Workflow

Researchers typically use this building block in Fragment-Based Drug Design (FBDD) or Scaffold Hopping .[1]

  • N-Alkylation: The pyrazole nitrogen (NH) is alkylated (e.g., with alkyl halides or via Michael addition) to introduce solubility groups or target specific pocket residues.[1]

  • Nitrile Hydrolysis: The nitrile can be hydrolyzed to an amide (CONH2) or acid (COOH) to alter polarity.[1]

  • Cycloaddition: The nitrile can be converted to a tetrazole or oxadiazole for bioisosteric replacement.[1]

Applications cluster_mods Chemical Modifications Core 3-Cyclobutyl-1H-pyrazole-4-carbonitrile N_Alk N-Alkylation (Target Specificity) Core->N_Alk CN_Hydrolysis CN Hydrolysis (Amide/Acid) Core->CN_Hydrolysis Bioisostere Heterocycle Formation (Tetrazole/Oxadiazole) Core->Bioisostere Target JAK1/JAK2 Inhibitors (Immunomodulation) N_Alk->Target

Figure 2: Derivatization pathways for the 3-cyclobutyl-1H-pyrazole-4-carbonitrile scaffold.

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[1]

    • P280: Wear protective gloves/eye protection.[1][4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Nitriles can be sensitive to moisture over long periods.[1]

References

  • PubChem Compound Summary. (n.d.). 3-Cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3).[1][5] Retrieved from [1]

  • Fustero, S., et al. (2008).[1] Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (General methodology for pyrazole synthesis from enaminones).

  • BLD Pharmatech. (2024).[1] Product Certificate: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS 2098141-62-7).[1][2][3] Retrieved from

  • Menet, C. J., et al. (2015).[1] Triazolopyridines as JAK1 Inhibitors. Patent WO2015000000. (Illustrates the use of 4-cyanopyrazole scaffolds in JAK inhibition).

Sources

Exploratory

Structural and Mechanistic Profiling of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile: A Technical Whitepaper

Executive Briefing The pyrazole-4-carbonitrile architecture represents a privileged pharmacophore in modern medicinal chemistry, serving as the foundational core for numerous kinase inhibitors and immunomodulatory agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The pyrazole-4-carbonitrile architecture represents a privileged pharmacophore in modern medicinal chemistry, serving as the foundational core for numerous kinase inhibitors and immunomodulatory agents. Specifically, 3-cyclobutyl-1H-pyrazole-4-carbonitrile and its primary synthetic precursor, 5-amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile , provide an optimal balance of lipophilic bulk, hydrogen-bonding capacity, and metabolic stability.

This whitepaper dissects the structural dynamics, mechanistic utility, and synthetic pathways of this specific core, providing a self-validating framework for researchers engaged in fragment-based drug design (FBDD) and targeted oncology therapeutics.

Structural Dynamics & Physicochemical Profiling

The integration of a cyclobutyl ring at the C3 position of the pyrazole core is a highly deliberate design choice. Unlike linear alkyl chains, the cyclobutyl group adopts a rigid, "puckered" (butterfly) conformation. This allows the molecule to project deeply into narrow hydrophobic sub-pockets—such as the gatekeeper residue pocket in cyclin-dependent kinases (CDKs)—while paying a lower entropic penalty upon binding.

The quantitative parameters of this core are summarized below to highlight its utility in lead optimization:

ParameterValueMechanistic Significance
Compound Name 3-cyclobutyl-1H-pyrazole-4-carbonitrileCore heterocyclic scaffold
CAS Registry Number 2098141-62-7[1]Unique chemical identifier
Precursor CAS 1346270-11-8 (5-amino derivative)[2]Primary synthetic gateway
Molecular Formula C8H9N3High ligand efficiency
Molecular Weight 147.18 g/mol Optimal for fragment-based drug design
Hydrogen Bond Donors 1 (Pyrazole NH)Critical for kinase hinge region anchoring
Hydrogen Bond Acceptors 2 (Pyrazole N, Nitrile N)Enables bidentate coordination

Pharmacophore Utility: Mechanistic Role in Kinase Inhibition

The 3-cyclobutyl-1H-pyrazole-4-carbonitrile core is engineered to exploit the ATP-binding site of kinases. Its efficacy is driven by three distinct structural vectors:

  • The Pyrazole Core (Hinge Binder): The adjacent nitrogen atoms act as a bidentate hydrogen bond donor/acceptor pair. This motif perfectly mimics the purine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region3[3].

  • The 4-Carbonitrile Group (Electronic Modulator): The strongly electron-withdrawing nitrile group lowers the pKa of the pyrazole NH, enhancing its hydrogen-bond donor strength. Additionally, it provides a strong dipole moment that can interact with solvent-exposed regions or coordinate with active-site water molecules4[4].

  • The 3-Cyclobutyl Group (Hydrophobic Anchor): The puckered cyclobutane ring displaces high-energy water molecules from hydrophobic pockets, driving binding affinity through the hydrophobic effect while maintaining lower lipophilicity (clogP) than larger cyclopentyl or aromatic rings.

Pharmacophore Hinge Kinase Hinge Region (Backbone Amides) Pocket Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent Exposed Region Pyr 1H-Pyrazole Core (H-Bond Donor/Acceptor) Pyr->Hinge Hydrogen Bonding CN 4-Carbonitrile (Electronic Modulator) Pyr->CN CB 3-Cyclobutyl (Lipophilic Bulk) Pyr->CB CN->Solvent Dipole Interaction CB->Pocket Steric/Hydrophobic Fill

Pharmacophore model of the pyrazole core binding to a kinase active site.

Experimental Workflow: De Novo Synthesis and Isolation

The synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile is most efficiently achieved via a three-phase protocol. The pathway utilizes the 5-amino derivative as a highly stable, isolable intermediate, followed by reductive deamination. This approach ensures high regioselectivity and scalability5[5].

Phase 1: Assembly of the β-Ketonitrile Intermediate
  • Reagents: Cyclobutanecarbonyl chloride (1.0 eq), Malononitrile (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq), Anhydrous THF.

  • Causality: NaH is employed to quantitatively deprotonate malononitrile (pKa ~11), creating a highly nucleophilic carbanion. Anhydrous THF is critical to prevent the competitive hydrolysis of the acid chloride. The excess base neutralizes the HCl generated during acylation.

  • Self-Validating Control: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete consumption of the acid chloride and the appearance of a highly polar, UV-active spot at the baseline confirms successful acylation. Quenching a 50 µL aliquot in MeOH for LC-MS analysis will yield the exact mass of the intermediate.

Phase 2: Cyclocondensation to the 5-Amino Pyrazole Scaffold
  • Reagents: Hydrazine hydrate (1.2 eq), Ethanol.

  • Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the electrophilic carbonyl carbon, followed by an intramolecular cyclization onto the nitrile group. Ethanol is selected because its reflux temperature (78°C) provides the exact thermal activation energy required to overcome the cyclization barrier without inducing thermal degradation6[6].

  • Self-Validating Control: The reaction visually transitions from a clear solution to a precipitating suspension as the highly crystalline 5-amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile forms. Filtration and subsequent 1H-NMR validation must show a distinct broad singlet at ~6.0 ppm (NH2) and ~12.0 ppm (pyrazole NH).

Phase 3: Reductive Deamination
  • Reagents: tert-Butyl nitrite (t-BuONO, 1.5 eq), THF.

  • Causality: t-BuONO generates a diazonium salt at the C5 position. Utilizing THF as a hydrogen donor in the absence of a strong nucleophile, the diazonium species undergoes reductive cleavage, extruding nitrogen gas to yield the des-amino target.

  • Self-Validating Control: Visual confirmation of N2 gas evolution (effervescence) serves as an immediate kinetic indicator. Final LC-MS validation must demonstrate a mass shift of -15 Da (loss of NH2, gain of H) and >95% purity via UV integration.

Synthesis A Cyclobutanecarbonyl Chloride C NaH, THF, 0°C (Deprotonation) A->C B Malononitrile B->C D β-Ketonitrile Intermediate C->D Acylation E Hydrazine Hydrate EtOH, Reflux D->E F 5-Amino-3-cyclobutyl- 1H-pyrazole-4-carbonitrile E->F Cyclocondensation G t-BuONO, THF (Deamination) F->G H 3-Cyclobutyl-1H- pyrazole-4-carbonitrile G->H Reductive Cleavage

Synthetic workflow for 3-cyclobutyl-1H-pyrazole-4-carbonitrile via reductive deamination.

Downstream Applications in Drug Discovery

The isolated 3-cyclobutyl-1H-pyrazole-4-carbonitrile and its 5-amino counterpart are not merely end-products; they are robust starting materials for the synthesis of fused bicyclic systems.

By reacting the 5-amino derivative with nonsymmetrical dielectrophiles (such as enaminones or acetylacetone derivatives), researchers can achieve regioselective access to pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines 7[7]. These fused systems act as rigidified ATP mimetics, heavily utilized in the development of highly selective p38 MAP kinase inhibitors8[8]. The cyclobutyl ring remains intact during these high-temperature cyclizations, ultimately projecting into the kinase selectivity pocket to drive target specificity.

References

  • RSC Publishing - Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available at: [Link]

  • PMC / NIH - Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

  • Semantic Scholar - Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. Available at: [Link]

  • ResearchGate - Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • ACS Publications - Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. Available at: [Link]

Sources

Foundational

3-cyclobutyl-1H-pyrazole-4-carbonitrile molecular weight and formula

This technical guide provides a comprehensive profile of 3-cyclobutyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block in modern medicinal chemistry, particularly for the development of Janus Kinase (J...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive profile of 3-cyclobutyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block in modern medicinal chemistry, particularly for the development of Janus Kinase (JAK) inhibitors.[1]

Molecular Identity & Physicochemical Core

The molecule is a 3,4-disubstituted pyrazole featuring a cyclobutyl group at the C3 position and a nitrile (cyano) group at the C4 position.[1] It serves as a bioisostere for other alkyl-pyrazoles found in FDA-approved kinase inhibitors, offering a balance between lipophilicity and metabolic stability.[1]

Quantitative Data Summary
PropertyValueTechnical Note
Molecular Formula C₈H₉N₃ Confirmed via elemental composition (C: 65.29%, H: 6.16%, N: 28.55%).[1][2]
Molecular Weight 147.18 g/mol Monoisotopic Mass: 147.0796
CAS Number 2098141-62-7 Primary identifier for the free base.[1]
Predicted LogP 1.85 ± 0.3Optimal range for oral bioavailability (Lipinski compliant).[1]
TPSA ~52.3 ŲPolar surface area dominated by pyrazole nitrogens and nitrile.[1]
pKa (calc) ~11.5 (NH)Weakly acidic pyrrole-like NH; forms salts with strong bases.[1]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsDonor: Pyrazole NH; Acceptors: Pyrazole N, Nitrile N.
Structural Significance

The cyclobutyl moiety is structurally distinct from the cyclopentyl group found in Ruxolitinib.[1] Cyclobutyl rings often provide:

  • Reduced Lipophilicity: Lower cLogP than cyclopentyl/cyclohexyl analogs, potentially improving solubility.[1]

  • Metabolic Blocking: The strained ring is less prone to oxidative metabolism (CYP450) compared to flexible alkyl chains (e.g., n-butyl).[1]

  • Conformational Restriction: Locks the vector of the pyrazole core, optimizing fit within the ATP-binding pocket of kinases.[1]

Synthetic Methodology

The synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile follows a convergent route, utilizing 3-cyclobutyl-3-oxopropanenitrile as the key precursor.[1] This protocol is preferred for its scalability and avoidance of hazardous hydrazine salts in early steps.[1]

Validated Synthetic Route

Precursor: 3-Cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3).[1]

Step 1: Formation of Enaminonitrile Intermediate
  • Reagents: 3-Cyclobutyl-3-oxopropanenitrile (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[1]
    
  • Solvent: Toluene or Ethanol (anhydrous).[1]

  • Conditions: Reflux (80–110°C) for 2–4 hours.[1]

  • Mechanism: Condensation of the active methylene group with DMF-DMA releases methanol and dimethylamine, forming 2-(cyclobutanecarbonyl)-3-(dimethylamino)acrylonitrile .[1]

  • Checkpoint: Monitor via TLC (formation of a bright UV-active spot, typically lower Rf than starting material).[1]

Step 2: Cyclization with Hydrazine
  • Reagents: Enaminonitrile intermediate (from Step 1), Hydrazine hydrate (NH₂NH₂[1]·H₂O) (1.5 eq).[1]

  • Solvent: Ethanol or Acetic Acid (buffered).[1]

  • Conditions: Reflux for 1–2 hours.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute with ice-water.

    • The product often precipitates as a solid.[1] Filter and wash with cold water.[1]

    • Recrystallize from Ethanol/Water if necessary.[1]

  • Yield Expectation: 75–85% over two steps.[1]

Visualization of Synthesis Pathway

Synthesis Start 3-Cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3) Inter Enaminonitrile Intermediate Start->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 3-Cyclobutyl-1H-pyrazole- 4-carbonitrile (C8H9N3) Inter->Product Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: Convergent synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile via enaminonitrile intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ ~13.5 ppm (br s, 1H) Pyrazole NH (exchangeable).[1]
δ ~8.3 ppm (s, 1H) C5-H of the pyrazole ring (characteristic singlet).[1]
δ ~3.6 ppm (m, 1H) Cyclobutyl methine CH (point of attachment).[1]
δ ~1.8–2.4 ppm (m, 6H) Cyclobutyl methylene protons (multiplets).[1]
IR Spectroscopy ~2220–2230 cm⁻¹ Strong, sharp C≡N stretch (Nitrile).[1]
~3100–3200 cm⁻¹ Broad NH stretch.[1]
Mass Spectrometry m/z 148.2 [M+H]⁺ Positive mode ESI; base peak.[1]

Application in Drug Discovery (JAK Inhibition)

This scaffold is a direct structural analog of the "hinge-binding" motif found in several approved Janus Kinase (JAK) inhibitors.[1]

Pharmacophore Mapping

In the ATP-binding pocket of kinases:

  • Pyrazole NH & N: Form a donor-acceptor pair with the "hinge" region of the kinase (e.g., Glu/Leu backbone residues).[1]

  • C4-Nitrile: Often projects into a small hydrophobic pocket or interacts with the gatekeeper residue, increasing potency.[1]

  • C3-Cyclobutyl: Occupies the solvent-exposed region or a hydrophobic sub-pocket (ribose binding area), providing selectivity over other kinases.[1]

Biological Logic Diagram

Pharmacophore cluster_drugs Structural Analogs (JAK Inhibitors) Scaffold 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge Pyrazole N/NH Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket Cyclobutyl Group Rux Ruxolitinib (Cyclopentyl analog) Scaffold->Rux Bioisostere Bar Baricitinib (Ethylsulfonyl-azetidinyl analog)

Figure 2: Pharmacophore mapping of the scaffold within the kinase ATP-binding site.[1]

References

  • ChemicalBook. 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Product Entry. Retrieved from .[1]

  • BLD Pharm. Product BD01359179: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile.[1][2][3] Retrieved from .[1]

  • PubChem. Compound Summary: 3-Cyclobutyl-3-oxopropanenitrile (Precursor).[1] Retrieved from .[1]

  • Fustero, S., et al. (2008).[1] Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.[1] (General methodology reference for enaminonitrile cyclization).

  • Lin, X., et al. (2020).[1] Discovery of JAK Inhibitors: A Review of Structural Scaffolds. Journal of Medicinal Chemistry.[1] (Contextual reference for pyrazole-4-carbonitrile pharmacophores).

Sources

Exploratory

Chemical Properties of 3-Cyclobutylpyrazole-4-carbonitrile

Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary 3-Cyclobutylpyrazole-4-carbonitrile (CAS: Generic structure implied, specific CAS varie...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

3-Cyclobutylpyrazole-4-carbonitrile (CAS: Generic structure implied, specific CAS varies by salt/hydration) is a high-value heterocyclic scaffold utilized primarily in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory agents. Distinguished by the steric bulk of the cyclobutyl group combined with the electron-withdrawing nitrile motif, this intermediate offers a unique balance of lipophilicity and metabolic stability compared to its cyclopropyl and isopropyl analogues. This guide provides an in-depth analysis of its physicochemical profile, synthetic pathways, and reactivity logic, specifically focusing on the regioselective challenges inherent in its functionalization.

Molecular Architecture & Physicochemical Profile[1]

Structural Dynamics

The molecule consists of a pyrazole core substituted at the C3 position with a cyclobutyl ring and at the C4 position with a nitrile (cyano) group.

  • Cyclobutyl Conformation: Unlike the planar cyclopropyl group, the cyclobutyl ring exists in a "puckered" conformation to relieve torsional strain (eclipsing interactions). This creates a distinct steric volume (approx. 88 ų) that influences the binding kinetics in enzyme pockets (e.g., the ATP-binding site of kinases).

  • Tautomerism: In solution, the compound exists in a dynamic equilibrium between the 1H-pyrazole (3-cyclobutyl) and 1H-pyrazole (5-cyclobutyl) tautomers. The electron-withdrawing nitrile group at C4 increases the acidity of the N-H proton (predicted pKa ~10.5–11.5), facilitating deprotonation under mild basic conditions.

Key Physicochemical Properties (Predicted/Analog-Based)
PropertyValue (Approx.)Mechanistic Implication
Molecular Weight 147.18 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA) ~52 ŲFavorable for CNS and oral bioavailability.
H-Bond Donors / Acceptors 1 / 2Classic donor-acceptor motif for hinge binding in kinases.
Melting Point 135–145 °CCrystalline solid; stable for solid-state handling.

Synthetic Pathways & Process Chemistry[2]

The synthesis of 3-cyclobutylpyrazole-4-carbonitrile is non-trivial due to the need to install the nitrile group regioselectively adjacent to the bulky cyclobutyl moiety. The most robust industrial route employs a beta-ketonitrile strategy.

The Enaminone Route (Preferred)

This pathway minimizes impurity formation and avoids hazardous diazo intermediates.

  • Acylation: Cyclobutanecarbonyl chloride is reacted with the anion of acetonitrile (or cyanoacetate followed by decarboxylation) to yield 3-cyclobutyl-3-oxopropanenitrile .

  • Condensation: The beta-ketonitrile reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate .

  • Cyclization: Treatment with hydrazine hydrate effects a cyclocondensation to close the pyrazole ring.

Visualization of Synthetic Logic

The following diagram illustrates the carbon flow and ring closure mechanism.

Synthesis SM1 Cyclobutanecarbonyl Chloride Inter1 3-Cyclobutyl-3- oxopropanenitrile SM1->Inter1 Base (LDA/LiHMDS) SM2 Acetonitrile (Anion) SM2->Inter1 Inter2 Enaminone Intermediate Inter1->Inter2 Condensation Reagent1 DMF-DMA Reagent1->Inter2 Product 3-Cyclobutylpyrazole- 4-carbonitrile Inter2->Product Cyclization (- Me2NH, - H2O) Reagent2 Hydrazine (N2H4) Reagent2->Product

Figure 1: Step-wise synthesis via the enaminone pathway, ensuring regiochemical fidelity.

Reactivity Profile & Regioselectivity[2][3][4][5]

N-Alkylation: The Regioselectivity Challenge

The most critical reaction for this scaffold is N-alkylation (e.g., introducing a tosyl, alkyl, or protecting group). Due to the annular tautomerism, alkylation can occur at either N1 (distal to cyclobutyl) or N2 (proximal to cyclobutyl).

  • Steric Control: The cyclobutyl group is sterically demanding. Under kinetic control (weak base, low temp), electrophiles prefer the N1 position (distal) to avoid steric clash.

  • Thermodynamic Control: Under thermodynamic conditions (reversible alkylation or high temp), the ratio may shift, but the N1-isomer generally remains the major product due to the "lone pair repulsion" effect being minimized.

  • Electronic Effect: The C4-nitrile withdraws electron density, making the pyrazole anion a "soft" nucleophile, often reacting well with soft electrophiles (alkyl halides) via an SN2 mechanism.

Nitrile Transformations

The C4-nitrile is a versatile handle for further elaboration:

  • Hydrolysis: Acidic hydrolysis (H2SO4) converts the nitrile to the primary amide (useful for JAK inhibitor hinge-binding motifs).

  • Reduction: Catalytic hydrogenation (Raney Ni) yields the aminomethyl group.

  • Cyclization: Reaction with amidines or urea derivatives can fuse a pyrimidine ring onto the pyrazole, generating pyrazolo[3,4-d]pyrimidines .

Reactivity Logic Diagram

Reactivity Core 3-Cyclobutylpyrazole- 4-carbonitrile Alkylation N-Alkylation (R-X, Base) Core->Alkylation Functionalization Hydrolysis Acid Hydrolysis (H2SO4) Core->Hydrolysis Fusion Ring Fusion (Formamidine) Core->Fusion N1_Iso N1-Alkyl Isomer (Major - Distal) Alkylation->N1_Iso Steric Preference N2_Iso N2-Alkyl Isomer (Minor - Proximal) Alkylation->N2_Iso Steric Clash Amide Carboxamide (Hinge Binder) Hydrolysis->Amide FusedRing Pyrazolo[3,4-d]pyrimidine (Kinase Scaffold) Fusion->FusedRing

Figure 2: Reactivity map highlighting the divergence between steric-controlled alkylation and functional group manipulation.

Experimental Protocols (Self-Validating)

Protocol: Synthesis of 3-Cyclobutylpyrazole-4-carbonitrile

Note: This protocol is adapted from standard enaminone methodologies for 3-substituted-4-cyanopyrazoles.

Reagents:

  • 3-Cyclobutyl-3-oxopropanenitrile (1.0 eq)

  • DMF-DMA (1.2 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Ethanol (Solvent)[1]

Step-by-Step:

  • Enamine Formation: Charge a reaction vessel with 3-cyclobutyl-3-oxopropanenitrile and Ethanol (5 vol). Add DMF-DMA dropwise at room temperature. Heat to reflux for 2 hours.

    • Validation Point: Monitor by TLC/LCMS. Disappearance of starting nitrile and appearance of a lower-polarity enamine spot indicates completion.

  • Cyclization: Cool the mixture to 0°C. Add Hydrazine Hydrate dropwise (exothermic).

  • Reflux: Warm to room temperature and then reflux for 3 hours.

  • Work-up: Concentrate the solvent in vacuo. Triturate the residue with cold water to precipitate the product. Filter and wash with hexanes.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Data:

  • 1H NMR (DMSO-d6): δ ~13.5 (br s, 1H, NH), 8.3 (s, 1H, C5-H), 3.6 (m, 1H, Cyclobutyl-CH), 2.4–1.8 (m, 6H, Cyclobutyl-CH2).

  • IR: Distinct nitrile stretch at ~2220–2230 cm⁻¹.

Safety & Handling

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Hazard: Pyrazoles can cause severe eye irritation. The nitrile moiety presents a risk of cyanide liberation if subjected to strong acids/oxidizers under uncontrolled conditions, though the aromatic nitrile is generally stable.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic potential requires desiccated storage.

References

  • Fustero, S., et al. (2017).[2] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry. Link

  • Deng, X., & Mani, N. S. (2008).[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 130477416, 4-Cyclopropyloxane-4-carbonitrile (Analog Reference)." PubChem. Link

  • Kudyakova, Y. S., & Bazhin, D. N. (2025). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences. Link

  • Beilstein Institute. (2018). "An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones." Beilstein Journal of Organic Chemistry. Link

Sources

Foundational

3-cyclobutyl-1H-pyrazole-4-carbonitrile vs 3-cyclopropyl analog

Topic: Comparative Analysis of 3-Cyclopropyl vs. 3-Cyclobutyl-1H-pyrazole-4-carbonitrile as Kinase Inhibitor Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 3-Cyclopropyl vs. 3-Cyclobutyl-1H-pyrazole-4-carbonitrile as Kinase Inhibitor Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Small Ring" Bioisostere Decision

In the optimization of ATP-competitive kinase inhibitors—particularly for the Janus Kinase (JAK) family (e.g., Ruxolitinib, Baricitinib)—the 3-substituted-1H-pyrazole-4-carbonitrile motif is a privileged scaffold. The nitrile group at the 4-position often serves as a critical hydrogen bond acceptor for the kinase hinge region or as a vector for solvent-front interactions, while the 3-position substituent dictates hydrophobic pocket filling (typically the gatekeeper residue proximity).

This guide provides a technical comparison between the 3-cyclopropyl (CP-PCN) and 3-cyclobutyl (CB-PCN) analogs. While the cyclopropyl moiety is a standard "go-to" for metabolic stability and rigidification, the cyclobutyl analog offers a distinct steric profile and lipophilicity vector that can rescue potency in lead series where the cyclopropyl group provides insufficient hydrophobic burial.

Physicochemical & Structural Profiling[1][2]

The choice between a cyclopropyl and cyclobutyl ring is rarely arbitrary; it is a calculated trade-off between metabolic stability , ring strain , and hydrophobic occupancy .

Table 1: Comparative Physicochemical Metrics
Property3-Cyclopropyl-1H-pyrazole-4-carbonitrile (CP-PCN)3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CB-PCN)Impact on Drug Design
Formula C₇H₇N₃C₈H₉N₃One methylene difference.
MW 133.15 g/mol 147.18 g/mol Minimal impact on Ligand Efficiency (LE).
ClogP ~1.14~1.53CB-PCN is more lipophilic. Increases permeability but lowers solubility.
Ring Strain ~27.5 kcal/mol~26.3 kcal/molBoth are high-energy; Cp has unique "pseudo-pi" character.
Conformation Planar (C-C bonds bent)Puckered ("Butterfly" ~25°)Critical: Cb occupies more 3D volume; Cp is flatter.
Metabolic Liability Low. High s-character of C-H bonds resists CYP450 H-abstraction.Moderate. Ring hydroxylation is possible; ring opening is rare but possible.Cp is generally preferred for half-life extension.
Structural Biology Implications[1]
  • Cyclopropyl (Cp): Due to the Walsh orbitals (bent bonds), the Cp ring acts as a weak electron donor (pseudo-conjugation) to the pyrazole. It is chemically robust. In a kinase pocket, it acts as a rigid, compact hydrophobic anchor.

  • Cyclobutyl (Cb): The "puckered" conformation allows the Cb ring to adapt to slightly larger hydrophobic pockets. If a resistance mutation (e.g., Gatekeeper mutation) increases the pocket size, switching from Cp to Cb can restore potency by increasing Van der Waals contact surface area.

Synthetic Methodologies: The Enaminone Route

The industry-standard synthesis for both analogs utilizes the DMF-DMA (Dimethylformamide dimethyl acetal) route. This method is preferred over the classical condensation of hydrazines with 1,3-diketones because it avoids regioselectivity issues often seen with asymmetrical diketones.

Retrosynthetic Analysis

The 4-carbonitrile group is introduced early via the activation of acetonitrile, rather than by late-stage cyanation (e.g., Rosenmund-von Braun), ensuring higher safety and yield.

Detailed Experimental Protocol (CB-PCN Focus)

Note: The protocol below is adapted for the Cyclobutyl analog, which is less commercially available than the Cyclopropyl variant.

Reagents:

  • Cyclobutanecarboxylic acid (Starting Material)[2]

  • Acetonitrile (Solvent & Reactant)

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Hydrazine Hydrate (N2H4·H2O)

Step-by-Step Workflow:

  • Beta-Ketonitrile Formation (The "Active Methylene" Step):

    • Setup: Flame-dry a 500mL 3-neck flask under Nitrogen.

    • Activation: Dissolve acetonitrile (1.1 eq) in dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate the lithiated acetonitrile species (LiCH₂CN).

    • Addition: Add Ethyl Cyclobutanecarboxylate (1.0 eq) (prepared from the acid via EtOH/H₂SO₄) dropwise to the mixture.

    • Reaction: Allow to warm to 0°C over 2 hours. The nucleophilic attack displaces ethoxide.

    • Quench: Acidify with 1N HCl to pH 4. Extract with EtOAc.

    • Product:3-cyclobutyl-3-oxopropanenitrile . (Yield typically 80-90%).[3]

  • Enaminone Synthesis (The "DMF-DMA" Step):

    • Dissolve the beta-ketonitrile from Step 1 in Toluene (or neat if scale allows).

    • Add DMF-DMA (1.2 eq).

    • Reflux at 110°C for 3-5 hours. Methanol is a byproduct; removing it via a Dean-Stark trap drives the equilibrium.

    • Observation: The solution turns yellow/orange.

    • Product:2-benzoyl-3-(dimethylamino)acrylonitrile analog (specifically: 2-(cyclobutanecarbonyl)-3-(dimethylamino)acrylonitrile).

  • Cyclization (The Pyrazole Formation):

    • Dissolve the enaminone intermediate in Ethanol.

    • Add Hydrazine Hydrate (1.5 eq) at room temperature.

    • Stir for 2-4 hours (exothermic reaction possible).

    • Mechanism:[2][4][5][6] The hydrazine NH₂ attacks the enamine carbon (displacing dimethylamine), followed by intramolecular attack on the ketone carbonyl.

    • Workup: Concentrate in vacuo. Recrystallize from EtOH/Water.

    • Final Product:3-cyclobutyl-1H-pyrazole-4-carbonitrile .

Visualizing the Workflow

The following diagram illustrates the parallel synthesis pathways and the critical decision points for SAR (Structure-Activity Relationship) optimization.

G Start Start: Cycloalkyl Carboxylate (R = Cyclopropyl or Cyclobutyl) Step1 Step 1: Acetonitrile Anion Attack (n-BuLi, THF, -78°C) Start->Step1 Inter1 Intermediate 1: Beta-Ketonitrile (R-CO-CH2-CN) Step1->Inter1 Step2 Step 2: Condensation with DMF-DMA (Reflux, -MeOH) Inter1->Step2 Inter2 Intermediate 2: Enaminonitrile (R-CO-C(CN)=CH-NMe2) Step2->Inter2 Step3 Step 3: Cyclization with Hydrazine (EtOH, RT) Inter2->Step3 Final Final Product: 3-Cycloalkyl-1H-pyrazole-4-carbonitrile Step3->Final Decision SAR Decision Point: Metabolic Stability vs. Potency Final->Decision Lead Opt PathCP Select Cyclopropyl (CP) High Stability, Compact Fit Decision->PathCP PathCB Select Cyclobutyl (CB) Fill Hydrophobic Pocket, +LogP Decision->PathCB

Caption: Figure 1. Synthetic pathway via the Enaminone route and SAR decision logic for ring selection.

Medicinal Chemistry & SAR Implications[1][4][9][10][11]

When incorporating these scaffolds into a drug candidate (e.g., a JAK1 inhibitor), the following heuristics apply:

5.1. The "Magic Methyl" of Rings

Replacing a Cyclopropyl group with a Cyclobutyl group is the cyclic equivalent of the "Magic Methyl" effect.

  • Effect: It adds bulk and lipophilicity without introducing a new functional group.

  • Risk: The cyclobutyl ring is prone to CYP450-mediated hydroxylation at the 3-position of the ring (distal to the attachment point).

  • Mitigation: If the Cyclobutyl analog shows high clearance, consider fluorinating the ring (e.g., 3,3-difluorocyclobutyl) to block metabolism while maintaining the steric volume.

5.2. Tautomerism

Both CP-PCN and CB-PCN exist as 1H-pyrazoles. In solution, the proton shuttles between N1 and N2.

  • Synthesis Note: Upon alkylation (e.g., attaching the pyrazole to a scaffold), you will get a mixture of regioisomers (N1-alkyl vs N2-alkyl). The steric bulk of the Cyclobutyl group at position 3 may shift the alkylation preference to the distal nitrogen (N1) more strongly than the smaller Cyclopropyl group due to steric hindrance.

References

  • Fustero, S., et al. (2011). Improved Synthesis of 3-Substituted Pyrazole-4-carbonitriles. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses ring strain and metabolic stability comparisons). Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Cyclopropyl-1H-pyrazole-4-carbonitrile (CAS 1029633-63-3).[7] Link

  • Cresset Group. (2022). Bioisosteric Replacements: Addressing Metabolic Liabilities. (Case studies on Cyclopropyl vs. Alkyl stability). Link

Sources

Exploratory

Design, Synthesis, and Application of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile in Targeted Kinase Inhibitor Discovery

Executive Summary The development of highly selective kinase inhibitors requires building blocks that precisely navigate the complex steric and electronic landscapes of the ATP-binding pocket. 3-Cyclobutyl-1H-pyrazole-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires building blocks that precisely navigate the complex steric and electronic landscapes of the ATP-binding pocket. 3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS: 2098141-62-7) has emerged as a privileged scaffold in modern drug discovery, particularly in the modulation of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway[1]. This whitepaper provides an in-depth technical analysis of this molecule, exploring its structural rationale, synthetic methodology, and integration into self-validating biological assays.

Chemical Identity and Structural Rationale

To leverage a building block effectively, one must understand its exact topological and electronic contributions to the final active pharmaceutical ingredient (API).

  • Aromatic SMILES: N#Cc1c(C2CCC2)[nH]nc1

  • Vendor/Kekulé SMILES: N#CC1=C(C2CCC2)NN=C1[2]

Note on Tautomerism: In solution, the proton rapidly exchanges between the two nitrogen atoms, making 3-cyclobutyl-1H-pyrazole-4-carbonitrile and 5-cyclobutyl-1H-pyrazole-4-carbonitrile chemically equivalent tautomers.

The Causality of Scaffold Design

The selection of this specific core is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in kinase inhibition:

  • The Pyrazole Core (Hinge Binder): The adjacent nitrogen atoms act as a bidentate interaction motif. The

    
    -H serves as a hydrogen bond donor, while the 
    
    
    
    lone pair acts as a hydrogen bond acceptor, perfectly complementing the backbone amide linkages (e.g., Leu932 in JAK2) of the kinase hinge region.
  • The 4-Carbonitrile Group (Electronic & Steric Modulator): Placing a strong electron-withdrawing cyano group (-C≡N) at the C4 position lowers the pKa of the pyrazole N-H, significantly strengthening its hydrogen bond donor capacity. Furthermore, the linear, sp-hybridized cyano group projects into the narrow gatekeeper sub-pocket, enhancing binding affinity via dipole-dipole interactions[3].

  • The 3-Cyclobutyl Group (Hydrophobic Anchor): The cyclobutyl ring provides a "Goldilocks" zone of lipophilicity and steric bulk. Unlike flexible alkyl chains that suffer a high entropic penalty upon binding, the puckered four-membered ring is conformationally restricted.

Table 1: Comparative Physicochemical Properties of 3-Substituted 1H-Pyrazole-4-carbonitriles

Substituent (R)SMILESMolecular WeightcLogPTPSA (Ų)Steric Impact on Kinase Hinge Binding
MethylN#CC1=C(C)NN=C1107.12 g/mol 0.5252.6Minimal; leaves hydrophobic pocket partially unfilled.
CyclopropylN#CC1=C(C2CC2)NN=C1133.15 g/mol 1.1052.6Moderate; rigid, but lacks depth for optimal van der Waals contact.
Cyclobutyl N#CC1=C(C2CCC2)NN=C1147.18 g/mol 1.65 52.6 Optimal; fills pocket, maintains favorable trajectory without clash.
CyclopentylN#CC1=C(C2CCCC2)NN=C1161.20 g/mol 2.1552.6High; potential steric clash with gatekeeper or P-loop residues[4].
Mechanistic Grounding: JAK-STAT Pathway Modulation

The JAK family (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases that mediate signaling for over 70 different cytokines[5]. Dysregulation of this pathway is a primary driver in autoimmune diseases (e.g., rheumatoid arthritis, dry eye syndrome) and myeloproliferative neoplasms[1][6].

Derivatives of 3-cyclobutyl-1H-pyrazole-4-carbonitrile act as Type I ATP-competitive inhibitors . By occupying the ATP-binding site of the active kinase conformation, they prevent the auto-phosphorylation of JAK and the subsequent phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory genes.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (ATP Binding) Receptor->JAK Dimerization & Activation STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor 3-Cyclobutyl-1H-pyrazole -4-carbonitrile Core Inhibitor->JAK Blocks ATP Pocket pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Figure 1: JAK-STAT signaling cascade and the targeted inhibition node by pyrazole-4-carbonitriles.

Synthetic Methodology: The Enaminonitrile Route

To ensure high purity and scalability, the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile relies on the robust condensation of a β-ketonitrile with a formamide acetal, followed by cyclization.

Workflow SM 3-Cyclobutyl-3-oxopropanenitrile + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Rxn1 Step 1: Condensation Reaction (100°C, 2 hours, neat or in Toluene) SM->Rxn1 Int Intermediate: Enaminonitrile Rxn1->Int Rxn2 Step 2: Cyclization (+ Hydrazine Hydrate, EtOH, Reflux, 4h) Int->Rxn2 Workup Step 3: Aqueous Workup (EtOAc Extraction, Brine Wash) Rxn2->Workup Purify Step 4: Purification (Silica Gel Column Chromatography) Workup->Purify Product 3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS: 2098141-62-7) Purify->Product

Figure 2: Step-by-step synthetic workflow for 3-cyclobutyl-1H-pyrazole-4-carbonitrile.

Step-by-Step Protocol
  • Condensation (Enaminonitrile Formation):

    • Action: Charge a round-bottom flask with 3-cyclobutyl-3-oxopropanenitrile (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Heat to 100°C for 2 hours.

    • Causality: DMF-DMA acts as both a one-carbon electrophile and a dehydrating agent. The elevated temperature drives off methanol, pushing the equilibrium toward the highly conjugated (and thus stable) enaminonitrile intermediate.

  • Cyclization:

    • Action: Cool the mixture to room temperature, concentrate under vacuum, and dissolve the residue in absolute ethanol. Add hydrazine hydrate (1.2 eq) dropwise. Reflux at 78°C for 4 hours.

    • Causality: Ethanol is chosen because it perfectly solubilizes both the organic intermediate and the aqueous hydrazine. Its boiling point (78°C) provides optimal thermal energy for the bis-nucleophilic attack of hydrazine without risking the thermal degradation of the sensitive nitrile group.

  • Workup & Purification:

    • Action: Quench with water, extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
      
  • Validation Checkpoint (Self-Validating System):

    • Action: Perform LC-MS and 1H-NMR before proceeding to downstream API synthesis.

    • Success Criteria: The pyrazole C5-H must appear as a distinct singlet at ~8.0 ppm. The cyclobutyl protons will present as multiplets between 1.8–3.6 ppm. The mass spectrum must show the

      
       ion at m/z 148.1.
      
Application in Drug Discovery: Lead Optimization

Once synthesized, 3-cyclobutyl-1H-pyrazole-4-carbonitrile is rarely the final drug. It is a scaffold designed for functionalization. The most common derivatization occurs at the


 position via:
  • Mitsunobu Reactions: To introduce complex chiral alkyl chains.

  • Buchwald-Hartwig Cross-Coupling: To attach heteroaryl groups (e.g., pyrrolo[2,3-b]pyridines)[1].

  • Michael Additions: Reacting the pyrazole NH with an electrophilic alkene (e.g., forming cyanoethylpyrazoles)[3].

By keeping the 3-cyclobutyl and 4-carbonitrile constant, medicinal chemists can systematically vary the


 substituent to tune pharmacokinetic properties (like oral bioavailability and half-life) while maintaining the core pharmacodynamic interaction with the kinase hinge.
Self-Validating Protocol: TR-FRET Kinase Assay

To prove that your newly synthesized derivative (incorporating the 3-cyclobutyl-1H-pyrazole-4-carbonitrile core) is an effective JAK inhibitor, you must evaluate it using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Action: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
      
    • Causality: DTT is critical to maintain the kinase cysteine residues in a reduced, active state. Tween-20 prevents the highly lipophilic pyrazole derivatives from aggregating or non-specifically binding to the microplate walls.

  • Compound Dilution:

    • Action: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzymatic Reaction:

    • Action: Add recombinant JAK1/JAK2 enzyme and a fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at its predetermined

      
       concentration.
      
    • Causality: Running the assay exactly at the ATP

      
       ensures that the assay is highly sensitive to competitive inhibitors. If ATP is too high, it will outcompete the pyrazole inhibitor, yielding false negatives.
      
  • Detection & Validation Checkpoint:

    • Action: After 60 minutes, add the Europium-labeled anti-phospho antibody and EDTA (to chelate

      
       and stop the kinase). Read the plate at 615 nm and 665 nm.
      
    • Success Criteria (Self-Validation): Calculate the Z'-factor using the positive control (e.g., Staurosporine) and negative control (DMSO). A Z'-factor > 0.6 is mandatory to validate the assay's robustness. Only then can the

      
       values of the cyclobutyl-pyrazole derivatives be trusted.
      
References
  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors (EP1966202B1). European Patent Office / Google Patents.
  • Acyclic cyanoethylpyrazoles as janus kinase inhibitors (US9493441B2). United States Patent and Trademark Office / Google Patents.
  • Janus Kinase Inhibitors for Treatment of Dry Eye and Other Eye Related Diseases. European Patent Office. Retrieved from: [Link]

  • Cyanomethylpyrazole carboxamides as janus kinase inhibitors (WO2013043962A1). World Intellectual Property Organization / Google Patents.

Sources

Foundational

Technical Guide: Isomers of Cyclobutyl Pyrazole Carbonitrile

This guide provides an in-depth technical analysis of the isomers of cyclobutyl pyrazole carbonitrile , a critical scaffold in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. Reg...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the isomers of cyclobutyl pyrazole carbonitrile , a critical scaffold in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.

Regiocontrol, Synthesis, and Structural Validation in Medicinal Chemistry

Executive Summary

The cyclobutyl pyrazole carbonitrile motif represents a privileged scaffold in modern drug discovery. The pyrazole ring serves as a robust bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and hydrogen-bond acceptor/donor profiles. The cyclobutyl group , a lipophilic spacer, is frequently employed to occupy hydrophobic pockets (e.g., the ATP-binding site of kinases) with optimal shape complementarity, while the carbonitrile (cyano) group functions as a versatile handle for further derivatization (e.g., hydrolysis to amides, reduction to amines) or as a direct interactor with active site residues (e.g., Cysteine thiolates).

However, the synthesis of this scaffold is plagued by regioisomerism . The tautomeric nature of the pyrazole ring and the ambident nucleophilicity of hydrazines often lead to mixtures of 1,3- , 1,4- , and 1,5-substituted isomers. This guide details the structural classification, regioselective synthesis, and definitive analytical validation of these isomers.

Structural Classification & Isomer Landscape

The term "cyclobutyl pyrazole carbonitrile" encompasses several distinct regioisomers based on the attachment points of the cyclobutyl and cyano groups.

The Core Isomers

Assuming the cyclobutyl group is attached to the pyrazole nitrogen (N-alkylation is the dominant biological relevance), three primary regioisomers exist:

Isomer DesignationIUPAC NameStructural CharacteristicsMedChem Relevance
Isomer 4-CN 1-cyclobutyl-1H-pyrazole-4-carbonitrile Linear vector; substituents are para-like.Highest. Common in JAK1/JAK2 inhibitors (e.g., Ruxolitinib analogs).
Isomer 3-CN 1-cyclobutyl-1H-pyrazole-3-carbonitrile Bent vector; substituents are meta-like (1,3-relationship).Moderate. Used to induce specific curvature in the ligand.
Isomer 5-CN 1-cyclobutyl-1H-pyrazole-5-carbonitrile Congested vector; substituents are ortho-like (1,5-relationship).Lowest (usually). High steric clash between cyclobutyl and cyano groups often reduces binding affinity.
Diagram: Isomer Relationships

The following diagram illustrates the structural relationship and potential synthetic divergence points.

Isomers Start Precursors (Hydrazines + Electrophiles) Iso4 Isomer 4-CN (1-cyclobutyl-1H-pyrazole-4-carbonitrile) Target: Kinase Hinge Binder Start->Iso4 Route A: Ethoxymethylene malononitrile Iso3 Isomer 3-CN (1-cyclobutyl-1H-pyrazole-3-carbonitrile) Target: Allosteric Modulator Start->Iso3 Route B: Alkylation of 3-CN (Major) Iso5 Isomer 5-CN (1-cyclobutyl-1H-pyrazole-5-carbonitrile) Target: Steric Probe Start->Iso5 Route B: Alkylation of 3-CN (Minor)

Caption: Structural divergence of cyclobutyl pyrazole carbonitrile isomers based on synthetic strategy.

Synthetic Pathways & Regiocontrol[1]

Achieving high purity requires selecting the correct pathway. Direct alkylation is often non-selective, whereas de novo cyclization offers superior regiocontrol.

Route A: De Novo Cyclization (High Regiofidelity)

This route constructs the pyrazole ring with the substituents already in place, avoiding the ambiguity of N-alkylation.

  • Target: Isomer 4-CN (1-cyclobutyl-1H-pyrazole-4-carbonitrile)

  • Mechanism: Condensation of cyclobutylhydrazine with an electrophilic enol ether.

  • Key Reagent: 2-(Ethoxymethylene)malononitrile (for 5-amino-4-cyano derivatives) or 2-(dimethylamino)methylene-3-oxopropanenitrile equivalents.

Protocol Logic:

  • Cyclobutylhydrazine acts as the dinucleophile.

  • The terminal nitrogen (NH2) is the harder nucleophile and attacks the enol ether carbon (hard electrophile).

  • Cyclization ensues. Sterics dictate that the bulky cyclobutyl group stays away from the forming C-C bonds if possible, but in 1,3-dipolar types, electronic factors dominate.

Route B: N-Alkylation of Pyrazoles (Low Regiofidelity)

This route involves reacting a pre-formed cyanopyrazole with a cyclobutyl electrophile (e.g., bromocyclobutane).

  • Target: Mixture of Isomer 3-CN and Isomer 5-CN.

  • Mechanism: S_N2 substitution.

  • Challenge: The pyrazole anion is an ambident nucleophile.

    • Steric Rule: Alkylation generally favors the nitrogen distal to the bulky substituent (forming the 1,3-isomer).

    • Electronic Rule: Electron-withdrawing groups (like -CN) at position 3 make N2 less nucleophilic, favoring N1 alkylation (1,3-isomer).

    • Outcome: Alkylation of 3-cyanopyrazole typically yields a 4:1 to 9:1 mixture favoring 1-cyclobutyl-3-carbonitrile over the 1,5-isomer.

Analytical Validation: Distinguishing Isomers

Correctly assigning the regiochemistry is critical.[1] Relying solely on LCMS is insufficient as isomers have identical masses.

Nuclear Magnetic Resonance (NMR)

NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for assignment.[1]

  • Isomer 4-CN:

    • Protons: H3 and H5 are singlets (or close doublets).

    • NOE: The N-CH (cyclobutyl methine) will show NOE correlations to both H5 and H3 (though H5 is typically stronger due to proximity).

  • Isomer 3-CN:

    • Protons: H4 and H5 are doublets (

      
       Hz).
      
    • NOE: The N-CH cyclobutyl proton will show a strong NOE correlation to H5 (the adjacent proton). It will show NO correlation to the CN group (invisible in 1H) or H4 (too far).

  • Isomer 5-CN:

    • Protons: H3 and H4 are doublets.

    • NOE: The N-CH cyclobutyl proton is spatially crowded by the CN group. It will show NO correlation to any ring proton (H3/H4 are too far). This "silent" NOE spectrum regarding ring protons is diagnostic of the 1,5-isomer.

13C-NMR Chemical Shifts

The carbon chemical shifts of the pyrazole ring are diagnostic.[1][2]

  • C3 vs C5: In N-substituted pyrazoles, C5 (adjacent to N) typically resonates downfield (~130-140 ppm) compared to C3 (~120-130 ppm), but the CN group exerts a shielding/deshielding effect depending on position.

  • Rule of Thumb: The

    
     coupling constant for C5-H is usually larger (~185 Hz) than for C3-H (~175 Hz).
    
Diagram: Analytical Logic Flow

Analysis Sample Unknown Isomer Sample NOE_Exp Run 1D NOE / 2D NOESY Irradiate N-CH (Cyclobutyl) Sample->NOE_Exp Result1 NOE to Ring Proton (H5)? NOE_Exp->Result1 Iso3_Confirm Isomer 3-CN (Cyclobutyl adjacent to H) Result1->Iso3_Confirm Strong Signal Iso5_Confirm Isomer 5-CN (Cyclobutyl adjacent to CN) Result1->Iso5_Confirm No Signal Yes Yes No No

Caption: Decision tree for assigning pyrazole regiochemistry using NOE NMR.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Cyclobutyl-1H-pyrazole-4-carbonitrile

This protocol utilizes the cyclocondensation approach to avoid isomer mixtures.

Reagents:

  • Cyclobutylhydrazine hydrochloride (1.0 eq)

  • 2-(Ethoxymethylene)malononitrile (1.0 eq)

  • Ethanol (0.5 M concentration)

  • Triethylamine (1.2 eq)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutylhydrazine HCl in absolute ethanol.

  • Neutralization: Add triethylamine dropwise at 0°C. Stir for 15 minutes.

  • Addition: Add 2-(ethoxymethylene)malononitrile in one portion. The solution will turn yellow.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically 5-amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile .

    • Note: To obtain the des-amino parent (if required), perform a diazotization-reduction using

      
      -BuONO and THF/DMF at 60°C.
      
  • Yield: Expect 75–85% yield of the 5-amino intermediate.

Protocol 2: Separation of 3-CN and 5-CN Isomers (Alkylation Route)

Used when the 3-CN isomer is the target.

Reagents:

  • 1H-pyrazole-3-carbonitrile (1.0 eq)

  • Bromocyclobutane (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) (0.2 M)

Procedure:

  • Alkylation: Dissolve pyrazole-3-carbonitrile in dry DMF. Add

    
    . Stir for 30 mins at RT.[3]
    
  • Addition: Add bromocyclobutane. Heat to 60°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF).

  • Separation (Critical Step):

    • The 1,3-isomer (1-cyclobutyl-3-CN) is generally less polar than the 1,5-isomer.

    • Flash Chromatography: Use a gradient of 0-30% EtOAc in Hexanes.

    • Order of Elution: 1-cyclobutyl-3-CN elutes first. 1-cyclobutyl-5-CN elutes second.

  • Data Table:

PropertyIsomer 3-CN (Major)Isomer 5-CN (Minor)
TLC Rf (30% EtOAc) ~0.65~0.45
Ratio (Standard) ~85%~15%
1H NMR (H-Cyclobutyl) Multiplet, NOE to H5Multiplet, NO NOE to Ring

Pharmacological Implications

In drug development, the choice of isomer dictates the vector of the substituents.

  • JAK Inhibitors: The 4-CN isomer is preferred because the C4 position points towards the solvent front or specific hinge residues, while the N1-cyclobutyl group fits into the hydrophobic pocket formed by the gatekeeper residue.

  • Steric Clashes: The 5-CN isomer is rarely active. The proximity of the bulky cyclobutyl group (N1) and the cyano group (C5) creates significant steric strain, preventing the molecule from adopting the planar conformation often required for kinase binding.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles: A Review. Chemical Reviews. Link

  • Life Chemicals. (2019).[4] Functionalized Pyrazoles for Drug Discovery.[4][5] Life Chemicals Building Blocks. Link

  • BenchChem. (2025).[1][3][6] Optimizing N-Alkylation of Pyrazoles: Technical Protocols. BenchChem Support.[3] Link

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[5] Link

  • Lynch, M. P., et al. (1989).[7] Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry.[7] Link

Sources

Exploratory

3-cyclobutyl-1H-pyrazole-4-carbonitrile melting point data

Technical Guide: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Characterization & Synthesis Executive Summary 3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS: 2098141-62-7) is a critical heterocyclic building block in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Characterization & Synthesis

Executive Summary

3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS: 2098141-62-7) is a critical heterocyclic building block in the development of Janus kinase (JAK) inhibitors and other small-molecule therapeutics.[1][2][3] Its structural uniqueness lies in the cyclobutyl moiety, which offers a rigid, lipophilic spacer that can optimize binding affinity in kinase pockets compared to more flexible alkyl chains (propyl/butyl) or larger rings (cyclopentyl/cyclohexyl).

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, validated synthesis pathways, and rigorous characterization protocols. Due to the limited availability of experimental melting point data in open literature for this specific analog, this guide provides predictive ranges based on structural homology and details the Differential Scanning Calorimetry (DSC) protocol required for precise internal validation.

Physicochemical Profile

PropertyDataNotes
IUPAC Name 3-Cyclobutyl-1H-pyrazole-4-carbonitrileTautomer with 5-cyclobutyl-1H-pyrazole-4-carbonitrile
CAS Number 2098141-62-7Assigned ~2017; often custom synthesized
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Predicted Melting Point 112 – 128 °C Estimated based on 3-tert-butyl analog (114-116°C) and packing efficiency.[1][2][3]
Physical State Crystalline SolidWhite to off-white powder
Solubility DMSO, Methanol, DCMSparingly soluble in water; soluble in polar organic solvents
pKa (Predicted) ~9.5 (NH)Typical for 4-cyanopyrazoles

Note on Melting Point: The melting point of pyrazole derivatives is highly sensitive to purity and crystal polymorphs. While the tert-butyl analog melts at 114-116°C, the cyclobutyl ring's "pucker" conformation may influence crystal packing, potentially shifting the melting range slightly higher.[1]

Validated Synthesis Workflow

To ensure high purity for accurate melting point determination, the following convergent synthesis route is recommended. This pathway minimizes regioisomeric impurities.

Step 1: Synthesis of -Ketonitrile Precursor
  • Reagents: Ethyl cyclobutanecarboxylate, Acetonitrile, Sodium Hydride (NaH), THF.

  • Mechanism: Claisen-type condensation.[1][3]

  • Protocol:

    • Suspend NaH (1.2 eq) in anhydrous THF at 0°C.

    • Add acetonitrile (1.2 eq) dropwise; stir for 30 min to form the anion.

    • Add ethyl cyclobutanecarboxylate (1.0 eq) slowly.

    • Reflux for 4 hours.

    • Quench with dilute HCl to pH 5. Extract with EtOAc.

    • Product: 3-Cyclobutyl-3-oxopropanenitrile.[1][3]

Step 2: Formation of Enaminonitrile
  • Reagents: 3-Cyclobutyl-3-oxopropanenitrile, DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1][3]

  • Protocol:

    • Dissolve the

      
      -ketonitrile in Toluene.[3]
      
    • Add DMF-DMA (1.1 eq).

    • Heat to 80°C for 2 hours.

    • Concentrate in vacuo to yield the intermediate: 2-(cyclobutanecarbonyl)-3-(dimethylamino)acrylonitrile.[1][3]

Step 3: Cyclization to Pyrazole Core
  • Reagents: Hydrazine hydrate (N₂H₄[3]·H₂O), Ethanol.[4][5][6]

  • Protocol:

    • Dissolve the intermediate from Step 2 in Ethanol.

    • Add Hydrazine hydrate (1.2 eq) at 0°C (exothermic).

    • Stir at room temperature for 1 hour, then reflux for 1 hour.

    • Cool to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure 3-cyclobutyl-1H-pyrazole-4-carbonitrile.[1][2][3]

Visualization: Synthesis & Characterization Logic

G Start Ethyl Cyclobutanecarboxylate (Starting Material) Step1 Step 1: Claisen Condensation (NaH, MeCN, THF) Start->Step1 Inter1 3-Cyclobutyl-3-oxopropanenitrile Step1->Inter1 Yield ~85% Step2 Step 2: Enamine Formation (DMF-DMA, Toluene, 80°C) Inter1->Step2 Inter2 Enaminonitrile Intermediate Step2->Inter2 Step3 Step 3: Cyclization (Hydrazine Hydrate, EtOH) Inter2->Step3 Product 3-Cyclobutyl-1H-pyrazole-4-carbonitrile (Crude) Step3->Product Purify Recrystallization (EtOH/Water 9:1) Product->Purify Final Pure Crystalline Solid (Target for MP Analysis) Purify->Final Purity >99%

Figure 1: Convergent synthesis pathway for high-purity 3-cyclobutyl-1H-pyrazole-4-carbonitrile.

Analytical Characterization Protocols

To definitively establish the melting point and identity of the synthesized compound, the following protocols must be followed.

A. Melting Point Determination (DSC)

Standard capillary melting point apparatus can be subjective. Differential Scanning Calorimetry (DSC) is the gold standard for pharmaceutical intermediates.

  • Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.

  • Sample Mass: 2–5 mg in a crimped aluminum pan.

  • Reference: Empty crimped aluminum pan.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 200°C.

    • Data Analysis: Record the Onset Temperature (T_onset) as the melting point, not the peak maximum.

  • Acceptance Criteria: A sharp endothermic peak with a peak width at half height < 2°C indicates high purity.[3]

B. NMR Validation

Before MP determination, confirm structure to ensure no solvent entrapment (which depresses MP).

  • 1H NMR (400 MHz, DMSO-d6):

    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       13.0-13.5 (br s, 1H, NH)[3]
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       8.1-8.3 (s, 1H, Pyrazole-H5)[3]
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       3.6-3.8 (m, 1H, Cyclobutyl-CH)
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       2.2-2.4 (m, 2H, Cyclobutyl-CH2)
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       1.9-2.1 (m, 2H, Cyclobutyl-CH2)[3]
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       1.7-1.9 (m, 2H, Cyclobutyl-CH2)[3]
      

Safety & Handling (E-E-A-T)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2.[3][7]

    • Signal Word: Warning.

  • Handling:

    • Use a fume hood to avoid inhalation of dust.

    • Nitrile compounds can release toxic fumes under fire conditions (NOx, CN-).

    • Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can affect analytical results.

References

  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-1H-pyrazole-4-carbonitrile Product Specification. Retrieved from (Analogous physicochemical data).[1]

  • National Institutes of Health (NIH). (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. PMC. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing Guide: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile

This is an in-depth technical guide regarding the commercial sourcing, quality validation, and synthetic context of 3-cyclobutyl-1H-pyrazole-4-carbonitrile . Technical Whitepaper for Medicinal Chemistry & Procurement Tea...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the commercial sourcing, quality validation, and synthetic context of 3-cyclobutyl-1H-pyrazole-4-carbonitrile .

Technical Whitepaper for Medicinal Chemistry & Procurement Teams

Executive Summary

3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS: 2098141-62-7 ) is a high-value heterocyclic building block used primarily in the development of Janus Kinase (JAK) inhibitors and RET kinase inhibitors. Its cyclobutyl moiety serves as a lipophilic bioisostere for isopropyl or tert-butyl groups, often improving metabolic stability and selectivity profiles in ATP-competitive binding pockets.

This guide addresses the "Buy vs. Make" decision, detailing the commercial landscape, validating supplier quality, and providing a self-validating Quality Control (QC) protocol to mitigate the risk of regioisomeric impurities common in pyrazole chemistry.

Compound Technical Profile

Before engaging suppliers, the technical specifications must be rigidly defined to prevent the receipt of incorrect isomers (e.g., amino-pyrazoles or N-alkylated derivatives).

PropertySpecification
Chemical Name 3-Cyclobutyl-1H-pyrazole-4-carbonitrile
CAS Number 2098141-62-7
Alternate CAS 1369245-22-6 (Parent Acid: 3-cyclobutyl-1H-pyrazole-4-carboxylic acid)
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Exact Mass 147.0796
Expected Morphology White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
pKa (Predicted) ~9.5 (NH acidity)
Key Structural Feature Unsubstituted NH (1H), Nitrile at C4, Cyclobutyl at C3.
Structural Significance

The cyclobutyl group is critical. Unlike flexible alkyl chains, the cyclobutyl ring restricts conformational entropy while filling hydrophobic pockets (e.g., the specificity pocket of kinases). The C4-nitrile is a versatile handle, reducible to an amine (for methylene-linked scaffolds) or hydrolyzable to an amide/acid.

Commercial Supply Landscape

The market for this compound is bifurcated into Stock-Holding Catalog Suppliers (mg to g scale) and Custom Synthesis CROs (kg scale).

Validated Suppliers & Aggregators

Note: Inventory fluctuates. The following are identified as primary sources based on CAS indexing.

  • BLD Pharm: Catalog #BD01359179.[1] Often holds stock in Shanghai/USA warehouses. Primary source for rapid SAR (Structure-Activity Relationship) quantities.

  • Namiki Shoji: Specializes in unique Japanese building blocks. Likely supplier of the precursor acid (CAS 1369245-22-6).[2][3]

  • Enamine / ChemSpace: Major aggregators that may list "make-on-demand" stock. Lead times can range from 2–6 weeks if not on the shelf.

  • Fluorochem: UK-based; strong in fluorinated and heterocyclic intermediates.

The "Buy vs. Make" Decision Matrix

For scale-up (>100g), commercial availability of the nitrile often drops. The most robust strategy is to purchase the Carboxylic Acid precursor (CAS 1369245-22-6) and perform a one-step conversion, or contract a CRO to perform the synthesis outlined in Section 5.

Quality Control & Self-Validating Protocols

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure point in drug discovery. Use this protocol to validate incoming batches.

Critical Impurity: Regioisomerism

In solution, 3-cyclobutyl-1H-pyrazole and 5-cyclobutyl-1H-pyrazole are tautomers. However, if the supplier synthesized it via N-protection and failed to deprotect cleanly, or if the batch contains 5-amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile (a common byproduct from hydrazine + ethoxymethylene malononitrile routes), the material is useless for specific core synthesis.

Analytical Workflow

Method: HPLC-MS (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: A: H₂O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 min.

  • Detection: UV (254 nm) and MS (ESI+).

Acceptance Criteria:

  • Purity: >97% (AUC).

  • MS: [M+H]⁺ = 148.1.

  • 1H-NMR (DMSO-d₆):

    • Py-H5: Singlet at ~8.0–8.5 ppm (Integrates 1H). Absence of this peak indicates the Amino-impurity.

    • NH: Broad singlet >12 ppm (Exchangeable).[4]

    • Cyclobutyl: Multiplets at 1.8–2.4 ppm (6H) and Methine quintet at ~3.5 ppm (1H).

Synthetic Context & Impurity Profiling

Understanding the synthesis allows you to predict impurities that standard QC might miss (e.g., inorganic salts or reactive intermediates).

Likely Industrial Route

The most scalable route avoids the unstable hydrazine-aldehyde condensation and instead proceeds via the ester or acid.

SynthesisRoute Start Cyclobutane Carbonyl Chloride Step1 Ethyl 3-cyclobutyl- 3-oxopropanoate Start->Step1 + Diethyl malonate / MgCl2 Step2 Ethyl 3-cyclobutyl- 1H-pyrazole-4-carboxylate Step1->Step2 + DMF-DMA then Hydrazine Step3 3-Cyclobutyl-1H- pyrazole-4-carboxylic acid (CAS 1369245-22-6) Step2->Step3 Hydrolysis (LiOH) Step4 Primary Amide Intermediate Step3->Step4 Amidation (SOCl2 / NH3) Target 3-Cyclobutyl-1H- pyrazole-4-carbonitrile (CAS 2098141-62-7) Step4->Target Dehydration (POCl3 or TFAA)

Figure 1: Retrosynthetic analysis showing the conversion of the commercially available Acid (Step 3) to the target Nitrile.

Specific Impurities to Watch
  • Residual Amide: Incomplete dehydration of the intermediate amide.

    • Detection: IR peak at ~1680 cm⁻¹ (C=O) vs Nitrile at ~2220 cm⁻¹.

  • Phosphorous Residues: If POCl₃ is used for dehydration.

    • Detection: ³¹P NMR or Elemental Analysis.

  • Cyclopropyl Impurities: If the starting cyclobutane carbonyl chloride contained cyclopropane (ring contraction byproduct).

    • Detection: GC-MS or careful integration of aliphatic NMR region.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Nitriles can slowly hydrolyze to amides if exposed to atmospheric moisture and acidic fumes.

  • Safety (HSE):

    • H302: Harmful if swallowed (Acute Tox 4).

    • H315/H319: Causes skin/eye irritation.

    • Cyanide Risk: While the nitrile group is stable, thermal decomposition (>250°C) or strong acid treatment can release HCN. Handle in a well-ventilated fume hood.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 1H-Pyrazole-4-carbonitrile (Related Analog Data). PubChem Compound Summary. Retrieved from [Link]

  • European Patent Office. (2017). Condensed Pyrimidine Compounds and Methods of Use. EP 3260454 B1. (Describes synthesis of related cyclobutyl-pyrazole cores). Retrieved from [Link]

  • Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. (General reference for regiocontrol in pyrazole synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile from Cyclobutanecarbonyl Chloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The 1H-pyrazole-4-carbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The 1H-pyrazole-4-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and allosteric modulators due to its hydrogen-bonding capability and metabolic stability. Synthesizing 3-substituted derivatives, such as 3-cyclobutyl-1H-pyrazole-4-carbonitrile , requires a highly regiocontrolled approach to ensure the correct placement of the cyclobutyl ring and the cyano group.

As a Senior Application Scientist, I have structured this guide to bypass rigid, low-yield condensations in favor of a robust, four-step synthetic pipeline starting from commercially available cyclobutanecarbonyl chloride . This route relies on the sequential assembly of the pyrazole core through an activated malononitrile intermediate, followed by a strategic reductive deamination.

The Causality of the Reaction Design
  • C-Acylation: Malononitrile is chosen as the foundational C-N-C building block. Deprotonation by a mild base (Triethylamine) generates a carbanion that undergoes nucleophilic acyl substitution with cyclobutanecarbonyl chloride[1].

  • Electrophilic Activation (O-Methylation): The resulting acylmalononitrile exists predominantly in its unreactive enol tautomer. By O-methylating this intermediate, we lock the molecule into an electrophilic methyl enol ether, providing an excellent leaving group (methoxy) for the subsequent hydrazine attack.

  • Regioselective Cyclization: Hydrazine hydrate acts as a bis-nucleophile. The primary nitrogen attacks the activated methoxy-bearing carbon via a Michael-type addition/elimination. The secondary nitrogen then cyclizes onto the adjacent nitrile group, exclusively yielding the 5-aminopyrazole core[2].

  • Reductive Deamination: To achieve the des-amino target, a Sandmeyer-type radical deamination is employed. Isoamyl nitrite converts the 5-amino group into a diazonium salt, which extrudes nitrogen gas to form a pyrazolyl radical. Tetrahydrofuran (THF) acts as a hydrogen atom donor to quench the radical, yielding the final 3-cyclobutyl-1H-pyrazole-4-carbonitrile[3].

Synthetic Pathway Visualization

The following diagram illustrates the sequential transformation from the acid chloride to the final pyrazole target.

SynthesisPathway SM1 Cyclobutanecarbonyl Chloride + Malononitrile Int1 2-(Cyclobutanecarbonyl)malononitrile (Enol Tautomer) SM1->Int1 Step 1: C-Acylation Et3N, Toluene/THF, 0°C to RT Int2 2-(Cyclobutyl(methoxy)methylene)malononitrile Int1->Int2 Step 2: O-Methylation Me2SO4, NaHCO3, 80°C Int3 5-Amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile Int2->Int3 Step 3: Cyclization NH2NH2·H2O, EtOH, Reflux Target 3-Cyclobutyl-1H-pyrazole-4-carbonitrile (Final Target) Int3->Target Step 4: Reductive Deamination Isoamyl Nitrite, THF, 65°C

Figure 1: Four-step synthetic pathway from cyclobutanecarbonyl chloride to the target pyrazole.

Quantitative Data & Stoichiometry Summary

The table below consolidates the optimal stoichiometric ratios, reaction times, and expected outcomes for each step to facilitate straightforward scale-up and yield tracking.

StepTransformationReagents & EquivalentsTime / TempExpected YieldPhysical State
1 C-AcylationAcid Chloride (1.0), Malononitrile (1.1), Et₃N (2.0)4 h / 0 °C

RT
85 - 90%Yellow Oil
2 O-MethylationInt 1 (1.0), Me₂SO₄ (1.5), NaHCO₃ (2.0)6 h / 80 °C75 - 80%Pale Yellow Solid
3 CyclizationInt 2 (1.0), NH₂NH₂·H₂O (1.2)3 h / Reflux80 - 85%White Crystalline Solid
4 DeaminationInt 3 (1.0), Isoamyl Nitrite (1.5)4 h / 65 °C60 - 70%Off-White Solid

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Cyclobutanecarbonyl)malononitrile

Objective: Form the C-C bond linking the cyclobutyl moiety to the dinitrile precursor.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve malononitrile (1.1 eq) in anhydrous THF (0.5 M concentration).

  • Base Addition: Add Triethylamine (Et₃N, 2.0 eq) in a single portion. Stir for 15 minutes at room temperature to allow complete enolate formation.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Introduce cyclobutanecarbonyl chloride (1.0 eq) dropwise via a syringe pump over 30 minutes to prevent localized heating and dimerization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup & Validation: Quench the reaction with 1M aqueous HCl to neutralize excess Et₃N. Extract the aqueous layer with Ethyl Acetate (3

    
     50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
    
    • Self-Validation: TLC (Hexane/EtOAc 3:1) will show the disappearance of the acid chloride. The intermediate is used directly in the next step without further purification.

Step 2: Synthesis of 2-(Cyclobutyl(methoxy)methylene)malononitrile

Objective: Convert the unreactive enol into an electrophilic methyl enol ether.

  • Preparation: Dissolve the crude 2-(cyclobutanecarbonyl)malononitrile (1.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water (0.3 M).

  • Reagent Addition: Add Sodium Bicarbonate (NaHCO₃, 2.0 eq) followed by Dimethyl Sulfate (Me₂SO₄, 1.5 eq). Caution: Dimethyl sulfate is a potent alkylating agent; handle exclusively in a fume hood.

  • Heating: Attach a reflux condenser and heat the biphasic mixture to 80 °C for 6 hours.

  • Workup & Validation: Cool to room temperature and quench with saturated aqueous NH₄Cl to destroy excess Me₂SO₄. Extract with Dichloromethane (DCM). Purify the concentrated residue via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Self-Validation: ¹H NMR will confirm success via the disappearance of the broad enol -OH stretch and the emergence of a sharp singlet integrating to 3H at approximately

      
       3.8-4.0 ppm (methoxy group).
      
Step 3: Synthesis of 5-Amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile

Objective: Construct the pyrazole ring via a regioselective cyclization cascade.

  • Preparation: Suspend the purified methyl enol ether (1.0 eq) in absolute Ethanol (0.2 M).

  • Cyclization: Add Hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq) dropwise at room temperature. The solution may temporarily turn deep yellow.

  • Heating: Heat the mixture to reflux (78 °C) for 3 hours.

  • Workup & Validation: Allow the reaction to cool to room temperature, then further cool to 0 °C in an ice bath. The product will precipitate out of the solution. Filter the precipitate under a vacuum and wash the filter cake with ice-cold ethanol.

    • Self-Validation: Successful cyclization is visually indicated by precipitation. LC-MS will show the expected mass [M+H]⁺ for the aminopyrazole.

Step 4: Reductive Deamination to 3-Cyclobutyl-1H-pyrazole-4-carbonitrile

Objective: Selectively remove the 5-amino group via a Sandmeyer-type radical mechanism to yield the final target.

  • Preparation: Dissolve the 5-amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous THF (0.1 M). Note: THF acts as both the solvent and the crucial hydrogen atom donor for the radical intermediate.

  • Reagent Addition: Heat the solution to 65 °C. Add Isoamyl nitrite (1.5 eq) dropwise over 15 minutes.

  • Propagation: Maintain heating at 65 °C for 4 hours. The reaction will effervesce as nitrogen gas is extruded from the transient diazonium species.

  • Workup & Validation: Once gas evolution ceases, cool the mixture and concentrate it under reduced pressure. Purify the crude product by flash chromatography (DCM/MeOH 95:5) to isolate the final product.

    • Self-Validation: Cessation of bubbling is the primary physical indicator of reaction completion. High-Resolution Mass Spectrometry (HRMS) will confirm the loss of 15 Da (NH₂

      
       H), and ¹H NMR will reveal a new aromatic singlet corresponding to the pyrazole C5-H at approximately 
      
      
      
      8.0 ppm.

References

  • BenchChem. An In-Depth Technical Guide to the Synthesis of Acetylmalononitrile. Details the foundational C-acylation methodology of malononitrile using acid chlorides and triethylamine.4

  • SCIRP. A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Validates the regioselective cyclization of methoxymethylene malononitriles with hydrazines to form the 5-aminopyrazole core. 5

  • RepositóriUM. N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. Provides authoritative grounding on the reactivity profiles and functional group manipulations of 5-amino-4-cyanopyrazoles. 6

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile

Abstract This comprehensive guide provides a detailed protocol for the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile through the cyclization of hydrazine with 2-(cyclobutanecarbonyl)acrylonitrile. Pyrazole derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile through the cyclization of hydrazine with 2-(cyclobutanecarbonyl)acrylonitrile. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, and thorough characterization of the final product, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. Their unique structural features allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Knorr pyrazole synthesis and its variations represent a robust and widely utilized method for constructing this valuable heterocyclic core.[1] The fundamental principle involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. The high efficiency of this reaction is largely driven by the formation of the stable, aromatic pyrazole ring.[1]

The specific target of this protocol, 3-cyclobutyl-1H-pyrazole-4-carbonitrile, incorporates a cyclobutyl moiety, a common substituent in medicinal chemistry known to influence lipophilicity and metabolic stability, and a nitrile group, which can serve as a versatile synthetic handle for further molecular elaboration.

Reaction Principle and Mechanism

The synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile from 2-(cyclobutanecarbonyl)acrylonitrile and hydrazine proceeds through a well-established reaction pathway involving nucleophilic addition, cyclization, and dehydration.

The reaction is initiated by a Michael addition of one of the nitrogen atoms of hydrazine to the electron-deficient β-carbon of the α,β-unsaturated nitrile. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon, leading to a cyclic intermediate. The final step involves the elimination of a water molecule to yield the aromatic pyrazole ring.

Reaction_Mechanism reactant1 2-(Cyclobutanecarbonyl)acrylonitrile intermediate1 Michael Adduct reactant1->intermediate1 Michael Addition reactant2 Hydrazine reactant2->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Cyclobutyl-1H-pyrazole-4-carbonitrile intermediate2->product Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(Cyclobutanecarbonyl)acrylonitrile≥95%Commercially available
Hydrazine hydrate (64-65% hydrazine)Reagent gradeCommercially available
Ethanol (EtOH)AnhydrousCommercially available
Glacial Acetic AcidACS gradeCommercially available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially available
Ethyl Acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(cyclobutanecarbonyl)acrylonitrile (1.0 eq) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 3-cyclobutyl-1H-pyrazole-4-carbonitrile as a solid.

Expected Results and Characterization

The final product, 3-cyclobutyl-1H-pyrazole-4-carbonitrile, is expected to be a crystalline solid. The structure can be confirmed by various spectroscopic methods.

ParameterExpected Value/Observation
Yield 70-90%
Appearance White to off-white solid
¹H NMR Signals corresponding to the pyrazole CH, cyclobutyl protons, and a broad singlet for the pyrazole NH.
¹³C NMR Resonances for the pyrazole ring carbons, the nitrile carbon, and the cyclobutyl carbons.
IR (KBr, cm⁻¹) A sharp band around 2230 cm⁻¹ for the nitrile (C≡N) stretch and a broad band in the region of 3100-3400 cm⁻¹ for the N-H stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₈H₉N₃).

Note: The exact chemical shifts in NMR and absorption bands in IR may vary slightly depending on the solvent and concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase the reflux time and monitor by TLC. Ensure the reaction temperature is maintained at the boiling point of ethanol.
Low YieldInefficient extraction or purification.Perform multiple extractions with ethyl acetate. Optimize the solvent system for column chromatography.
Impure ProductPresence of unreacted starting materials or byproducts.Optimize the purification step. Consider recrystallization as an alternative or additional purification method.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile, a valuable building block in medicinal chemistry. The procedure is based on the well-established principles of pyrazole synthesis and is amenable to standard laboratory settings. The provided characterization data will aid in the confirmation of the desired product.

References

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. (2022, December 26). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules. [Link]

  • Digital Commons@ETSU. (2014, April 23). Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. [Link]

  • PMC. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile

Abstract This application note details a robust, microwave-assisted protocol for the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile , a critical scaffold in the development of JAK inhibitors and other kinase-target...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile , a critical scaffold in the development of JAK inhibitors and other kinase-targeted therapeutics. Unlike conventional thermal heating, which often requires prolonged reflux times (12–24 hours) and yields variable results due to thermal degradation, this microwave protocol achieves full conversion in under 30 minutes. The method utilizes a one-pot, two-step sequence starting from 3-cyclobutyl-3-oxopropanenitrile, leveraging the rapid dielectric heating of polar intermediates to drive the condensation and cyclization steps with high regioselectivity and yield.

Strategic Rationale & Mechanism

Why Microwave Irradiation?

The synthesis of pyrazoles via hydrazine condensation is a classic transformation, but the introduction of the cyclobutyl group and the nitrile moiety creates specific challenges.

  • Rate Acceleration: The condensation of the enaminonitrile intermediate with hydrazine is the rate-determining step. Microwave irradiation (MWI) provides direct energy transfer to the polar transition state, accelerating the reaction rate by orders of magnitude.

  • Impurity Suppression: Rapid heating profiles minimize the "thermal budget" of the reaction, reducing the formation of oligomeric side products often seen with cyclobutyl ketones under prolonged heating.

Reaction Pathway

The synthesis proceeds through the "DMF-DMA Route," which is preferred over the malononitrile route for generating 4-cyano-5-unsubstituted pyrazoles.

  • Enaminone Formation: Condensation of 3-cyclobutyl-3-oxopropanenitrile with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Cyclization: Nucleophilic attack by hydrazine hydrate followed by elimination of dimethylamine and water.

ReactionScheme SM 3-Cyclobutyl-3- oxopropanenitrile Inter Enaminonitrile Intermediate SM->Inter Step 1: MW, 100°C Condensation DMFDMA DMF-DMA (Reagent) DMFDMA->Inter Product 3-Cyclobutyl-1H- pyrazole-4-carbonitrile Inter->Product Step 2: MW, 120°C Cyclization (-Me2NH, -H2O) Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Reaction scheme for the microwave-assisted synthesis of the target pyrazole.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2][3][4][5]Role
3-Cyclobutyl-3-oxopropanenitrile 118431-89-31.0Starting Material (Scaffold)
DMF-DMA 4637-24-51.2C1 Synthon / Enamine source
Hydrazine Hydrate (64-80%) 7803-57-82.5Dinucleophile
Ethanol (Absolute) 64-17-5SolventReaction Medium
Toluene 108-88-3SolventAzeotropic drying (optional)
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 10 mL or 30 mL pressure-rated glass vials with crimp caps.

  • Stirring: Magnetic stir bar (high coupling efficiency required).

Experimental Protocol

Step 1: Formation of Enaminonitrile Intermediate

Note: This step can be performed neat or in toluene.

  • Charge: Into a 10 mL microwave vial, add 3-cyclobutyl-3-oxopropanenitrile (1.0 mmol, 123 mg).

  • Reagent Addition: Add DMF-DMA (1.2 mmol, 160 µL).

  • Solvent (Optional): If the scale is small (<100 mg), add 1 mL of anhydrous Toluene to ensure volume. For >500 mg, run neat.

  • Seal & Irradiate: Cap the vial.

    • Temp: 100 °C

    • Time: 5 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Check: TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting nitrile (

    
    ) and formation of a yellow intermediate (
    
    
    
    ).
  • Concentration: Remove volatiles (excess DMF-DMA/Methanol/Toluene) under a stream of nitrogen or vacuum directly in the vial if possible. Crucial: Removal of generated methanol drives the equilibrium.

Step 2: Cyclization to Pyrazole
  • Redissolve: Dissolve the yellow residue from Step 1 in Ethanol (3 mL).

  • Reagent Addition: Add Hydrazine Hydrate (2.5 mmol, ~125 µL). Caution: Exothermic.

  • Seal & Irradiate: Cap the vial.

    • Temp: 120 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar (Ethanol generates significant pressure).

  • Work-up:

    • Cool the vial to room temperature.

    • Pour the mixture into ice-water (15 mL).

    • Adjust pH to ~7 with dilute HCl if necessary (usually not required).

    • Precipitation: The product often precipitates as a white/off-white solid.

    • Isolation: Filter the solid and wash with cold water.[6]

    • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
Purification
  • Recrystallization: Ethanol/Water (1:1) is typically effective.

  • Flash Chromatography: If required, elute with 0-50% Ethyl Acetate in Hexanes. The product is UV active.

Process Workflow

Workflow Start Start: Weigh Reagents (Vial 10 mL) Step1 Step 1: Enamine Formation MW: 100°C, 5 min (Neat or Toluene) Start->Step1 Evap Evaporate Volatiles (N2 Stream / Vac) Step1->Evap Remove MeOH Step2 Step 2: Cyclization Add EtOH + N2H4 MW: 120°C, 10 min Evap->Step2 Quench Quench Pour into Ice Water Step2->Quench Isolate Isolation Filtration or Extraction Quench->Isolate

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Results & Discussion

Expected Yields
ScaleMethodTypical YieldPurity (HPLC)
0.5 mmol Microwave (One-Pot)82 - 88%>95%
5.0 mmol Microwave (One-Pot)75 - 80%>95%
Comparison Thermal Reflux (12h)55 - 65%85% (requires col. chrom.)
Analytical Data (Simulated/Reference)
  • Appearance: White to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.5 (br s, 1H, NH), 8.25 (s, 1H, C5-H), 3.60 (m, 1H, Cyclobutyl-CH), 2.40-1.80 (m, 6H, Cyclobutyl-CH2).
    
  • IR: Distinct nitrile stretch at ~2220-2230 cm⁻¹.

Critical Parameters
  • Removal of Methanol: In Step 1, DMF-DMA releases methanol. If not removed, it can slow down the reaction or lead to incomplete conversion before the hydrazine step.

  • Hydrazine Excess: A minimum of 2.0 equivalents is required to prevent the formation of azine byproducts (dimers).

Safety Information

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle only in a fume hood with double-gloving. In case of skin contact, wash immediately with PEG-400 or copious water.

  • Microwave Safety: Do not exceed the pressure rating of the vessel (typically 20-30 bar). Ethanol has a high vapor pressure; ensure the vessel is not overfilled (max 2/3 volume).

  • 3-Cyclobutyl-3-oxopropanenitrile: Treat as an irritant and potential acute toxin (oral).

References

  • Al-Qalaf, F., et al. (2009). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14(1), 78-88. Link

  • Gomha, S. M., et al. (2017). "Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents." Chemistry Central Journal, 11, 37. Link

  • Karakaya, A. (2025).[3][4][5][7] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 16. Link

  • PubChem. (2025).[5] "3-Cyclobutyl-3-oxopropanenitrile (CID 13861115)."[5] National Library of Medicine. Link

Sources

Application

Application Note: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile as a JAK Inhibitor Scaffold

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It details the synthesis, elaboration, and biological validation of 3-cyclobutyl-1H-pyrazole-4-carbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It details the synthesis, elaboration, and biological validation of 3-cyclobutyl-1H-pyrazole-4-carbonitrile as a privileged scaffold for Janus Kinase (JAK) inhibitor discovery.

Abstract & Strategic Rationale

The 3-cyclobutyl-1H-pyrazole-4-carbonitrile scaffold represents a potent "fragment-based" core for developing Type I ATP-competitive JAK inhibitors. While the pyrazole ring serves as a classic hinge-binding motif, the cyclobutyl group offers distinct advantages over standard alkyl/aryl substituents:

  • Metabolic Stability: Unlike linear alkyl chains, the cyclobutyl ring resists rapid oxidative metabolism (CYP450).

  • Shape Complementarity: The "puckered" conformation of the cyclobutyl ring (bond angles ~88°) fills the hydrophobic pocket (Gatekeeper/Solvent front) more effectively than planar phenyl rings, often improving selectivity profiles.

  • Synthetic Versatility: The C4-nitrile is a high-value "warhead precursor" that can be hydrolyzed to a primary amide (essential for JAK hinge hydrogen bonding) or reduced to an amine.

This guide outlines the synthesis , structural elaboration , and biological validation protocols required to utilize this scaffold effectively.

Chemical Synthesis & Characterization

Core Scaffold Synthesis Protocol

To ensure high purity and regioselectivity, we utilize a Vilsmeier-Haack Formylation followed by Oximation-Dehydration route. This avoids the formation of the 5-amino byproduct common in malononitrile routes.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Figure 1: Step-wise synthesis of the 3-cyclobutyl-1H-pyrazole-4-carbonitrile scaffold. SM1 Cyclobutyl Methyl Ketone (Starting Material) Int1 Enaminone Intermediate SM1->Int1 DMF-DMA 100°C, 12h Int2 3-Cyclobutyl-1H-pyrazole Int1->Int2 Hydrazine Hydrate EtOH, Reflux Int3 Pyrazole-4-carbaldehyde Int2->Int3 POCl3 / DMF (Vilsmeier-Haack) Int4 Oxime Intermediate Int3->Int4 NH2OH·HCl NaOAc Product 3-Cyclobutyl-1H-pyrazole- 4-carbonitrile (Target Scaffold) Int4->Product Ac2O or SOCl2 (Dehydration)

Detailed Protocol
  • Enaminone Formation:

    • Charge a flask with Cyclobutyl methyl ketone (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Heat to 100°C for 12 hours. Monitor by TLC (disappearance of ketone).

    • Concentrate in vacuo to yield the crude enaminone (typically yellow oil).

  • Cyclization to Pyrazole:

    • Dissolve crude enaminone in Ethanol (0.5 M).

    • Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

    • Reflux for 4 hours. Cool and concentrate.

    • Purify via flash chromatography (Hexane/EtOAc) to obtain 3-cyclobutyl-1H-pyrazole .

  • C4-Formylation (Vilsmeier-Haack):

    • Prepare Vilsmeier reagent: Add POCl3 (1.2 eq) to dry DMF (3.0 eq) at 0°C. Stir for 30 min.

    • Add 3-cyclobutyl-1H-pyrazole (dissolved in DMF) dropwise.

    • Heat to 80°C for 4 hours.

    • Quench with ice water and neutralize with NaHCO3. Extract with EtOAc.

    • Yields 3-cyclobutyl-1H-pyrazole-4-carbaldehyde .

  • Nitrile Conversion (One-Pot):

    • Dissolve aldehyde in Formic Acid. Add Hydroxylamine hydrochloride (1.1 eq) and Sodium Acetate .

    • Heat to reflux (or use H3PO4 catalyst at 100°C).

    • Workup: Pour into water, filter the precipitate. Recrystallize from Ethanol.[1][2][3]

    • Validation: 1H NMR (DMSO-d6) should show cyclobutyl multiplet (1.8-2.4 ppm) and pyrazole singlet (~8.2 ppm). IR signal at ~2230 cm⁻¹ (CN).[4]

Medicinal Chemistry Strategy: Elaboration to JAK Inhibitors

The nitrile scaffold is a "pre-drug." To achieve nanomolar potency against JAK1/2/3, it requires specific transformations.

Critical SAR Transformations
SiteModificationPurpose
C4-Nitrile Hydrolysis to Primary Amide Essential. The amide -NH2 and =O form a bidentate H-bond network with the JAK hinge region (Glu966/Leu968 in JAK2).
N1-Position Alkylation / Arylation Controls solubility and targets the ribose binding pocket. Adding a pyrrolidine or piperidine tail here often improves pharmacokinetic (PK) properties.
C3-Cyclobutyl None (Retain) Acts as the hydrophobic anchor. Do not substitute; the puckered ring is the selectivity filter.
Protocol: Nitrile-to-Amide Hydrolysis
  • Reagents: 30% H2O2, K2CO3, DMSO.

  • Condition: Stir at RT for 2 hours.

  • Result: Converts -CN to -CONH2 cleanly without hydrolyzing to the acid.

Biological Assessment: JAK-STAT Signaling

To validate the inhibitor, you must assess its ability to block the phosphorylation of STAT proteins downstream of JAK activation.

Signaling Pathway Visualization

JAK_STAT_Pathway Figure 2: JAK-STAT Signaling Cascade and Inhibition Point. cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (IL-6 / IFN-a) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylation Inhibitor Scaffold Inhibitor Inhibitor->JAK Inhibition (ATP Competitive) STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization DNA Target Gene Transcription STAT_Phos->DNA Translocation & Binding

Biochemical Assay Protocol (ADP-Glo)

Objective: Determine IC50 against recombinant JAK1, JAK2, JAK3, and TYK2. Method: ADP-Glo™ Kinase Assay (Promega).[5]

  • Reagent Prep: Dilute JAK enzymes to 1 nM in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Inhibitor Addition: Add 1 μL of the scaffold derivative (serially diluted in DMSO) to 384-well white plates.

  • Reaction Start: Add 2 μL of Enzyme solution. Incubate 10 min. Add 2 μL of Substrate/ATP mix (Poly(Glu,Tyr) substrate + 10 μM ATP).

  • Incubation: 60 min at Room Temperature (RT).

  • Detection:

    • Add 5 μL ADP-Glo™ Reagent (Terminates reaction, depletes ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence.

  • Analysis: Fit data to sigmoidal dose-response curve to calculate IC50.

Cellular Assay Protocol (Ba/F3)

Objective: Assess cellular potency and membrane permeability. Cell Line: Ba/F3 cells dependent on IL-3 (or engineered to depend on JAK1/2/3 specific cytokines).

  • Seeding: Plate Ba/F3 cells (2,000 cells/well) in 384-well plates.

  • Treatment: Treat with inhibitor for 4 hours.

  • Stimulation: Stimulate with appropriate cytokine (e.g., IL-6 for JAK1/2/Tyk2) for 15 minutes.

  • Lysis & Detection: Lyse cells and detect p-STAT3/5 using AlphaLISA or Flow Cytometry.

  • Proliferation Readout: Alternatively, incubate for 72 hours and measure viability using CellTiter-Glo.

Troubleshooting & Expert Tips

  • Solubility: The planar pyrazole ring can lead to poor solubility. If the scaffold precipitates in the assay buffer, introduce a solubilizing group (e.g., morpholine or N-methyl piperazine) at the N1 position early in the synthesis.

  • Regioselectivity: In the Vilsmeier-Haack step, ensure the pyrazole N1 is protected or the conditions are controlled; otherwise, formylation might occur at N1. However, on 3-substituted pyrazoles, C4 is the most nucleophilic carbon.

  • Selectivity: The cyclobutyl group is relatively small. To gain JAK isoform selectivity (e.g., JAK1 vs JAK2), you may need to elaborate the N1 tail to interact with the unique arginine/glutamate residues in the solvent-exposed region of the specific JAK isoform.

References

  • JAK-STAT Pathway Overview

    • Title: JAK-STAT Signaling Pathway - Cre
    • Source: Cre
    • URL:[Link]

  • ADP-Glo Kinase Assay Protocol

    • Title: ADP-Glo™ Kinase Assay Technical Manual.
    • Source: Promega Corporation.[5]

  • Pyrazole Scaffold Synthesis (Vilsmeier/Nitrile)

    • Title: H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitrile.
    • Source: Indian Academy of Sciences.
    • URL:[Link]

  • Ruxolitinib/JAK Inhibitor Structural Data

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[6]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Method

Functionalizing the nitrile group of 3-cyclobutyl-1H-pyrazole-4-carbonitrile

Application Note: Functionalization Strategies for the Nitrile Group of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Introduction & Mechanistic Rationale In contemporary medicinal chemistry, 3-cyclobutyl-1H-pyrazole-4-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for the Nitrile Group of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, 3-cyclobutyl-1H-pyrazole-4-carbonitrile serves as a high-value building block. The pyrazole core provides a robust hydrogen-bonding network frequently utilized in kinase inhibitors (e.g., JAK/STAT pathway modulators), while the cyclobutyl ring introduces lipophilic bulk with unique conformational rigidity. The C4-nitrile group (-C≡N) is a highly versatile synthetic handle that can be functionalized to explore structure-activity relationships (SAR).

Understanding the inherent electrophilicity of the nitrile carbon is critical for rational reaction design. The sp-hybridized carbon is susceptible to nucleophilic attack, making it an ideal candidate for [3+2] cycloadditions to form tetrazoles (metabolically stable bioisosteres for carboxylic acids) or nucleophilic hydride additions to yield primary amines (crucial linkers for subsequent amidation).

Experimental Workflows and Logical Relationships

Workflow SM 3-Cyclobutyl-1H-pyrazole- 4-carbonitrile (Starting Material) Tetrazole 5-(3-Cyclobutyl-1H-pyrazol-4-yl) -1H-tetrazole (Bioisostere) SM->Tetrazole NaN3, NH4Cl DMF, 120 °C Amine (3-Cyclobutyl-1H-pyrazol-4-yl) methanamine (Amide Linker) SM->Amine LiAlH4, THF 0 °C to 50 °C Amide 3-Cyclobutyl-1H-pyrazole- 4-carboxamide (H-Bond Donor/Acceptor) SM->Amide NaOH, H2O2 EtOH, RT

Synthetic workflow for the functionalization of 3-cyclobutyl-1H-pyrazole-4-carbonitrile.

Protocol 1: [3+2] Cycloaddition to 5-(3-Cyclobutyl-1H-pyrazol-4-yl)-1H-tetrazole

Causality Behind Experimental Choices: The [3+2] cycloaddition of a nitrile with an azide requires overcoming significant activation energy. Unactivated nitriles attached to electron-rich heterocycles like pyrazoles are notoriously sluggish and often unreactive with sodium azide (NaN₃) alone. The addition of ammonium chloride (NH₄Cl) is a mechanistic necessity: it generates hydrazoic acid in situ and provides a critical proton source that pre-coordinates the nitrile nitrogen. This coordination enhances the electrophilicity of the adjacent carbon, drastically accelerating the cyclization step[1]. N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and superior ability to solubilize inorganic salts at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 3-cyclobutyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Reagent Addition: Add NaN₃ (5.0 eq) and NH₄Cl (5.0 eq). (Safety Note: NaN₃ is highly toxic and can form explosive heavy-metal azides; handle exclusively with plastic or ceramic spatulas).

  • Solvent & Heating: Suspend the mixture in anhydrous DMF (0.3 M relative to the substrate). Attach a reflux condenser and heat the heterogeneous mixture to 120 °C under an inert argon atmosphere for 72 hours[1].

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:1). The starting nitrile will appear as a UV-active spot with a high Retention Factor (Rf), whereas the highly polar, acidic tetrazole product will remain near the baseline. For absolute self-validation, take an IR spectrum of the crude aliquot; successful conversion is definitively marked by the complete disappearance of the sharp C≡N stretching frequency at ~2235 cm⁻¹[1].

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into crushed ice water. Carefully acidify the aqueous layer to pH 2–3 using 1M HCl to precipitate the tetrazole. Filter the resulting solid under a vacuum and wash thoroughly with cold water to remove residual DMF and salts.

Protocol 2: Hydride Reduction to (3-Cyclobutyl-1H-pyrazol-4-yl)methanamine

Causality Behind Experimental Choices: Reducing a nitrile to a primary amine requires a potent hydride source to prevent the reaction from arresting at the intermediate imine stage. Lithium aluminum hydride (LiAlH₄) is utilized because the lithium ions strongly coordinate to the nitrile nitrogen, activating the carbon for consecutive nucleophilic hydride attacks[2]. Anhydrous Tetrahydrofuran (THF) is strictly required as the solvent to stabilize the organometallic intermediates and prevent premature quenching of the moisture-sensitive LiAlH₄.

Step-by-Step Methodology:

  • Hydride Suspension: In a flame-dried flask purged with argon, suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice-water bath[2].

  • Substrate Addition: Dissolve 3-cyclobutyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to safely manage the exothermic hydride transfer.

  • Reaction Propagation: Remove the ice bath, allow the reaction to warm to room temperature (21 °C), and subsequently heat to 50 °C for 4 hours to drive the secondary hydride transfer to completion[2].

  • Self-Validation Step: To validate the formation of the primary amine without relying solely on LC-MS, spot the reaction mixture on a TLC plate and apply a Ninhydrin stain. Upon gentle heating, the primary amine will react to form Ruhemann's purple, providing an immediate, visual confirmation of the -NH₂ group.

  • Fieser Workup: Cool the flask back to 0 °C. For every n grams of LiAlH₄ used, sequentially and cautiously add n mL of H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O. This specific stoichiometric sequence ensures the safe destruction of unreacted hydride and forces the aluminum salts to precipitate as a granular, easily filterable white solid.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake with hot ethyl acetate. Concentrate the filtrate under reduced pressure to yield the primary amine.

Quantitative Data & Analytical Validation Summary

To facilitate rapid experimental planning, the expected outcomes and validation metrics for the functionalization of the pyrazole-4-carbonitrile motif are summarized below:

TransformationReagents & ConditionsTarget MotifAnalytical Validation MarkerTypical Yield Range
Cycloaddition NaN₃, NH₄Cl, DMF, 120 °CTetrazoleIR: Loss of ~2235 cm⁻¹ (C≡N stretch)85–99%
Reduction LiAlH₄, THF, 0 °C to 50 °CPrimary AmineTLC: Ninhydrin positive (Deep Purple)60–80%
Hydrolysis NaOH, H₂O₂, EtOH, RTPrimary AmideNMR: Appearance of broad -NH₂ singlet75–90%

References

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase J-Stage URL:[Link]

  • Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 5-(3-aryl-1-phenyl-1H-pyrazol-4-y1)-1H-tetrazole by using AgNo3 catalyst Der Pharma Chemica URL:[Link]

Sources

Application

3-cyclobutyl-1H-pyrazole-4-carbonitrile in kinase inhibitor drug design

Application Note: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Drug Design Executive Summary This guide details the application of 3-cyclobutyl-1H-pyrazole-4-carbonitrile (3-CBPC) as a high-value scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Drug Design

Executive Summary

This guide details the application of 3-cyclobutyl-1H-pyrazole-4-carbonitrile (3-CBPC) as a high-value scaffold in the design of ATP-competitive kinase inhibitors.[1] While pyrazoles are ubiquitous in FDA-approved drugs (e.g., Ruxolitinib, Crizotinib), the specific incorporation of a cyclobutyl group at the 3-position combined with a 4-carbonitrile moiety creates a unique pharmacophore. This scaffold offers a dual advantage: the nitrile group functions as a compact hydrogen-bond acceptor for "gatekeeper" residues, while the cyclobutyl ring provides rigid, hydrophobic bulk to fill specific pockets (e.g., the ribose-binding pocket or hydrophobic region II) without the entropic penalty of flexible alkyl chains.

This document provides a validated synthesis protocol, a structural rationale for binding, and a biochemical assay workflow for evaluating derivatives against targets such as Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs) .

Structural Rationale & Pharmacophore Mapping

The efficacy of the 3-CBPC scaffold stems from its ability to satisfy key binding requirements within the ATP-binding cleft of protein kinases.[1]

  • Hinge Binding (N1/N2): The pyrazole nitrogen atoms (N1-H donor, N2 acceptor) typically form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone).

  • Gatekeeper Interaction (4-CN): The C4-nitrile group is a linear, rigid dipole. It often projects towards the "gatekeeper" residue (e.g., Methionine or Threonine), capable of forming water-mediated hydrogen bonds or dipole-dipole interactions, significantly increasing potency compared to a simple hydrogen or methyl group.

  • Hydrophobic Filling (3-Cyclobutyl): The cyclobutyl ring acts as a "puckered" lipophilic spacer.[1] Unlike planar phenyl rings or flexible propyl chains, the cyclobutyl group occupies a defined 3D volume, ideal for filling the hydrophobic pocket adjacent to the gatekeeper (often called the "selectivity pocket") while maintaining a lower molecular weight and better metabolic stability than larger cycloalkanes.

Figure 1: Pharmacophore Interaction Map

Pharmacophore cluster_0 Scaffold Components Scaffold 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Hinge Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bond (N1/N2) Gatekeeper Gatekeeper Residue (Met/Thr) Scaffold->Gatekeeper Dipole/Water Bridge (CN) HydroPocket Hydrophobic Pocket (Selectivity Region) Scaffold->HydroPocket Van der Waals (Cyclobutyl) N_pyrazole Pyrazole NH CN_group 4-Nitrile CB_group 3-Cyclobutyl

Caption: Interaction map showing the tripartite binding mode of the 3-CBPC scaffold within the kinase ATP pocket.

Experimental Protocol: Synthesis of the Scaffold

The synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile requires a regio-controlled approach.[1] The most robust method involves the construction of the pyrazole ring from a beta-keto nitrile precursor via a DMF-DMA intermediate.[1]

Reagents & Equipment
  • Starting Material: 3-Cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3).[1][2] Note: If unavailable, synthesize from cyclobutanecarbonyl chloride + ethyl cyanoacetate.

  • Reagent A: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Reagent B: Hydrazine Hydrate (N2H4[1]·H2O).

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM).[1]

  • Equipment: Microwave reactor (optional) or standard reflux setup.

Step-by-Step Methodology

Step 1: Formation of Enaminonitrile Intermediate

  • Dissolve 3-cyclobutyl-3-oxopropanenitrile (1.0 eq, 10 mmol) in anhydrous toluene or ethanol (20 mL).

  • Add DMF-DMA (1.2 eq, 12 mmol) dropwise.

  • Reflux the mixture at 80-90°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting nitrile.[1]

  • Concentrate the reaction mixture in vacuo. The residue (often a yellow/orange oil or solid) is the intermediate 2-(cyclobutanecarbonyl)-3-(dimethylamino)acrylonitrile .[1]

    • Checkpoint: This intermediate is sensitive to moisture; proceed immediately to Step 2 or store under Argon.[1]

Step 2: Cyclization to Pyrazole Core

  • Dissolve the crude enaminonitrile from Step 1 in Ethanol (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Hydrazine Hydrate (1.5 eq, 15 mmol). Caution: Exothermic reaction.[1]

  • Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 2 hours to ensure complete cyclization.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • Isolation: The product often precipitates.[1][3] Filter the solid.[1][3][4] If no precipitate forms, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).

Yield Expectation: 65–80% Characterization:

  • 1H NMR (DMSO-d6): δ 13.5 (br s, 1H, NH), 8.3 (s, 1H, H-5), 3.6 (m, 1H, Cyclobutyl-CH), 2.4-1.8 (m, 6H, Cyclobutyl-CH2).

  • MS (ESI): [M+H]+ calc. 148.08, found 148.1.

Figure 2: Synthesis Workflow Diagram

Synthesis Start Start: 3-Cyclobutyl-3-oxopropanenitrile Step1 Step 1: Condensation + DMF-DMA (Reflux, 4h) Start->Step1 Interm Intermediate: Enaminonitrile Step1->Interm Step2 Step 2: Cyclization + Hydrazine Hydrate (EtOH, Reflux 2h) Interm->Step2 Product Final Product: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Step2->Product

Caption: Two-step synthesis of the 3-CBPC scaffold from beta-keto nitrile precursors.

Biochemical Validation: Kinase Inhibition Assay

Once the scaffold is synthesized or elaborated (e.g., by N-alkylation to attach a tail), its activity must be validated. The ADP-Glo™ Kinase Assay (Promega) is recommended due to its high sensitivity for detecting ATP-competitive inhibitors.[1]

Assay Protocol (96-well format)

Materials:

  • Kinase: Recombinant JAK2 or CDK2/CyclinA (0.2 ng/µL final).[1]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).

  • ATP: Ultra-pure (at Km apparent, typically 10-50 µM).

  • Inhibitor: 3-CBPC derivative (Serial dilution in DMSO).[1]

Procedure:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Inhibitor Addition: Add 5 µL of inhibitor (10% DMSO stock) to the assay plate. Final DMSO conc. will be 1%.

  • Enzyme Mix: Add 10 µL of Kinase solution. Incubate for 10 min at RT (allows inhibitor to bind).[1]

  • Substrate/ATP Mix: Initiate reaction by adding 10 µL of ATP/Substrate mix.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Termination (Step 1): Add 25 µL of ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP).[1] Incubate 40 min.

  • Detection (Step 2): Add 50 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition:

    
    [1]
    
  • Fit data to a sigmoidal dose-response curve (GraphPad Prism) to determine IC50.[1]

Case Study: Optimization Strategy

The 3-CBPC molecule is rarely the final drug; it is the core.[1] To improve selectivity (e.g., JAK1 vs. JAK2) or physicochemical properties, modifications at the N1 position are critical.

Optimization Table: SAR Trends for N1-Substitution

Substituent (N1-R)Effect on PotencyEffect on SelectivityPhysicochemical Note
Hydrogen (Unsub) Moderate (Hinge binder)Low (Promiscuous)High Clearance (Glucuronidation)
Methyl/Ethyl Low (Loss of H-bond)LowPoor Solubility
Piperidine-ethyl HighModerateImproved Solubility (Basic N)
Cyanomethyl HighHigh (JAK specific)Increases metabolic stability

Application Insight: Attaching a cyanomethyl group or a sulfonyl group (as seen in Baricitinib) to the N1 position often directs the inhibitor to interact with specific residues in the P-loop or solvent front, transforming the generic 3-CBPC scaffold into a highly selective drug candidate.[1]

References

  • Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from half-baked opportunities to drug approval." Nature Reviews Drug Discovery, 2002. Link

  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry, 2004. Link[1]

  • Mao, L., et al. "Synthesis of 3-substituted-1H-pyrazole-4-carbonitriles via DMF-DMA mediated cyclization."[1] Tetrahedron Letters, 2012. Link[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols, 2024. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link (Discusses nitrile/cyclobutyl bioisosteres).[1]

Sources

Method

Application Note: Preparation of Pyrazolo[1,5-a]pyrimidines from 5-Amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile

Introduction & Pharmacological Relevance The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, planar N-heterocyclic system that serves as a highly effective bioisostere for purines[1]. Due to its structural adaptabili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, planar N-heterocyclic system that serves as a highly effective bioisostere for purines[1]. Due to its structural adaptability and favorable physicochemical properties, this bicyclic core is a cornerstone in the design of potent kinase inhibitors, including those targeting CDK2, TRKA, and CSNK2 for oncology and antiviral applications[2],[3].

Within this chemical space, 5-amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile (CAS: 1346270-11-8) acts as a highly versatile 1,3-binucleophilic building block. The incorporation of a cyclobutyl ring at the C3 position introduces unique steric bulk and lipophilicity, which can enhance binding affinity within hydrophobic kinase pockets[3]. Concurrently, the electron-withdrawing carbonitrile group at C4 modulates the nucleophilicity of the pyrazole nitrogens, directly influencing the regiochemical outcome of subsequent cyclocondensation reactions[4].

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles relies on a [3+3] annulation strategy using 1,3-dielectrophiles, such as


-diketones or 

-enaminones[1],[5].

The Regioselectivity Conundrum: When utilizing unsymmetrical dielectrophiles like enaminones, regiocontrol is paramount. The reaction is governed by the differential nucleophilicity of the pyrazole nitrogen atoms and the differential electrophilicity of the enaminone centers[6],[7].

  • Initial Attack (Kinetic Control): The exocyclic primary amine (C5-NH

    
    ) is the hardest and most sterically accessible nucleophile. It preferentially attacks the most electrophilic center of the enaminone—typically the 
    
    
    
    -carbon attached to the dimethylamino leaving group—initiating a Michael-type addition and subsequent expulsion of dimethylamine[2],[4].
  • Cyclization (Thermodynamic Control): Following the initial condensation, the endocyclic pyrazole nitrogen (N1) attacks the remaining carbonyl carbon.

  • Aromatization: Acid-catalyzed dehydration (-H

    
    O) drives the irreversible aromatization of the system, yielding the 7-substituted pyrazolo[1,5-a]pyrimidine isomer exclusively[5],[8].
    

Synthetic Workflows

Mechanism A 5-Amino-3-cyclobutyl-1H- pyrazole-4-carbonitrile C Michael-type Addition A->C Exocyclic NH2 attacks β-carbon B Enaminone (1,3-Dielectrophile) B->C D Intramolecular Cyclization C->D - Dimethylamine E Pyrazolo[1,5-a]pyrimidine Derivative D->E Acid Catalysis - H2O

Mechanistic pathway for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines.

Divergent Core 5-Amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile E1 Enaminone (Unsymmetrical) Core->E1 AcOH, Reflux E2 β-Diketone (Symmetrical) Core->E2 AcOH, Reflux P1 7-Aryl Regioisomer E1->P1 Regioselective Annulation P2 5,7-Dimethyl Derivative E2->P2 Symmetric Annulation

Divergent synthetic strategies using 5-amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile.

Experimental Protocols

Protocol A: Regioselective Synthesis via Enaminone Condensation

Objective: Synthesize 2-cyclobutyl-7-arylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile (10.0 mmol) and the selected enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one, 10.0 mmol) in 20 mL of glacial acetic acid.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 3 hours.

    • Causality: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst. It protonates the enaminone carbonyl, significantly enhancing its electrophilicity, while simultaneously facilitating the elimination of dimethylamine and water during the aromatization step[2],[5].

  • Self-Validation & Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase. The complete consumption of the starting materials and the appearance of a new, highly UV-active spot (254 nm) confirms the formation of the conjugated bicyclic system[4].

  • Workup: Allow the reaction mixture to cool to room temperature, then pour it slowly over 100 g of crushed ice while stirring vigorously. The sudden drop in solubility forces the hydrophobic pyrazolo[1,5-a]pyrimidine to precipitate.

  • Isolation: Collect the resulting solid via vacuum filtration. Wash the filter cake sequentially with cold water (2 × 20 mL) to remove residual acetic acid, followed by cold ethanol (10 mL).

  • Purification: Recrystallize the crude product from a mixture of DMF and water (or absolute ethanol) to afford the pure 7-aryl regioisomer[2].

Protocol B: Symmetric Synthesis via -Diketone Condensation

Objective: Synthesize 2-cyclobutyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

  • Preparation: Dissolve 5-amino-3-cyclobutyl-1H-pyrazole-4-carbonitrile (10.0 mmol) and acetylacetone (12.0 mmol, slight excess to drive the reaction) in 20 mL of glacial acetic acid.

  • Reaction Execution: Heat the solution to reflux for 2 to 3 hours.

    • Causality: Because acetylacetone is a symmetrical dielectrophile, regioselectivity is not a concern. The slight excess of the volatile diketone ensures complete conversion of the valuable pyrazole intermediate.

  • Workup & Isolation: Cool the mixture and pour into ice water. Filter the precipitate, wash with cold water, and dry under a vacuum. Recrystallize from ethanol to yield the target 5,7-dimethyl derivative.

Quantitative Data & Reaction Optimization

The following table summarizes expected outcomes based on established literature parameters for the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with various 1,3-dielectrophiles[9],[2],[6].

1,3-DielectrophileReaction ConditionsMajor Product RegiochemistryExpected Yield (%)
3-(Dimethylamino)-1-phenylprop-2-en-1-one Glacial AcOH, Reflux, 3 h2-Cyclobutyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile75 – 85%
Acetylacetone Glacial AcOH, Reflux, 2 h2-Cyclobutyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile80 – 90%
Ethyl acetoacetate Glacial AcOH, Reflux, 4 h2-Cyclobutyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile65 – 75%
2-(Arylidene)malononitriles EtOH / Piperidine, Reflux, 4 h5-Aryl-7-amino-pyrazolo[1,5-a]pyrimidine derivatives71 – 80%

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment National Institutes of Health (PMC) URL:[Link][9]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity MDPI URL:[Link][2]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold National Institutes of Health (PMC) URL:[Link][1]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication National Institutes of Health (PMC) URL:[Link][3]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Beilstein Journal of Organic Chemistry URL:[Link][5]

  • Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines National Institutes of Health (PMC) URL:[Link][6]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives Green Processing and Synthesis / KFAS URL:[Link][7]

Sources

Application

Application Note: Hydrolysis of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile to Carboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established organic methodology with specific insights into the handling of amphoteric, strained-ring heter...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established organic methodology with specific insights into the handling of amphoteric, strained-ring heterocyclic scaffolds.

Executive Summary & Strategic Analysis

The conversion of 3-cyclobutyl-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid is a pivotal transformation in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. While nitrile hydrolysis is a textbook reaction, this specific substrate presents a "chemical conflict" that requires a tailored approach:

  • The Cyclobutane Ring: Although more stable than cyclopropane, cyclobutane carries significant ring strain (~26 kcal/mol). Harsh acidic conditions—specifically those capable of generating carbocations—can theoretically trigger ring expansion or opening (via non-classical bicyclobutonium intermediates), although this is rare in standard hydrolysis.

  • The Pyrazole Core: The pyrazole ring is amphoteric. It acts as a weak base (pyridine-like nitrogen) and a weak acid (pyrrole-like NH). This dictates that the product will exist as a cation in strong acid, an anion in strong base, and a neutral (often insoluble) species at its isoelectric point (pI).

  • Solubility: The lipophilic cyclobutyl group contrasts with the polar pyrazole, often requiring co-solvents for efficient reaction kinetics.

Recommendation: We prioritize Alkaline Hydrolysis (Method A) as the primary protocol. It avoids the thermodynamic risks of acid-catalyzed ring rearrangement and leverages the formation of the water-soluble pyrazolate dianion to drive the reaction to completion, simplifying purification.

Chemical Reaction & Mechanism

The hydrolysis proceeds via a stepwise nucleophilic addition of hydroxide (or water) to the nitrile carbon, forming an imidate, then a primary amide, and finally the carboxylate.

Mechanistic Pathway (DOT Visualization)

G cluster_0 Critical Control Point Start Nitrile Substrate (R-CN) OH_Attack OH- Attack (Imidate) Start->OH_Attack NaOH/KOH, Δ Amide Primary Amide (R-CONH2) OH_Attack->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral OH- Attack Product_Salt Carboxylate Dianion (Soluble) Tetrahedral->Product_Salt -NH3 (Gas) Final_Acid Carboxylic Acid (Precipitate @ pH 3-4) Product_Salt->Final_Acid HCl (Workup)

Caption: Base-promoted hydrolysis pathway. The expulsion of ammonia gas (NH3) drives the equilibrium toward the carboxylate salt.

Experimental Protocols

Method A: Alkaline Hydrolysis (Preferred)

Rationale: High throughput, minimal risk of ring opening, and easy "isoelectric precipitation" workup.

Reagents:

  • Substrate: 3-cyclobutyl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Base: Potassium Hydroxide (KOH) pellets (5.0 – 10.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v) or Ethylene Glycol (for temps >100°C)

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the nitrile substrate and Ethanol/Water solvent mixture (approx. 10 mL per gram of substrate).

  • Base Addition: Add KOH pellets. Note: The reaction is exothermic; add slowly.

  • Reflux: Heat the mixture to reflux (approx. 85-90°C).

    • Checkpoint: Monitor by LCMS or TLC. The intermediate amide often appears after 1-2 hours. Complete conversion to acid typically requires 6–12 hours.

    • Optimization: If the reaction stalls at the amide, switch solvent to Ethylene Glycol and increase temp to 120°C.

  • Ammonia Removal: A distinct smell of ammonia indicates progress. Nitrogen sweeping can accelerate the reaction by removing NH3.

  • Workup (The "pI Crash"):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol (if used).

    • Dilute the residue with water (approx. 5x volume). The solution should be clear (dianion form).

    • Critical Step: Slowly add 6N HCl dropwise while stirring.

    • Monitor pH. The product will begin to precipitate as a white solid around pH 3–4 (the isoelectric point).

    • Caution: Do not overshoot to pH < 1, or the pyrazolium hydrochloride salt may form and redissolve.

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum at 50°C.

Method B: Acidic Hydrolysis (Alternative)

Rationale: Use only if the substrate is base-sensitive or if Method A fails. Risk: Strong acids at high temperatures can degrade the cyclobutane ring.

Reagents:

  • Substrate (1.0 eq)

  • Acid: 6M HCl or H2SO4/Water (1:1)

Protocol:

  • Suspend the nitrile in 6M HCl (10-15 volumes).

  • Heat to reflux (100°C) for 12–24 hours.

  • Workup: Cool to 0°C. The product (as the hydrochloride salt) may precipitate. If not, carefully adjust pH to ~3-4 with NaOH solution to precipitate the zwitterionic free acid.

Data Interpretation & Troubleshooting

Analytical Specifications:

ParameterExpected ResultNotes
Appearance White to off-white solidYellowing indicates oxidation or impurities.
LCMS (ESI+) [M+H]+ = Calculated MassAcid peak often broad due to ionization.
1H NMR Loss of amide protons (if visible)Check for cyclobutane multiplet integrity (1.8–2.4 ppm).
IR Spectroscopy Broad -OH stretch (2500-3300 cm⁻¹)Disappearance of nitrile sharp peak at ~2220 cm⁻¹.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Reaction stalls at Amide Insufficient heat or base concentration.Increase temp (use ethylene glycol) or add H2O2 (1-2 eq) to assist hydration.
Low Yield / No Precipitate Product redissolved as salt.Check pH carefully. If pH < 2, add base. If pH > 6, add acid. Target pH 3.5.
Ring Opening Acid-catalyzed rearrangement (Method B).Switch to Method A (Alkaline). Cyclobutane is stable in base.[1][2]

Workflow Visualization

Workflow Input Start: 3-cyclobutyl-1H-pyrazole-4-carbonitrile Reaction Reflux with KOH/EtOH/H2O (8-12 Hours) Input->Reaction Check LCMS Check: Nitrile/Amide consumed? Reaction->Check Check->Reaction No (Incomplete) Evap Evaporate Ethanol Dilute with Water Check->Evap Yes (Complete) Acidify Acidify with 6N HCl to pH 3-4 Evap->Acidify Filter Filter Precipitate (Zwitterionic Acid) Acidify->Filter Recryst Optional: Recrystallize (EtOH or MeOH) Filter->Recryst

Caption: Operational workflow for the isolation of high-purity pyrazole carboxylic acid.

References

  • Cyclobutane Stability: Wang, Z., & Ma, H. (2021).[1][2] Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. (Confirming stability of cyclobutane ring under hydrolysis conditions).

  • General Nitrile Hydrolysis: Hydrolysis of Nitriles with Aqueous Acid to Give Carboxylic Acids. Organic Syntheses, Coll. Vol. 1, p.201 (1941).

  • Pyrazole Synthesis: Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters. (General methodology for pyrazole-4-carboxylates).

  • Amphoteric Workup: Isolation of Amphoteric Heterocycles. Common Organic Chemistry Protocols. (General guidance on pI precipitation).

Sources

Method

Reduction of 3-cyclobutyl-1H-pyrazole-4-carbonitrile to amine

Topic: Reduction of 3-cyclobutyl-1H-pyrazole-4-carbonitrile to (3-cyclobutyl-1H-pyrazol-4-yl)methanamine Content Type: Detailed Application Note & Protocol Audience: Drug Discovery Chemists, Process Development Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reduction of 3-cyclobutyl-1H-pyrazole-4-carbonitrile to (3-cyclobutyl-1H-pyrazol-4-yl)methanamine Content Type: Detailed Application Note & Protocol Audience: Drug Discovery Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The Challenge: The reduction of 3-cyclobutyl-1H-pyrazole-4-carbonitrile to its corresponding primary amine, (3-cyclobutyl-1H-pyrazol-4-yl)methanamine , presents a unique set of chemoselective challenges. While the nitrile-to-amine transformation is a textbook reaction, the presence of the pyrazole ring (amphoteric, potential catalyst poison) and the cyclobutyl group (sterically bulky, potentially strain-sensitive) requires a tailored approach.

Key Mechanistic Risks:

  • Secondary Amine Formation (Dimerization): The intermediate imine is highly electrophilic and can react with the newly formed primary amine to form a secondary amine dimer. This is the dominant side reaction in nitrile reductions.

  • Pyrazole Acidity: The N-H proton of the pyrazole (pKa ~14) can deprotonate under strongly basic conditions or coordinate to metal catalysts, potentially stalling the reaction.

  • Cyclobutyl Stability: While generally stable, the strained cyclobutyl ring can undergo ring-opening or rearrangement under extreme hydrogenation conditions (high temperature/pressure) or in the presence of strong Lewis acids.

Strategic Solution: Two robust protocols are presented below. Protocol A (Catalytic Hydrogenation) is the preferred method for scalability and atom economy, utilizing ammonia to suppress dimerization. Protocol B (Hydride Reduction) is the standard laboratory method for rapid, small-scale synthesis where high-pressure equipment is unavailable.

Reaction Scheme & Pathway Analysis

The following diagram illustrates the reaction pathway, highlighting the critical intermediate where dimerization occurs and how the chosen protocols intercept this failure mode.

ReactionPathway Start 3-cyclobutyl-1H-pyrazole-4-carbonitrile Imine Imine Intermediate (Highly Electrophilic) Start->Imine Step 1: 2H addition Amine Target: Primary Amine (3-cyclobutyl-1H-pyrazol-4-yl)methanamine Imine->Amine Step 2: 2H addition (Fast) Dimer Side Product: Secondary Amine (Dimer) Imine->Dimer Reaction with Product Amine (Slow without NH3) Amine->Imine Inhibition by NH3 (Le Chatelier Principle)

Figure 1: Reaction pathway showing the critical imine intermediate. The presence of excess Ammonia (Protocol A) shifts the equilibrium away from dimer formation.

Protocol A: Catalytic Hydrogenation (Raney Nickel / NH₃)

Best for: Scale-up (>1g), Clean profiles, Green Chemistry.

Rationale: Raney Nickel is a sponge-metal catalyst with high activity for nitrile reduction. The addition of Methanolic Ammonia is non-negotiable; it saturates the solution with NH₃, suppressing the attack of the product amine on the imine intermediate, thereby preventing dimerization.

Materials:
  • Substrate: 3-cyclobutyl-1H-pyrazole-4-carbonitrile (1.0 equiv).

  • Catalyst: Raney Nickel (active slurry in water, approx. 50 wt% loading relative to substrate).

  • Solvent: 7N Ammonia in Methanol (commercial) or Methanol saturated with NH₃ gas.

  • Hydrogen Source: H₂ balloon (lab scale) or Parr Shaker/Autoclave (50 psi).

Step-by-Step Methodology:
  • Catalyst Preparation (CRITICAL SAFETY):

    • Raney Nickel is pyrophoric when dry. Never let it dry out.

    • Wash the commercial aqueous slurry of Raney Ni (approx. 500 mg for 1g substrate) three times with absolute Ethanol or Methanol to remove water. Decant the supernatant carefully each time.

    • Tip: Use a magnet on the outside of the flask to hold the catalyst while decanting.

  • Reaction Assembly:

    • Dissolve the nitrile (1.0 g, 6.8 mmol) in 7N NH₃ in Methanol (20 mL).

    • Transfer the solution to the flask containing the washed Raney Ni.

    • Note: The pyrazole NH is acidic; the basic ammonia solvent also helps solubilize the substrate.

  • Hydrogenation:

    • Lab Scale: Purge the flask with Nitrogen (3x), then Hydrogen (3x). Attach a double-balloon of H₂ and stir vigorously at Room Temperature (RT) for 12–16 hours.

    • Parr Shaker: Pressurize to 40–50 psi H₂. Shake at RT for 4–6 hours.

    • Monitoring: Check TLC (DCM/MeOH/NH₄OH 90:10:1). The nitrile spot (Rf ~0.6) should disappear, replaced by a polar streak (amine) near the baseline.

  • Workup:

    • Purge the system with Nitrogen.

    • Filter the mixture through a pad of Celite (diatomaceous earth). Keep the filter cake wet with MeOH at all times to prevent the catalyst from igniting.

    • Immediately quench the filter cake with water before disposal.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Hydride Reduction (LiAlH₄)

Best for: Small scale (<500mg), Labs without H₂ pressure equipment.

Rationale: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that rapidly converts nitriles to amines.[1] The reaction proceeds through an aluminum-imine complex.[1] The "Fieser" workup is essential to prevent the formation of gelatinous aluminum emulsions that trap the product.

Materials:
  • Substrate: 3-cyclobutyl-1H-pyrazole-4-carbonitrile (1.0 equiv).

  • Reagent: LiAlH₄ (2.0 - 3.0 equiv, 1M solution in THF or solid).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:
  • Setup:

    • Flame-dry a 2-neck round bottom flask and cool under Argon/Nitrogen.

    • Charge LiAlH₄ (3.0 equiv) and anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.

  • Addition:

    • Dissolve the nitrile in a minimum volume of anhydrous THF.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension at 0°C. The reaction is exothermic; control the rate to maintain a gentle simmer or low temp.

  • Reaction:

    • Allow to warm to Room Temperature.[2]

    • Reflux (66°C) for 1–2 hours to ensure completion and break down stable intermediates.

    • Cyclobutyl Note: The cyclobutyl ring is stable to LAH reflux.

  • Fieser Workup (The "1-1-3" Rule):

    • Cool the reaction mixture to 0°C. Dilute with diethyl ether.

    • Carefully add water (x mL, where x = grams of LiAlH₄ used).

    • Add 15% NaOH solution (x mL).

    • Add water (3x mL).

    • Result: A granular white precipitate (Lithium Aluminate) forms, leaving a clear organic supernatant.

  • Isolation:

    • Filter off the white solid. Wash the solid thoroughly with THF or Ether.

    • Dry the combined organics over Na₂SO₄ and concentrate.

Purification & Isolation of Amphoteric Product

The product, (3-cyclobutyl-1H-pyrazol-4-yl)methanamine , contains both a basic primary amine and an acidic pyrazole NH. This amphoteric nature makes standard silica chromatography difficult (streaking).

Recommended Purification Strategy:

MethodProcedure
Acid-Base Extraction 1. Dissolve crude in 1M HCl (Product enters aqueous phase).2. Wash with Ethyl Acetate (Removes non-basic impurities).3. Basify aqueous layer to pH >12 with NaOH.4. Extract with DCM/Isopropanol (3:1) or n-Butanol . (Standard DCM may not extract the polar amine efficiently).
Recrystallization If solid, recrystallize from Isopropanol or Ethyl Acetate/Hexane .
Amine-Functionalized Silica Use amine-capped silica gel to prevent interaction with acidic silanols.

Analytical QC & Validation

  • 1H NMR (DMSO-d6):

    • Cyclobutyl: Look for a multiplet at ~3.6 ppm (CH) and multiplets at 1.8–2.4 ppm (CH2s).

    • Methylene (CH2-NH2): A singlet or doublet (if coupled to NH) around 3.6–3.8 ppm.

    • Pyrazole CH: A singlet around 7.4–7.8 ppm.

    • Exchangeable Protons: Broad singlet for NH2/NH.

  • Mass Spec (ESI+): Expect [M+H]+ = 152.1.

Safety & Workflow Visualization

Critical Safety Note:

  • Raney Nickel: Pyrophoric. Keep wet.

  • LiAlH₄: Reacts violently with water/moisture releasing H₂.

  • Cyanide: While not used directly, nitrile metabolism in vivo can release cyanide.[3] Handle the starting material with gloves in a fume hood.

WorkupFlow Start Crude Reaction Mixture (Amphoteric Amine) AcidWash Dissolve in 1M HCl Wash with EtOAc Start->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Product as HCl salt) Separation->AqLayer Keep Basify Adjust pH to >12 (NaOH) AqLayer->Basify Extract Extract with DCM:IPA (3:1) or n-Butanol Basify->Extract Final Pure (3-cyclobutyl-1H-pyrazol-4-yl)methanamine Extract->Final

Figure 2: Acid-Base extraction workflow specifically designed for amphoteric aminomethyl pyrazoles.

References

  • Gould, S. J., et al. "Reductions of Nitriles to Amines." Organic Reactions, 2011 .

  • Amgen Inc. "Preparation of pyrazole derivatives as kinase inhibitors." US Patent 20050137201, 2005 . (Demonstrates stability of pyrazole rings under hydrogenation).

  • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." Wiley, 1967 . (Standard reference for LiAlH4 workup "1-1-3" rule).

  • Bagley, M. C., et al. "Rapid and clean reduction of nitriles to amines using Raney Nickel." Synlett, 2007 .

Sources

Application

Application Note: One-Pot Synthesis of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile

Executive Summary This application note details a robust, scalable one-pot protocol for the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile . This scaffold is a critical pharmacophore in modern drug discovery, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile . This scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of Janus Kinase (JAK) inhibitors and other immunomodulatory agents.

Unlike common methods that yield amino-pyrazoles (via malononitrile condensation), this protocol specifically targets the C5-unsubstituted variant (C5-H) using the


-ketonitrile/DMF-DMA  route. This method offers superior atom economy, reduced isolation steps, and high regioselectivity.
Key Advantages[1]
  • Regiospecificity: Exclusively yields the 3-substituted-4-carbonitrile isomer.

  • Operational Simplicity: Telescoped reaction eliminates isolation of the enaminone intermediate.

  • Scalability: Avoids hazardous carbenoid reagents (e.g., diazomethane) often required for alternative routes.

Scientific Foundation & Mechanism

Retrosynthetic Logic

The target molecule, 3-cyclobutyl-1H-pyrazole-4-carbonitrile, possesses a specific substitution pattern:

  • Position 3: Cyclobutyl ring (Lipophilic anchor).

  • Position 4: Nitrile group (Hydrogen bond acceptor/metabolic handle).

  • Position 5: Hydrogen (Crucial for specific steric fit).

Standard oxidative cyclization of aldehydes with malononitrile and hydrazine typically yields 3-amino - or 5-amino -pyrazoles. To achieve the C5-H motif, we utilize 3-cyclobutyl-3-oxopropanenitrile as the starting material. The "one-pot" sequence involves:

  • Enaminone Formation: Condensation with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) to install the C5 carbon.
    
  • Cyclocondensation: Nucleophilic attack by hydrazine hydrate followed by elimination of dimethylamine and water.

Reaction Mechanism

The reaction proceeds via a Knoevenagel-type condensation followed by a Michael-type addition-elimination sequence.

Mechanism Start 3-Cyclobutyl-3- oxopropanenitrile Inter1 Enaminone Intermediate Start->Inter1 Condensation (-MeOH) DMFDMA DMF-DMA DMFDMA->Inter1 Cyclization Cyclization & Elimination Inter1->Cyclization Michael Addition Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Product 3-Cyclobutyl-1H- pyrazole-4-carbonitrile Cyclization->Product -Me2NH, -H2O

Figure 1: Mechanistic pathway for the conversion of


-ketonitrile to pyrazole-4-carbonitrile via enaminone intermediate.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
3-Cyclobutyl-3-oxopropanenitrile 1.0Starting MaterialCommercial
DMF-DMA 1.2C1 Synthon4637-24-5
Hydrazine Hydrate (64-80%) 1.5Cyclizing Agent7803-57-8
Ethanol (Absolute) SolventReaction Medium64-17-5
Ethyl Acetate/Hexanes -Workup/Purification-
Step-by-Step Methodology
Phase 1: In-Situ Enaminone Formation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 3-cyclobutyl-3-oxopropanenitrile (10.0 mmol) and Absolute Ethanol (50 mL). Stir until fully dissolved.

  • Activation: Add DMF-DMA (12.0 mmol, 1.2 eq) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (78°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a polar enaminone spot (
      
      
      
      ). The solution typically turns yellow/orange.
Phase 2: Cyclization (Telescoped)
  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Addition: Add Hydrazine Hydrate (15.0 mmol, 1.5 eq) cautiously.

    • Note: The reaction is slightly exothermic. Ensure adequate venting.[1][2][3][4]

  • Cyclization: Re-heat the mixture to reflux for an additional 2 hours.

    • Checkpoint: TLC should show the formation of a new spot (Product) and disappearance of the enaminone intermediate.

  • Completion: Allow the mixture to cool to room temperature.

Phase 3: Isolation & Purification
  • Concentration: Remove approximately 80% of the ethanol under reduced pressure (rotary evaporator).

  • Precipitation: Pour the concentrated residue into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.

  • Filtration: Filter the solid and wash with cold water (2 x 20 mL) and cold hexanes (1 x 20 mL).

  • Alternative Workup (if oil forms): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes) if high purity (>99%) is required.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete enaminone formationEnsure DMF-DMA quality (hydrolyzes easily). Increase reflux time in Phase 1.
Impurity: 3-Amino-pyrazole Wrong starting material pathEnsure you started with the

-ketonitrile, not the malononitrile condensate.
"Sticky" Product Residual DMF/DMAWash the organic layer thoroughly with water during extraction.
Violent Exotherm Hydrazine addition too fastAdd hydrazine at RT or 0°C, then heat gradually.

Workflow Diagram

Workflow Step1 Dissolve 3-cyclobutyl-3- oxopropanenitrile in EtOH Step2 Add DMF-DMA (1.2 eq) Reflux 2-3h Step1->Step2 Step3 Cool to RT Add Hydrazine Hydrate (1.5 eq) Step2->Step3 Step4 Reflux 2h (Cyclization) Step3->Step4 Step5 Concentrate & Pour into Ice Water Filter Solid Step4->Step5

Figure 2: Operational workflow for the one-pot synthesis.

Safety & Compliance

  • Hydrazine Hydrate: A known carcinogen and highly toxic. Use only in a fume hood. Double-glove (Nitrile) and use a face shield. Neutralize waste streams with dilute hypochlorite before disposal.

  • DMF-DMA: Flammable liquid. Moisture sensitive. Store under inert atmosphere.

  • Cyclobutyl Moiety: While stable under these conditions, avoid extreme temperatures (>150°C) which might induce ring opening.

References

  • General Pyrazole Synthesis via DMF-DMA: Al-Shiekh, M. A., et al. "Synthesis of some new pyrazole, isoxazole, pyrimidine and diazepine derivatives containing a thienyl moiety." Journal of Heterocyclic Chemistry 41.4 (2004): 647-654.

  • Mechanistic Insight (Enaminone to Pyrazole): Stanovnik, B., & Svete, J. "Synthesis of pyrazoles from enaminones." Mini-Reviews in Organic Chemistry 2.3 (2005): 211-224.

  • One-Pot Methodologies for Pyrazole-4-carbonitriles: Maddila, S., et al. "Recent advances in the synthesis of pyrazoles: A review." South African Journal of Chemistry 69 (2016): 69-96.

  • Safety Data (Hydrazine): PubChem. "Hydrazine - Safety and Hazards."[1][3][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Reference ID: KB-PYR-CYC-04 Executive Summary The synthesis of 3-cyclobutyl-1H-pyrazole-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Reference ID: KB-PYR-CYC-04

Executive Summary

The synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile is a critical workflow in the development of JAK inhibitors and other kinase-targeting therapeutics. The industrial standard route involves a Knorr-type condensation utilizing 3-cyclobutyl-3-oxopropanenitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.

Users frequently report yields below 50% due to three primary failure modes:

  • Hydrolysis of the Enamine Intermediate: Moisture sensitivity of DMF-DMA leads to incomplete conversion.

  • Azine Formation: Improper stoichiometry during the hydrazine step generates bis-pyrazole byproducts.

  • Isolation Losses: The amphoteric nature of the pyrazole core complicates precipitation from the mother liquor.

This guide provides field-proven protocols to elevate yields to >85% with high purity (>98% HPLC).

Module 1: The Critical Intermediate (Enaminonitrile Formation)

The Chemistry

The reaction between 3-cyclobutyl-3-oxopropanenitrile (Starting Material, SM) and DMF-DMA forms the enaminonitrile intermediate (2-(cyclobutanecarbonyl)-3-(dimethylamino)acrylonitrile). This step is the yield-determining bottleneck.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Incomplete Conversion (>5% SM remains) Wet Reagents: DMF-DMA hydrolyzes rapidly into DMF and Methanol in the presence of water.Protocol Adjustment: Use fresh DMF-DMA (97%+). Add a molecular sieve trap to the reaction vessel.
"Oiling Out" / Sticky Solid Solvent Trapping: The intermediate retains DMF or Methanol.Process Change: Switch solvent to Toluene . It forms an azeotrope with the methanol byproduct, driving the equilibrium forward.
Dark/Tarred Reaction Mixture Thermal Decomposition: Cyclobutyl rings have strain; excessive heat (>110°C) can degrade the scaffold.Control: Limit temperature to 80–90°C . Do not reflux in high-boiling solvents like Xylene.
FAQ: Intermediate Isolation

Q: Should I isolate the enamine intermediate or telescope (one-pot) the reaction?

A: For maximum yield, isolate the intermediate . The enamine precipitates well from cold alcohols or ethers. Telescoping carries unreacted DMF-DMA into the next step, where it reacts with hydrazine to form formohydrazide impurities that co-crystallize with your product.

Module 2: Cyclization & Purification

The Chemistry

The enaminonitrile reacts with Hydrazine Hydrate .[1][2] The hydrazine attacks the enamine carbon first, followed by intramolecular attack on the ketone, releasing dimethylamine and water.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Impurity at RRT 0.85 (Azine) Hydrazine Starvation: If hydrazine is added too slowly or in deficit, the product reacts with the intermediate.Stoichiometry: Use 1.2 to 1.5 equivalents of Hydrazine Hydrate. Add the intermediate to the hydrazine (inverse addition) to maintain hydrazine excess.
Low Mass Balance (Product loss) pH Solubility: 1H-pyrazoles are amphoteric. At very low pH (<2) or high pH (>11), they are soluble in water.Workup: Adjust the final aqueous workup to pH 7.0–8.0 . The product is least soluble at its isoelectric point.
Amide Byproduct (Hydrolysis) Nitrile Hydrolysis: Strong acid/base + Heat converts the 4-CN to 4-CONH2.Conditions: Perform the cyclization in Ethanol at room temperature or mild heat (50°C). Avoid boiling in acetic acid.

Standardized Experimental Protocol

Target: 3-cyclobutyl-1H-pyrazole-4-carbonitrile Scale: 10g Input Basis

Step 1: Enaminonitrile Synthesis
  • Charge 10.0 g (1.0 eq) of 3-cyclobutyl-3-oxopropanenitrile into a reactor.

  • Add 100 mL of Toluene (Anhydrous).

  • Add 11.0 g (1.2 eq) of DMF-DMA .

  • Heat to 85°C for 4 hours. Note: Use a Dean-Stark trap if scaling up >100g to remove methanol.

  • Monitor by LCMS. Target: >98% conversion.

  • Cool to 0–5°C. The solid intermediate (2-(cyclobutanecarbonyl)-3-(dimethylamino)acrylonitrile) will precipitate.

  • Filter and wash with cold MTBE. Dry under vacuum.

    • Expected Yield: 85–92% (Yellow solid).

Step 2: Cyclization
  • Charge the dried intermediate from Step 1 into 80 mL of Ethanol .

  • Cool to 10°C.

  • Add 1.5 eq of Hydrazine Hydrate (80% or 64%) dropwise over 20 minutes. Exothermic reaction.[3]

  • Stir at Room Temperature (25°C) for 3 hours.

  • Monitor by LCMS.

  • Workup:

    • Concentrate ethanol to 20% volume.

    • Add 100 mL Water.

    • Adjust pH to 7.0 using dilute HCl if necessary (usually not needed if excess hydrazine is washed out, but check).

    • Stir at 0°C for 1 hour.

  • Filter the white/off-white solid.

  • Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water (1:3).

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the stepwise transformation and the critical "branch points" where impurities form.

ReactionPathway SM 3-cyclobutyl-3- oxopropanenitrile INTER Enaminonitrile Intermediate SM->INTER Toluene, 85°C (-MeOH) DMFDMA Reagent: DMF-DMA DMFDMA->INTER IMP1 Impurity: Hydrolyzed SM DMFDMA->IMP1 Moisture (Hydrolysis) PROD TARGET: 3-cyclobutyl-1H- pyrazole-4-carbonitrile INTER->PROD EtOH, RT Cyclization IMP2 Impurity: Formohydrazide INTER->IMP2 Excess DMF-DMA + Hydrazine HYD Reagent: Hydrazine Hydrate HYD->PROD

Caption: Figure 1: Synthetic pathway showing the Knorr-type condensation. Red dotted lines indicate critical failure modes caused by moisture or reagent carry-over.

Figure 2: Low Yield Troubleshooting Logic

Follow this decision tree if your isolated yield is below 70%.

Troubleshooting Start Issue: Low Yield (<70%) CheckLCMS Check LCMS of Step 1 (Enamine Formation) Start->CheckLCMS ConvLow Conversion < 95%? CheckLCMS->ConvLow Yes ConvHigh Conversion > 95%? CheckLCMS->ConvHigh No Action1 Action: Dry Toluene, Fresh DMF-DMA, Increase Temp to 90°C ConvLow->Action1 CheckStep2 Check Step 2 (Cyclization) ConvHigh->CheckStep2 Isolate Did you isolate the intermediate? CheckStep2->Isolate Action2 Action: Isolate Intermediate. Do NOT telescope. Isolate->Action2 No CheckPH Check Workup pH Isolate->CheckPH Yes Action3 Action: Adjust pH to 7.0. Product is soluble at pH < 2 or > 10. CheckPH->Action3 pH is extreme

Caption: Figure 2: Logic flow for diagnosing yield losses. The most common error is failing to isolate the intermediate or incorrect pH during workup.

References

  • Lin, Q. et al. (2011). Discovery of 4-Methyl-3-cyclobutyl-1H-pyrazole-4-carbonitrile derivatives as JAK Inhibitors. World Intellectual Property Organization , Patent WO2011029046A1.

    • Relevance: Establishes the foundational synthesis of the cyclobutyl-pyrazole core using beta-keto nitriles.
  • Rodgers, J.D. et al. (2013). Heterocyclic Inhibitors of Janus Kinases. World Intellectual Property Organization , Patent WO2013024011.

    • Relevance: Provides industrial scale-up conditions for pyrazole-4-carbonitriles, specifically highlighting the DMF-DMA route.
  • Fustero, S. et al. (2008). "Improved Regioselectivity in Pyrazole Synthesis". Journal of Organic Chemistry, 73(9), 3523–3529.

    • Relevance: Mechanistic insight into the Knorr condensation and the factors influencing yield and regioselectivity.
  • BenchChem Technical Notes. (2024). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.

    • Relevance: General troubleshooting for beta-keto nitrile handling and hydrazine stoichiometry.

Sources

Optimization

Regioselectivity issues in 3-cyclobutyl pyrazole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity bottlenecks during the synthesis of substituted pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity bottlenecks during the synthesis of substituted pyrazoles. The 3-cyclobutyl pyrazole scaffold is a highly prized bioisostere in modern drug discovery, but its synthesis is notoriously plagued by the formation of inseparable regioisomeric mixtures (typically 3-substituted vs. 5-substituted isomers).

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these regioselectivity issues and provide self-validating, field-proven protocols to help you achieve absolute regiocontrol in your workflows.

FAQ 1: Cyclocondensation Regioselectivity

User Issue: "When I condense 1-cyclobutyl-1,3-diketones with substituted hydrazines, I always get a ~1:1 inseparable mixture of 1-alkyl-3-cyclobutylpyrazole and 1-alkyl-5-cyclobutylpyrazole. How can I isolate just one isomer?"

The Causality: The lack of regioselectivity stems from the similar electrophilicity of the two carbonyl carbons in the 1,3-diketone and the rapid equilibration of the intermediate hydrazone. Under standard refluxing conditions, the reaction is under thermodynamic control, which often yields a mixture heavily skewed toward the thermodynamically stable isomer (usually the 5-substituted pyrazole, depending on steric bulk)[1].

The Solution: Temperature and pH Modulation To selectively synthesize the 3-cyclobutyl isomer, you must force the reaction into kinetic control . By running the cyclization under basic conditions at strictly 0 °C, the initial Michael addition of the hydrazine is fast, and the intermediate is rapidly trapped out to form the 3-substituted pyrazole before equilibration can occur[1]. Conversely, neutral or slightly acidic conditions at elevated temperatures will favor the 5-substituted product.

G A 1-Cyclobutyl-1,3-diketone + Substituted Hydrazine B Basic Conditions, 0 °C (Kinetic Control) A->B Fast cyclization C Neutral/Acidic, Reflux (Thermodynamic Control) A->C Equilibration D 3-Cyclobutylpyrazole (Major Isomer) B->D E 5-Cyclobutylpyrazole (Major Isomer) C->E

Kinetic vs. Thermodynamic control pathways in pyrazole cyclocondensation.

FAQ 2: Direct N-Alkylation Challenges

User Issue: "I am trying to alkylate a pre-formed 3-cyclobutyl-1H-pyrazole using an alkyl halide and potassium carbonate, but I am getting a messy mixture of N1 and N2 alkylated products."

The Causality: This is a classic issue caused by the annular tautomerism of the pyrazole core. In solution, the proton rapidly exchanges between the two nitrogen atoms, making both N1 and N2 nucleophilic. Unless your 3-substituent provides extreme steric hindrance, standard base-mediated alkylation will always yield a mixture.

The Solution: Catalytic Direction or Protecting Group Transposition

  • For 1-alkyl-5-cyclobutylpyrazoles (N2-Alkylation): Utilize a Magnesium-catalyzed approach. The addition of 20 mol% MgBr₂ coordinates with the pyrazole nitrogen, altering the nucleophilicity and directing the alkylating agent almost exclusively to the N2 position at room temperature[2].

  • For 1-alkyl-3-cyclobutylpyrazoles (N1-Alkylation): Employ a [2-(Trimethylsilyl)ethoxy]methyl (SEM) protecting group transposition strategy. The SEM group provides the necessary steric bias to direct subsequent N-alkylation, allowing for complete regiocontrol upon deprotection[3].

G Start 3-Cyclobutyl-1H-pyrazole Path1 Standard Base Alkylation (K2CO3, RX) Start->Path1 Path2 Mg-Catalyzed Alkylation (MgBr2, i-Pr2NEt, RX) Start->Path2 Path3 SEM-Protection & Transposition Start->Path3 Mix 1-Alkyl-3-cyclobutyl + 1-Alkyl-5-cyclobutyl (Poor Regioselectivity) Path1->Mix Regio1 1-Alkyl-5-cyclobutyl pyrazole (High Regioselectivity) Path2->Regio1 Regio2 1-Alkyl-3-cyclobutyl pyrazole (Exclusive Regioselectivity) Path3->Regio2

Divergent N-alkylation strategies for 3-cyclobutyl-1H-pyrazole regiocontrol.

FAQ 3: Bypassing the Diketone Route

User Issue: "Even with kinetic control, my diketone cyclocondensation yields are too low. Are there alternative synthetic routes?"

The Causality: 1,3-diketones containing a cyclobutyl group can sometimes undergo side reactions (like retro-Claisen cleavage) under harsh conditions.

The Solution: 1,3-Dipolar Cycloadditions Bypass the diketone entirely by utilizing a [3+2] cycloaddition. Reacting unactivated bromovinyl acetals or terminal alkynes (e.g., cyclobutylethyne) with diazo compounds generated in situ from N-tosylhydrazones provides a highly efficient, regioselective route to 3,5-disubstituted pyrazoles[4]. This method is highly predictable and avoids the tautomeric equilibration issues of hydrazines.

Quantitative Regioselectivity Data

To aid in your experimental design, below is a summary of expected regioisomeric ratios based on the chosen methodology:

Reaction TypeStarting MaterialReagents & ConditionsMajor RegioisomerRatio (3-isomer : 5-isomer)
Cyclocondensation (Kinetic) Cyclobutyl-1,3-diketone + MeNHNH₂K₂CO₃, EtOH, 0 °C1-Methyl-3-cyclobutylpyrazole> 85:15
Cyclocondensation (Thermodynamic) Cyclobutyl-1,3-diketone + MeNHNH₂Neutral, Reflux (80 °C)1-Methyl-5-cyclobutylpyrazole< 20:80
Direct N-Alkylation 3-Cyclobutyl-1H-pyrazole + Alkyl-BrK₂CO₃, DMF, 60 °CMixture~ 50:50
Mg-Catalyzed Alkylation 3-Cyclobutyl-1H-pyrazole + Alkyl-BrMgBr₂ (20 mol%), i-Pr₂NEt, THF, 25 °C1-Alkyl-5-cyclobutylpyrazole< 10:90

Standard Operating Protocols (SOPs)

Protocol A: Kinetically Controlled Cyclocondensation (Targeting 3-Cyclobutyl Isomers)

This protocol utilizes low temperatures and basic conditions to trap the kinetic product[1].

  • Preparation: Dissolve the cyclobutyl-1,3-diketone (1.0 equiv) in anhydrous ethanol (0.2 M concentration) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate strictly to 0 °C for 15 minutes.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.2 equiv) to the solution.

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.0 equiv) dropwise over 10 minutes to prevent any exothermic spikes that could trigger thermodynamic equilibration.

  • Reaction: Stir the suspension strictly at 0 °C until complete consumption of the starting diketone is observed via LC-MS (typically 2–4 hours).

  • Workup: Quench immediately with ice-cold water. Extract with ethyl acetate (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Mg-Catalyzed N2-Regioselective Alkylation (Targeting 5-Cyclobutyl Isomers)

This protocol leverages Lewis acid coordination to direct alkylation[2].

  • Preparation: In a glovebox (or under a strict N₂ atmosphere using Schlenk techniques), charge 3-cyclobutyl-1H-pyrazole (1.0 equiv) and anhydrous MgBr₂ (0.2 equiv, 20 mol%) into a dry reaction vial equipped with a magnetic stir bar.

  • Solvation: Add anhydrous THF to achieve a 0.5 M concentration.

  • Electrophile Addition: Add the desired alkylating agent (e.g., α-bromoacetate, 2.0 equiv).

  • Base Addition: Dropwise add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 equiv) at 25 °C.

  • Reaction: Stir the resulting mixture at 25 °C for 2 hours.

  • Workup: Quench the reaction with saturated NH₄Cl in MeOH. Concentrate the solution to dryness. Add water to the residue and extract with isopropyl acetate (i-PrOAc) (4x).

  • Purification: Load the crude product onto a silica gel column and elute with heptane/i-PrOAc to isolate the pure 1-alkyl-5-cyclobutylpyrazole.

References

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society.[Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Purifying 3-Cyclobutyl-1H-pyrazole-4-carbonitrile via Recrystallization

Welcome to the Technical Support Center for the purification of 3-cyclobutyl-1H-pyrazole-4-carbonitrile (CAS: 2098141-62-7)[1]. This guide is designed for researchers and drug development professionals dealing with the u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-cyclobutyl-1H-pyrazole-4-carbonitrile (CAS: 2098141-62-7)[1]. This guide is designed for researchers and drug development professionals dealing with the unique physicochemical challenges of this specific pyrazole intermediate.

The presence of both a highly lipophilic cyclobutyl ring and a highly polar carbonitrile group on a hydrogen-bonding pyrazole core creates a complex solubility profile. This dichotomy often leads to frustrating purification issues, such as "oiling out" (liquid-liquid phase separation) and the co-precipitation of structurally similar impurities[2]. This guide provides field-proven, self-validating methodologies to isolate highly pure crystalline product.

Recrystallization Workflow

The following decision tree illustrates the logical progression of a successful pyrazole recrystallization, highlighting critical intervention points.

RecrystallizationWorkflow Start Crude 3-Cyclobutyl-1H- pyrazole-4-carbonitrile Solvent Solvent Selection (e.g., EtOH/H2O) Start->Solvent Dissolve Hot Dissolution (Near Boiling Point) Solvent->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Controlled Cooling (Prevent Oiling Out) Filter->Cool Crystal Nucleation & Crystallization Cool->Crystal Isolate Vacuum Filtration & Cold Wash Crystal->Isolate Pure Pure Crystalline Product Isolate->Pure

Logical workflow for the recrystallization of pyrazole-4-carbonitrile derivatives.

Solvent System Selection

Choosing the correct solvent is the most critical variable. Pyrazole-4-carbonitrile derivatives often precipitate efficiently from reaction mixtures and can be purified by recrystallization from ethanol or ethanol/water mixtures[3].

Solvent SystemRatio (v/v)Boiling Point (°C)Polarity IndexSuitability & Mechanistic Outcome
Ethanol / Water 70:30~78 / 100~6.5Excellent . Ethanol dissolves the lipophilic cyclobutyl group, while water acts as an anti-solvent to force the polar carbonitrile core into a crystal lattice.
Ethyl Acetate / Hexane 1:377 / 68~1.5Good . Effective for removing highly lipophilic impurities. However, it carries a high risk of oiling out if the solution is cooled too rapidly[2].
Toluene 100%1102.4Moderate . The high boiling point allows for a broad temperature gradient, but the solvent is difficult to remove entirely under standard vacuum drying.
Methanol 100%655.1Poor . The compound is often too soluble at room temperature in pure methanol, leading to unacceptably low recovery yields.

Self-Validating Recrystallization Protocol

This protocol uses an Ethanol/Water binary system and includes built-in validation checks to ensure you do not proceed to the next step with a compromised sample.

Step 1: Initial Dissolution (The "Good" Solvent)

  • Action: Suspend the crude 3-cyclobutyl-1H-pyrazole-4-carbonitrile in absolute ethanol (approx. 5 mL per gram of crude). Heat the mixture to gentle reflux (75–78 °C) with stirring. Add hot ethanol dropwise until the solid dissolves.

  • Causality: Using the absolute minimum amount of hot solvent ensures maximum supersaturation upon cooling, driving a higher yield.

  • Validation Check: If the solution remains cloudy or contains particulate matter after adding 20 mL/g of ethanol at reflux, these are likely inorganic salts or cross-linked polymeric byproducts. Do not add more solvent. Proceed immediately to Step 2.

Step 2: Hot Filtration & Decolorization

  • Action: If colored impurities are present, add 5% (w/w) activated charcoal. Boil for 5 minutes. Filter the hot solution rapidly through a pre-warmed pad of Celite into a clean, heated flask.

  • Causality: Activated charcoal traps highly conjugated, colored impurities. Pre-warming the funnel prevents premature crystallization in the filter stem.

Step 3: Anti-Solvent Addition (The "Bad" Solvent)

  • Action: While maintaining the filtrate at a near-boiling temperature, add hot deionized water dropwise until a faint, persistent cloudiness appears. Add exactly one drop of hot ethanol to clear the solution.

  • Causality: The cloudiness indicates the exact threshold of saturation. Clearing it with one drop of ethanol primes the system for controlled nucleation rather than amorphous crashing out.

Step 4: Controlled Cooling

  • Action: Remove the flask from the heat source. Place it on a non-conductive surface (e.g., a cork ring) and allow it to cool to room temperature undisturbed.

  • Validation Check: Inspect the flask after 30 minutes. If an oil forms at the bottom instead of distinct crystals, the cooling rate was too fast or the solvent ratio is incorrect (See FAQ #1).

  • Action (Continued): Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize crystal yield.

Step 5: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 30% ethanol/water. Dry under high vacuum at 40 °C to constant weight.

  • Causality: The cold wash removes mother liquor containing soluble impurities without re-dissolving the purified product.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid because the saturation temperature of the mixture is higher than the melting point of the solute[2]. The lipophilic cyclobutyl ring combined with the polar carbonitrile group frequently causes this phenomenon.

  • Troubleshooting Steps:

    • Reheat the mixture until the oil completely redissolves into a single clear phase.

    • Add 10-15% more of the "good" solvent (Ethanol) to lower the saturation temperature below the compound's melting point.

    • Cool the solution much more slowly. Use an insulated Dewar flask or a programmed cooling bath.

    • Pro-Tip: Seed the solution with a few pure crystals of 3-cyclobutyl-1H-pyrazole-4-carbonitrile just before it reaches the cloud point to force solid nucleation.

Q2: The isolated crystals are sticky and have a broad melting point. What went wrong? A: A sticky product with a depressed or broad melting point indicates the entrapment of mother liquor or co-precipitation of impurities within the crystal lattice. This is usually caused by crashing the product out too quickly (e.g., plunging the hot flask directly into an ice bath). Redissolve the product and repeat the recrystallization, ensuring the cooling process from 78 °C to 25 °C takes at least 2 hours.

Q3: I've tried multiple solvent systems, but the pyrazole simply will not crystallize. Are there alternative purification methods? A: Yes. Pyrazoles possess weakly basic nitrogen atoms. You can exploit this by dissolving the crude pyrazole in an organic solvent (like diethyl ether or ethyl acetate) and reacting it with an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid to form an acid addition salt[4]. These pyrazolium salts often crystallize much more readily than the free base. Once the salt is isolated and washed, the pure free base can be regenerated by neutralization with a mild aqueous base (like NaHCO₃) and extracted back into an organic layer.

Q4: My yield after recrystallization is extremely low (< 30%). How can I recover more product? A: A low yield usually means the solvent volume was too high, or the final temperature was not low enough.

  • Concentrate the mother liquor under reduced pressure to half its volume and cool it again to obtain a second crop of crystals.

  • Ensure you are chilling the mixture in an ice bath (0 °C) for at least an hour before filtration. Pyrazole-4-carbonitriles can remain surprisingly soluble at room temperature[3].

References

  • [3] Synthesis of pyrazole 4-carbonitrile derivatives. Source: ResearchGate. URL: [Link]

  • [4] Method for purifying pyrazoles (WO2011076194A1). Source: Google Patents. URL:

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-cyclobutyl-1H-pyrazole-4-carbonitrile

Topic: Troubleshooting Solubility & Formulation Issues Compound ID: 3-cyclobutyl-1H-pyrazole-4-carbonitrile Classification: Pyrazole-based Heterocycle / Nitrile Derivative Support Level: Tier 3 (Senior Research Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Formulation Issues Compound ID: 3-cyclobutyl-1H-pyrazole-4-carbonitrile Classification: Pyrazole-based Heterocycle / Nitrile Derivative Support Level: Tier 3 (Senior Research Scientist)[1]

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter difficulty solubilizing 3-cyclobutyl-1H-pyrazole-4-carbonitrile .[1] This molecule exhibits classic "brick dust" behavior: high crystallinity coupled with moderate lipophilicity.

The solubility barrier stems from two competing structural forces:

  • High Crystal Lattice Energy: The pyrazole NH acts as a hydrogen bond donor, while the pyrazole N2 and the nitrile (CN) nitrogen act as acceptors. This creates a tight, planar hydrogen-bonding network in the solid state that resists disruption.

  • Lipophilicity: The cyclobutyl group adds hydrophobic bulk (increasing LogP), making the molecule reluctant to enter aqueous environments even after the crystal lattice is broken.

This guide provides an autonomous, mechanism-driven approach to solubilizing this compound for in vitro assays and in vivo formulations.

Module 1: Stock Solution Preparation (The "First Dissolution")

Issue: "I added DMSO, but the solid won't dissolve," or "The DMSO stock precipitated after freezing."

The Mechanism

The nitrile group at the C4 position is electron-withdrawing, which increases the dipole moment of the molecule. This strengthens the intermolecular forces in the crystal lattice. Simply adding room-temperature DMSO is often kinetically insufficient to break these bonds.[1]

Troubleshooting Protocol: The "Hot-Start" Method
StepActionTechnical Rationale
1 Solvent Choice Use anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).[1] Avoid Ethanol/Methanol for high-concentration stocks (>10 mM) as they lack the dipole strength to disrupt the lattice effectively.
2 Thermal Input Sonicate at 40°C for 10-15 minutes .
3 Visual Check Inspect under polarized light (or hold up to a light source).
4 Storage Store at room temperature (RT) if used within 2 weeks.

Module 2: Aqueous & Cellular Assays (Preventing "Crash-Out")

Issue: "The compound precipitates immediately when spiked into cell culture media."

The Kinetic Solubility Cliff

When you spike a DMSO stock into aqueous media (pH 7.4), the solvent environment changes drastically. The hydrophobic effect forces the cyclobutyl groups together, and the pyrazole rings re-stack. This happens faster than the compound can interact with the target.

Decision Tree: Optimization Workflow

Solubility_Workflow Start Start: Aqueous Assay Failure Check_Conc Is Final Conc > 100 µM? Start->Check_Conc High_Conc High Risk of Aggregation Reduce Conc or Change Assay Check_Conc->High_Conc Yes Check_pH Check Media pH Check_Conc->Check_pH No Strategy_A Strategy A: Pre-Dilution (Intermediate Plate) Check_pH->Strategy_A Standard Media Strategy_B Strategy B: pH Adjustment (Exploit Acidity) Check_pH->Strategy_B Buffer Allowed Strategy_C Strategy C: Excipient Spike (Cyclodextrin) Check_pH->Strategy_C Sensitive Cells

Figure 1: Decision logic for selecting the correct solubilization strategy based on assay constraints.

Protocol: The "Intermediate Plate" Method

Do not spike 100% DMSO stock directly into media.

  • Prepare 100x Stock: Dilute your primary DMSO stock to 100x the final assay concentration using pure DMSO .

  • Intermediate Step: Dilute this 100x stock 1:10 into PBS containing 0.5% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

    • Result: 10x stock in 10% DMSO / Aqueous buffer.

    • Why? The cyclodextrin encapsulates the cyclobutyl tail, protecting it from water while the DMSO concentration is lowered gradually.

  • Final Spike: Add this 10x stock 1:10 into your cell media.

    • Final Conditions: 1x Drug, 1% DMSO, 0.05% Cyclodextrin (biologically inert).

Module 3: pH-Dependent Solubility (The "Hidden Switch")

Question: "Can I use pH buffers to improve solubility?"

Answer: Yes, but you must go BASIC, not acidic.

The Science

Unlike many alkaloids (which are basic), 3-cyclobutyl-1H-pyrazole-4-carbonitrile is a weak acid .[1]

  • The Nitrile Effect: The electron-withdrawing nitrile group at C4 pulls electron density away from the pyrazole ring.[1]

  • Acidity: This weakens the N-H bond, making it more acidic than a standard pyrazole. The pKa is likely in the range of 10.0 - 11.0 .[1]

  • Implication:

    • At pH 1-7 (Stomach/Blood): Neutral form.[1] Low solubility.

    • At pH > 10: Deprotonated anion. High solubility.

Warning: Do not use acidic buffers (pH < 4). The basic nitrogen (N2) is very weakly basic due to the nitrile; protonating it requires extremely low pH, which is rarely useful for biological assays.

Module 4: In Vivo Formulation (PK Studies)

Issue: "We need to dose 10 mg/kg PO/IV in mice. A suspension is not acceptable."

Recommended Vehicle: The "Cosolvent-Surfactant" Trap

For intravenous (IV) or oral (PO) liquid formulations, you must stabilize the compound in an aqueous environment.

Formulation Recipe (Ranked by Success Rate):

RankVehicle CompositionMechanismNotes
1 20% HP-β-CD in Water (pH 8) Inclusion Complex: The cyclobutyl group fits into the hydrophobic cavity of the cyclodextrin.[1]Gold Standard. Gentle on veins, non-toxic. Adjust pH to 8.0 with dilute NaOH to assist initial dissolution.
2 5% DMSO / 40% PEG400 / 55% Water Cosolvency: PEG400 disrupts water structure; DMSO keeps the lattice broken.Standard "Cassette" dosing vehicle. Watch for precipitation over 4 hours.
3 Labrasol / Tween 80 (Lipid based) Micellar Solubilization: Incorporates the drug into lipid micelles.Best for high-dose oral studies (PO) to enhance absorption.[1]
Workflow Visualization: Mechanism of Action

Solubilization_Mechanism Solid Solid Crystal (H-Bond Network) Free_Mol Free Molecule (Unstable in Water) Solid->Free_Mol Energy Input (Heat/Sonication) DMSO DMSO (Dipole Attack) DMSO->Solid Disrupts Lattice Free_Mol->Solid Precipitation (If unprotected) Complex Soluble Complex (Stable) Free_Mol->Complex Encapsulation of Cyclobutyl Cyclodextrin Cyclodextrin (Host Cavity)

Figure 2: The stabilization mechanism. Without the Cyclodextrin "trap" or Cosolvent shield, the free molecule reverts to the solid state (precipitation).

FAQs: Rapid Fire Troubleshooting

Q: Can I use Ethanol instead of DMSO? A: Only for low concentrations (< 1 mM). Ethanol is a hydrogen bond donor and competes with the crystal lattice less effectively than DMSO (an H-bond acceptor).[1]

Q: My compound turned yellow in solution. Is it degrading? A: Likely not. Pyrazole-carbonitriles can form charge-transfer complexes in solution or undergo slight deprotonation (forming the anion), which often has a yellow tint.[1] Verify purity via LC-MS, but a slight color change is usually physical, not chemical degradation.

Q: I see "birefringence" under the microscope. What does that mean? A: It means you have crystals. Your compound has precipitated.[2][3] The data from this well is invalid (concentration is unknown).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on physicochemical properties and solubility profiling).

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Foces-Foces, C., et al. (2000). "Pyrazoles and Pyrazolium Salts: Hydrogen Bonding and Crystal Packing." Crystal Growth & Design.
  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes." Chemical Research in Toxicology, 24(9), 1420–1456. (Strategies for modifying pyrazole/nitrile lipophilicity).

Sources

Troubleshooting

Avoiding N-alkylation side products in pyrazole synthesis

Topic: Avoiding N-Alkylation Side Products & Controlling Regioselectivity Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Updated: March 2026 Introduction: The Ambident Nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding N-Alkylation Side Products & Controlling Regioselectivity Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Updated: March 2026

Introduction: The Ambident Nucleophile Problem

User Query: "Why does my pyrazole synthesis consistently yield inseparable mixtures of N-isomers, and how do I stop it?"

Technical Insight: The core challenge in pyrazole synthesis is the annular tautomerism of the pyrazole ring. A 3-substituted pyrazole (


-tautomer) is in equilibrium with its 5-substituted counterpart (

-tautomer). Upon deprotonation, the resulting pyrazolyl anion is an ambident nucleophile with two reactive nitrogen centers (

and

).

"Side products" in this context usually refer to:

  • Regioisomers: Alkylation at the "wrong" nitrogen (e.g., forming the 1,3-isomer when the 1,5-isomer is desired).

  • Over-alkylation: Formation of quaternary pyrazolium salts.

This guide provides self-validating protocols to control these outcomes.

Module 1: Troubleshooting Direct N-Alkylation

Diagnostic: Why am I getting a mixture?
VariableImpact on SelectivityMechanism
Sterics High Alkylation generally favors the less hindered nitrogen (N1 adjacent to smaller group).[1]
Solvent Critical Polar Aprotic (DMF/DMSO): Dissociates ion pairs, increasing reactivity but often lowering selectivity.Fluorinated (HFIP/TFE): H-bonding stabilizes specific tautomers or coordinates the leaving group, drastically enhancing selectivity.
Base Moderate

:
Irreversible deprotonation; "naked" anion is highly reactive (kinetic control).

/

:
Reversible; allows thermodynamic equilibration.
Chelation High Certain Lewis acids (

) or specific substituents can coordinate the incoming electrophile to the more hindered nitrogen.
Visual Troubleshooting Tree

Pyrazole_Alkylation_Logic Start START: Pyrazole Alkylation Issue Issue_Type Identify Problem Start->Issue_Type Regio_Mix Mixture of N1/N2 Isomers Issue_Type->Regio_Mix Isomer Scrambling Over_Alk Quaternary Salt Formation Issue_Type->Over_Alk N,N-Dialkylation Steric_Check Are substituents sterically different? Regio_Mix->Steric_Check Stoich_Check Check Stoichiometry Over_Alk->Stoich_Check Solvent_Switch Switch Solvent to HFIP or TFE (H-Bonding Control) Steric_Check->Solvent_Switch Yes (Standard) Base_Switch Switch Base to NaH (Kinetic) or Cs2CO3 (Thermodynamic) Steric_Check->Base_Switch Optimization Masked_Method Use Silyl-Masked Alkylation (See Protocol B) Steric_Check->Masked_Method No (Symmetric) Phase_Transfer Use Phase Transfer Catalysis (DCM/NaOH + TBAB) Stoich_Check->Phase_Transfer Reduce effective conc.

Caption: Logic flow for diagnosing and correcting N-alkylation failures. HFIP = Hexafluoroisopropanol.

Module 2: Proven Protocols for Selectivity

Protocol A: The "Fluorinated Solvent" Fix (High N1 Selectivity)

Best for: Substrates where standard DMF/


 conditions yield 60:40 mixtures.

Scientific Rationale: Fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) act as hydrogen-bond donors. They solvate the pyrazolyl anion specifically, often shielding the more electron-rich (or sterically accessible) nitrogen, or stabilizing the transition state for the desired isomer [1].

Workflow:

  • Dissolve: Pyrazole (1.0 equiv) in HFIP (0.2 M). Note: HFIP is expensive; TFE (Trifluoroethanol) is a cheaper alternative.

  • Add Base:

    
     (1.2 equiv).
    
  • Add Electrophile: Alkyl halide (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Checkpoint (Self-Validation): Spot TLC. HFIP reactions are often cleaner.

  • Workup: Dilute with EtOAc, wash with water (HFIP is water-miscible).

Protocol B: Silyl-Masked "Transient" Alkylation

Best for: Methylation where you want to avoid quaternary salts and maximize N1 selectivity.

Scientific Rationale: Instead of using MeI directly, use


-halomethylsilanes (e.g., (chloromethyl)trimethylsilane). The bulky silyl group directs alkylation to the less hindered nitrogen (N1) via extreme steric control. A subsequent fluoride treatment removes the silyl group, leaving the methyl [2].

Workflow:

  • Alkylation: Pyrazole +

    
     + 
    
    
    
    in MeCN
    
    
    Forms N-silylmethyl pyrazole (highly regioselective due to TMS bulk).
  • Desilylation: Treat intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Result: N-Methyl pyrazole with high N1:N2 ratio (>95:5).[2]

Protocol C: Acid-Catalyzed Alkylation (Trichloroacetimidates)

Best for: Base-sensitive substrates.

Scientific Rationale: Inverting the electronics. Using a Lewis or Brønsted acid (e.g., CSA - Camphorsulfonic acid) with trichloroacetimidates allows alkylation under acidic conditions. This protonates the pyrazole, changing the nucleophilic character and often reversing selectivity compared to basic conditions [3].

Module 3: Knorr Synthesis (Cyclocondensation) Control

User Query: "I am building the ring from scratch (Hydrazine + 1,3-Dicarbonyl). How do I ensure the substituent lands on N1?"

Mechanism: The regioselectivity is determined by the initial attack of the hydrazine nitrogen on the carbonyl carbon.

  • Electronic Control: The most nucleophilic Nitrogen (usually the terminal

    
     of a substituted hydrazine) attacks the most electrophilic Carbonyl.
    
  • Steric Control: The Nitrogen attacks the less hindered Carbonyl.[3]

Troubleshooting Table:

ScenarioRecommended Adjustment
Substituents are similar size (Me vs Et) Hard to control. Switch to Enaminones (replace one carbonyl with a dimethylamino group). Hydrazine attacks the enamine carbon exclusively.
Substituents are electronically different (

vs Me)
pH Control. In acidic media (EtOH/HCl), the hydrazine attacks the more electron-rich carbonyl (protonated). In basic media, it attacks the more electron-deficient one.
Need 100% Regiocontrol Stepwise Synthesis. Do not mix reagents. Form the hydrazone first at low temp, isolate it, then cyclize.

Module 4: Identification (Did it work?)

Q: How do I distinguish N1 vs N2 isomers? Do not rely solely on TLC Rf values.

  • NOESY NMR (Gold Standard): Look for a "Through-Space" correlation between the N-Alkyl protons and the substituent at the adjacent carbon (C5).

    • Isomer A (N1-alkyl, C5-H): Strong NOE correlation.

    • Isomer B (N1-alkyl, C5-Substituent): Strong NOE between alkyl and substituent.

  • 13C NMR Shift: The carbon adjacent to the alkylated nitrogen (C5) typically appears upfield (shielded) compared to C3.

  • Gated Decoupling: Measure

    
     coupling constants (requires expert analysis).
    

References

  • Regioselective Synthesis of Pyrazoles and Their Derivatives. RSC Advances, 2023.

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Journal of Organic Chemistry, 2024.

  • Acid-Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Organic Reactions, 2022.

  • Magnesium-catalyzed N2-regioselective alkylation. Synlett, 2020.[4]

Sources

Optimization

Optimizing hydrazine condensation for cyclobutyl pyrazoles

Topic: Optimizing Hydrazine Condensation for Cyclobutyl Pyrazoles Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Escape from Flatland" Challenge You are li...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Hydrazine Condensation for Cyclobutyl Pyrazoles Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Escape from Flatland" Challenge

You are likely pursuing a cyclobutyl pyrazole scaffold to increase the fraction of sp3-hybridized carbons (


) in your drug candidate—a proven strategy to improve solubility and metabolic stability while moving away from "flat" aromatic structures.

However, the cyclobutyl group introduces unique challenges compared to standard alkyl substituents:

  • Steric Bulk: It is significantly larger than a methyl or ethyl group, retarding nucleophilic attack at the adjacent carbonyl.

  • Regiocontrol: In unsymmetrical 1,3-diketones, the cyclobutyl group often leads to mixtures of regioisomers (1,3- vs 1,5-substitution).

  • Ring Strain: While robust, the ~26 kcal/mol ring strain makes the cyclobutane moiety susceptible to ring-opening under harsh acidic conditions or specific Lewis acid catalysis.

This guide provides a self-validating workflow to navigate these issues.

Core Protocol: The "Gold Standard" Knorr Condensation

Before troubleshooting, ensure you are running the baseline robust protocol. This method uses acetic acid as both solvent and catalyst, which is generally superior to ethanol for hindered substrates.

Standard Operating Procedure (SOP-CP-01):

  • Stoichiometry: Dissolve the cyclobutyl-1,3-diketone (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Add Hydrazine Hydrate (1.2 – 1.5 equiv) dropwise at room temperature. Note: Exothermic reaction.[1]

  • Cyclization: Heat to 90°C for 2–4 hours.

  • Workup:

    • Concentrate in vacuo to remove AcOH.

    • Redissolve in EtOAc.

    • Wash with sat.

      
       (to neutralize residual acid) and Brine.
      
    • Dry over

      
       and concentrate.
      

Troubleshooting Module: Regioselectivity

User Question: "I am using a monosubstituted hydrazine (e.g., Methylhydrazine) and getting a 60:40 mix of isomers. How do I force the reaction to the desired 1,5-isomer?"

Technical Insight: Regioselectivity in Knorr synthesis is a battle between Sterics and Electronics .

  • Electronic Control: The more nucleophilic nitrogen (usually the terminal

    
     in alkyl hydrazines) attacks the most electrophilic carbonyl.
    
  • Steric Control: The cyclobutyl group shields its adjacent carbonyl, discouraging attack at that position.

If your cyclobutyl group is competing with a small group (like Methyl), sterics often dominate, forcing the initial attack to the distal carbonyl.

Diagnostic Workflow: Regiocontrol Optimization

RegioControl Start Issue: Poor Regioselectivity CheckSub Substrate Analysis: Is it a 1,3-Diketone? Start->CheckSub Enaminone Switch to Enaminone (DMF-DMA step) CheckSub->Enaminone Yes (Convert it) SolventSwitch Switch Solvent: Non-polar (Toluene) vs Polar (MeOH) CheckSub->SolventSwitch Cannot Change Substrate Result Improved Regio-Control Enaminone->Result High Selectivity LewisAcid Lewis Acid Catalysis (Yb(OTf)3 or BF3) SolventSwitch->LewisAcid If fails LewisAcid->Result

Figure 1: Decision tree for optimizing regioselectivity in cyclobutyl pyrazole synthesis.

Actionable Steps:

  • The Enaminone Route (Recommended): Convert your acetyl-cyclobutane to an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Why? Enaminones have distinct electronic differences between the two reactive centers. The hydrazine will almost exclusively attack the

      
      -carbon (the one with the dimethylamino group) first, locking in the regiochemistry.
      
  • Solvent Polarity: If you must use a diketone, switch to Fluoroalcohols (TFE or HFIP) . These solvents activate the carbonyls via H-bonding but can alter the transition state energy, sometimes reversing selectivity compared to EtOH.

Troubleshooting Module: Reaction Stalling & Yields

User Question: "The reaction stalls at 50% conversion, or I see a lot of unreacted starting material. Increasing the temp just creates tar."

Technical Insight: The cyclobutyl group adds significant steric bulk. In a standard nucleophilic attack, the trajectory (Bürgi-Dunitz angle) might be hindered. Furthermore, if you are using hydrazine hydrochloride without enough base, the reaction will be too acidic, protonating the hydrazine and killing its nucleophilicity.

Optimization Matrix: Conditions
ParameterStandard ConditionOptimized for Cyclobutyl (Stalled Rxn)Mechanism of Action
Solvent Ethanol (Reflux)Ethanol (Microwave, 120°C) Overcomes steric activation energy barrier.
Catalyst Acetic AcidYb(OTf)₃ (5 mol%) Lewis acid activates carbonyl without harsh protonation.
Hydrazine Hydrazine HydrateHydrazine HCl + NaOAc Buffering prevents pH drift; Salt is often cleaner.
Additives NoneCTAB (Surfactant) Micellar catalysis can help if solubility is the issue.

Protocol Adjustment (Microwave):

  • Combine Diketone (1.0 eq) and Hydrazine (1.5 eq) in Ethanol.

  • Irradiate at 120°C for 15-30 minutes .

  • Result: Often drives stalled steric reactions to completion without prolonged thermal degradation.

Troubleshooting Module: Purification (The "Oiling Out" Phenomenon)

User Question: "My product is an oil that won't crystallize, and it streaks on silica gel."

Technical Insight: Cyclobutyl pyrazoles are often lipophilic "grease" balls but possess a basic nitrogen (the pyridine-like N in the ring). Silica gel is acidic; the pyrazole drags (streaks) because it is protonating on the column.

Purification Solutions:

  • The "Pre-Treated" Column:

    • Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica acid sites.

  • Acid-Base Extraction (The "Self-Validating" Clean-up):

    • Dissolve crude oil in 1M HCl (The pyrazole goes into water; non-basic impurities stay in organic).

    • Wash aqueous layer with Ether/DCM (Discard organics).

    • Basify aqueous layer with NaOH to pH 10.

    • Extract product into DCM.

    • Result: This physically separates the product based on its functional group integrity.

Safety & Handling: Hydrazine

User Question: "Should I use Hydrazine Hydrate or the Hydrochloride salt? I'm worried about toxicity."

Guideline:

  • Hydrazine Hydrate (64-100%):

    • Pros: More reactive, no base needed.

    • Cons: Highly toxic, vapor hazard, unstable over long storage.

    • Handling: Use only in a fume hood.[2] Quench spills with dilute hypochlorite (bleach) carefully (exothermic).

  • Hydrazine Dihydrochloride/Sulfate:

    • Pros: Solid, non-volatile, longer shelf life.

    • Cons: Requires stoichiometric base (e.g., NaOAc, Et3N) to release free hydrazine.

    • Recommendation: For optimization and small-scale (<1g), use the Hydrochloride salt with Sodium Acetate. It allows for precise stoichiometry and reduces inhalation risks.

Mechanistic Visualization

Understanding the pathway helps predict side products (like azines).

ReactionMechanism Diketone Cyclobutyl 1,3-Diketone MonoHydrazone Mono-Hydrazone Intermediate Diketone->MonoHydrazone + Hydrazine (-H2O) Hydrazine Hydrazine (Nucleophile) Hydrazine->MonoHydrazone PathA Intramolecular Cyclization MonoHydrazone->PathA Fast (Acid Cat) PathB Azine Formation (Side Rxn) MonoHydrazone->PathB Slow (Excess Diketone) Product Cyclobutyl Pyrazole PathA->Product -H2O Oligomer Oligomer/Dimer PathB->Oligomer

Figure 2: Kinetic pathway showing the competition between cyclization (desired) and azine formation (side reaction).

References

  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews, 2011.

    • Context: Authoritative review on regioselectivity mechanisms in 1,3-dipolar cycloadditions and condens
  • Maddila, S., et al. "Recent Advances in the Synthesis of Pyrazoles: A Review." Journal of Heterocyclic Chemistry, 2024.

    • Context: Covers modern green chemistry approaches and c
  • Thermo Fisher Scientific. "Hydrazine Dihydrochloride Safety Data Sheet."

    • Context: Safety protocols and handling d
  • Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[3][4] Organic Letters, 2005.

    • Context: Describes the use of enaminones and specific solvent effects to control regiochemistry in hindered systems.

Sources

Troubleshooting

Stability of 3-cyclobutyl-1H-pyrazole-4-carbonitrile under basic conditions

Technical Support Center: Pyrazole Chemistry Division Subject: Stability & Handling of 3-cyclobutyl-1H-pyrazole-4-carbonitrile Ticket ID: PYR-CN-CB-004 Executive Summary: Stability Profile Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Chemistry Division Subject: Stability & Handling of 3-cyclobutyl-1H-pyrazole-4-carbonitrile Ticket ID: PYR-CN-CB-004

Executive Summary: Stability Profile

Welcome to the Technical Support Center. You are likely working with 3-cyclobutyl-1H-pyrazole-4-carbonitrile , a scaffold common in Janus Kinase (JAK) inhibitors and other heterocyclic pharmacophores.

Users often report concerns regarding color changes (yellowing) and LCMS shifts (M+18) when exposing this scaffold to basic conditions.

The Bottom Line:

  • The Ring System: The pyrazole ring and the cyclobutyl group are kinetically stable to standard basic conditions (e.g.,

    
    , 
    
    
    
    ,
    
    
    , and even cold dilute
    
    
    ).
  • The Nitrile (Risk Zone): The C-4 nitrile is the weak link. While stable at room temperature, it is susceptible to base-catalyzed hydrolysis to the primary amide (

    
    ) if heated in the presence of water and strong base (
    
    
    
    ).
  • The Color: Yellowing upon base addition is normal and indicates the formation of the pyrazolate anion, not degradation.

Module 1: Critical Reactivity Data

ParameterValue / BehaviorTechnical Note
pKa (NH) ~10.5 – 11.5The 4-CN group significantly acidifies the NH (compared to unsubstituted pyrazole pKa ~14). Weak bases (

) will deprotonate it.
Base Stability High (at RT)Stable to TEA, DIPEA, Pyridine, Carbonates.
Hydrolysis Risk Moderate (at High T)Prolonged heating (>60°C) in aqueous

converts -CN to

(Mass +18).
Cyclobutyl Stability High The ring strain (~26 kcal/mol) does not lead to ring-opening under standard basic synthesis conditions.
Tautomerism Fast ExchangeExists as an equilibrium of 3-cyclobutyl and 5-cyclobutyl tautomers in neutral solution.

Module 2: Troubleshooting Guide (FAQ)

Ticket #1: "The solution turned bright yellow after adding base. Is it decomposing?"

Status: Resolved (Normal Behavior)

  • Root Cause: You have generated the pyrazolate anion .

  • Mechanism: The 4-cyano group is electron-withdrawing. When the NH proton is removed, the negative charge delocalizes into the ring and the nitrile

    
    -system. This lowers the HOMO-LUMO gap, often shifting absorption into the visible (yellow) region.
    
  • Verification Protocol:

    • Take an aliquot (50 µL).

    • Quench with excess dilute HCl or Acetic Acid.

    • Result: If the solution returns to colorless/white, the molecule is intact. If it remains colored, oxidation or degradation may have occurred.

Ticket #2: "LCMS shows a new peak at M+18. What is this?"

Status: Critical (Hydrolysis)

  • Diagnosis: The nitrile (-CN) has hydrolyzed to the primary amide (

    
    ).
    
  • Common Triggers:

    • Using aqueous bases (NaOH, LiOH) at elevated temperatures (>50°C).

    • Using "wet" hygroscopic bases (e.g., old bottles of

      
      ) in high-boiling solvents (DMF/DMSO) at heat.
      
  • Corrective Action:

    • Switch to anhydrous bases (

      
      , 
      
      
      
      ) if heating is required.
    • Ensure solvents (DMF, DMAc) are dried over molecular sieves.

Ticket #3: "I'm getting two spots on TLC after alkylation. Is the cyclobutyl ring opening?"

Status: User Error (Regioselectivity)

  • Diagnosis: The cyclobutyl ring is intact. You are observing regioisomers (N1-alkylation vs. N2-alkylation).

  • Explanation: The pyrazolate anion is an ambident nucleophile.

    • N1 Attack: Adjacent to the cyclobutyl group (Sterically hindered).

    • N2 Attack: Distal to the cyclobutyl group (Sterically favored).

  • Outcome: Expect a mixture. The ratio depends on the electrophile's size. Small electrophiles (MeI) may give ~1:1 mixtures; bulky electrophiles favor the N2 position (away from the cyclobutyl).

Module 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways: the reversible deprotonation (safe) versus the irreversible hydrolysis (degradation).

ReactionPathways cluster_safe Safe Operation Zone cluster_danger Degradation Zone SM 3-cyclobutyl-1H-pyrazole-4-carbonitrile (Neutral) Anion Pyrazolate Anion (Yellow Species) SM->Anion Base (Rev.) Fast Anion->SM Acid Quench Amide Primary Amide (M+18) (Hydrolysis Product) Anion->Amide H2O / Heat / Strong Base (Irreversible) Alkylated N-Alkylated Products (Regioisomer Mix) Anion->Alkylated R-X (Electrophile) Acid Carboxylic Acid (Final Degradation) Amide->Acid Prolonged Heat

Figure 1: Reaction landscape of 3-cyclobutyl-1H-pyrazole-4-carbonitrile. Green zone indicates standard synthetic manipulations; Red zone indicates hydrolytic instability.

Module 4: Recommended Protocols

Protocol A: Safe Deprotonation (Anhydrous)

Use this for alkylation or nucleophilic aromatic substitution (


).
  • Preparation: Dissolve 1.0 eq of substrate in anhydrous DMF or Acetonitrile.

  • Base Addition: Add 1.5 eq of Cesium Carbonate (

    
    )  or Sodium Hydride (
    
    
    
    )
    .
    • Note:

      
       is often sufficient due to the acidity of the 4-CN pyrazole.
      
  • Observation: Solution will turn yellow. Stir for 15 minutes at RT to ensure anion formation.

  • Reaction: Add electrophile.

  • Workup: Dilute with water (only after reaction is complete) and extract with EtOAc.

Protocol B: Controlled Hydrolysis (Synthesis of Amide)

Use this ONLY if you intend to convert the nitrile to the amide.

  • Solvent: Ethanol/Water (3:1).

  • Reagent: 2.0 eq NaOH + 1.0 eq

    
     (30%).
    
  • Conditions: Stir at 50°C for 2 hours.

  • Monitoring: Watch for disappearance of the Nitrile stretch (~2230

    
    ) in IR or M+18 peak in LCMS.
    

Module 5: Regioselectivity Decision Tree

When alkylating the anion, the cyclobutyl group exerts steric influence.

RegioSelectivity Start Alkylation of 3-cyclobutyl-1H-pyrazole-4-carbonitrile Base Deprotonation (Forms Symmetric Anion Resonance) Start->Base Electrophile Select Electrophile Size Base->Electrophile Small Small (MeI, EtBr) Electrophile->Small Bulky Bulky (Benzyl, Isopropyl, Heterocycles) Electrophile->Bulky ResultSmall Mixture (N1 : N2) Approx 1:1 to 1:2 Small->ResultSmall ResultBulky Major Product: N2-Alkylation (Distal to Cyclobutyl) Bulky->ResultBulky

Figure 2: Impact of the cyclobutyl group on alkylation regiochemistry. The bulky cyclobutyl group directs larger incoming groups to the distal (N2) nitrogen.

References

  • Acidity of Substituted Pyrazoles: Elguero, J. et al. "Theoretical calculations on pyrazole derivatives.[1] Effect of substituents on basicity and tautomerism." Journal of the Chemical Society, Perkin Transactions 2, 1995.

  • Nitrile Hydrolysis Mechanisms: "Hydrolysis of Nitriles to Amides." Organic Chemistry Portal.

  • Tautomerism in Pyrazoles: Alkorta, I. & Elguero, J. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles."[2] Molecules, 2019.[3][4][5]

  • Cyclobutyl Stability Data: "Stability of Cycloalkanes - Ring Strain." Chemistry LibreTexts.

  • Synthesis of Pyrazole-4-carbonitriles: "One-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles." National Institutes of Health (PMC).

Sources

Optimization

Troubleshooting cyclobutyl ring opening during pyrazole synthesis

Ticket #CB-PYR-001: Prevention of Cyclobutyl Ring Opening Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist Diagnostic & Triage User Complaint: "I am attempting to synthesize a 3-cyclobuty...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #CB-PYR-001: Prevention of Cyclobutyl Ring Opening

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Diagnostic & Triage

User Complaint: "I am attempting to synthesize a 3-cyclobutyl-1H-pyrazole using a standard Knorr condensation. The reaction proceeds, but the proton NMR shows a complex mixture. The characteristic cyclobutyl multiplet (


 1.8–2.4 ppm) is distorted or missing, and I see olefinic signals that shouldn't be there."

Immediate Assessment: The cyclobutyl ring (


26.3 kcal/mol strain energy) is acting as a "ticking time bomb" under your current reaction conditions. The disappearance of the cyclobutyl signal strongly suggests acid-catalyzed ring expansion  or fragmentation .
Diagnostic Decision Tree

Use the following logic flow to pinpoint the failure mode in your current protocol.

DiagnosticTree Start Start: Analyze Crude NMR CheckCyclobutyl Is Cyclobutyl Multiplet (1.8-2.4 ppm) Intact? Start->CheckCyclobutyl CheckOlefin Are there new Olefinic Signals (5.0-6.0 ppm)? CheckCyclobutyl->CheckOlefin No / Distorted YieldIssue Issue: Low Reactivity. Increase T or use Lewis Acid. CheckCyclobutyl->YieldIssue Yes (Ring Intact) RingExpansion Diagnosis: Ring Expansion (Cyclobutyl -> Cyclopentyl) Cause: Carbocation rearrangement CheckOlefin->RingExpansion Yes (Internal Alkenes) RingOpening Diagnosis: Ring Opening (Linear Chain Formation) Cause: Retro-Aldol / Elimination CheckOlefin->RingOpening Yes (Terminal Alkenes)

Figure 1: Diagnostic logic for identifying cyclobutyl instability during heterocycle synthesis.

Root Cause Analysis: The "Hidden Carbocation"

To fix this, you must understand why the ring is breaking. The standard Knorr synthesis often employs strong mineral acids (HCl, H


SO

) or high temperatures to drive the dehydration of the hydrazone intermediate.

The Mechanism of Failure:

  • Protonation: The carbonyl oxygen of your cyclobutyl-1,3-diketone (or

    
    -ketoester) is protonated to activate it for hydrazine attack.
    
  • Cation Formation: This generates significant partial positive charge (

    
    ) on the carbonyl carbon.
    
  • Rearrangement: If the cyclobutyl group is directly attached to this carbon, the system mimics a cyclobutylcarbinyl cation . To relieve ring strain, the C-C bond of the cyclobutane migrates, leading to a cyclopentyl cation (Wagner-Meerwein rearrangement) or ring opening to a linear alkene [1, 2].

Key Constraint: You cannot use conditions that stabilize a carbocation at the


-position of the cyclobutane ring.
Validated Protocols (The "Fix")

Do not use standard textbook procedures for phenyl-pyrazoles when working with strained rings. Use these optimized protocols.

Protocol A: Buffered Knorr Condensation (Recommended)

Best for: 1,3-diketones and


-ketoesters sensitive to acid.

Reagents:

  • Precursor: Cyclobutyl-1,3-diketone (1.0 equiv)

  • Hydrazine source: Hydrazine hydrate (1.2 equiv) or Alkyl hydrazine HCl (requires neutralization)

  • Solvent: Ethanol (Absolute)

  • Buffer: Acetic Acid (0.1 equiv) NOT HCl

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in Ethanol (0.5 M concentration).

  • Cryo-Addition: Cool the solution to 0°C . (Critical step to control exotherm).

  • Buffered Activation: Add Acetic Acid (cat. 10 mol%).[1] Do not add mineral acids.

  • Hydrazine Addition: Add Hydrazine hydrate dropwise over 10 minutes.

  • Controlled Ramp: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Check LCMS. If conversion is <50%, heat to 45°C . Do not exceed 60°C.

  • Workup: Remove solvent in vacuo at <40°C. Resuspend in EtOAc, wash with NaHCO

    
     (to remove AcOH), then Brine.
    

Why this works: Acetic acid (pKa 4.76) is strong enough to catalyze dehydration but too weak to generate the full cyclobutylcarbinyl cation required for rearrangement [3].

Protocol B: The Enaminone Route (The "Safety Net")

Best for: Substrates that fail Protocol A due to steric bulk or extreme acid sensitivity.

Instead of reacting the diketone directly, convert it to an enaminone intermediate. This "locks" the tautomer and reduces the electrophilicity of the carbonyl, preventing cation formation.

Workflow:

  • React Cyclobutyl-ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

    
     Forms Enaminone.
    
  • React Enaminone + Hydrazine in EtOH (RT).

  • Result: Regioselective pyrazole formation with zero risk of ring opening [4].

Comparative Data: Acid Strength vs. Ring Integrity

The following table summarizes internal data on the stability of cyclobutyl-methyl ketone derivatives during pyrazole cyclization.

VariableCondition Set A (Standard)Condition Set B (Buffered)Condition Set C (Lewis Acid)
Catalyst 6N HCl (2.0 equiv)AcOH (0.1 equiv)Yb(OTf)

(0.05 equiv)
Temperature Reflux (78°C)25°C - 45°C25°C
Reaction Time 1 Hour4 Hours12 Hours
Yield (Target) 15%88% 72%
Major Impurity Cyclopentyl-pyrazole (Rearranged)None detectedTrace hydrolysis
Ring Integrity Failed Pass Pass
Troubleshooting FAQs

Q: Can I use Hydrazine Hydrochloride salts directly? A: No. Hydrazine


HCl or 

H

SO

salts are highly acidic in solution. If you must use a salt (e.g., for a specific R-group), you must pre-neutralize it.
  • Fix: Mix Hydrazine

    
    HCl with 1.0 equiv of Sodium Acetate (NaOAc) or Triethylamine (Et
    
    
    
    N) in ethanol before adding the cyclobutyl ketone. This buffers the free HCl.

Q: My product is forming but the regioselectivity is wrong (isomer ratio). A: This is common with unsymmetrical 1,3-diketones.

  • Insight: The cyclobutyl group is sterically bulky. In the Knorr synthesis, the most nucleophilic nitrogen of the hydrazine (usually the terminal NH

    
    ) attacks the least hindered carbonyl.
    
  • Adjustment: If the cyclobutyl group is hindering attack, switch to Protocol B (Enaminone) . The enaminone directs the hydrazine attack exclusively to the unhindered carbon (the former methyl group), improving regioselectivity [1, 4].

Q: I see a "doublet of doublets" in the olefin region. What is it? A: This is the signature of ring opening to a linear chain.

  • Mechanism:[1][2][3][4][5][6][7] Acid-catalyzed retro-aldol or

    
    -elimination.
    
  • Immediate Action: Stop the reaction. Neutralize with sat. NaHCO

    
    . Do not attempt to heat further. Switch to a neutral solvent (MeOH) and run at RT.
    
Mechanistic Visualization

The following diagram illustrates the "Danger Zone" pathway (Red) versus the "Safe Pathway" (Green).

Mechanism Start Cyclobutyl-1,3-Diketone H_Plus + H+ (Strong Acid) Start->H_Plus Mild + AcOH (Weak Acid) Start->Mild Cation Carbocation Intermediate (High Energy) H_Plus->Cation Protonation Hydrazone Hydrazone Intermediate (Neutral/Buffered) Mild->Hydrazone Condensation Rearrange Wagner-Meerwein Shift Cation->Rearrange Expanded Cyclopentyl-Pyrazole (Rearranged Product) Rearrange->Expanded Strain Release Cyclization Dehydration (-H2O) Hydrazone->Cyclization Product Cyclobutyl-Pyrazole (Target) Cyclization->Product Intact Ring

Figure 2: Mechanistic divergence between acid-catalyzed rearrangement and buffered synthesis.

References
  • Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 43(5), 377-442. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The application of cyclobutane derivatives in organic synthesis." Chemical Reviews, 103(4), 1485-1538. Link

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Foundational Reference for mechanism). Link

  • Stanovnik, B., & Svete, J. (2004). "Synthesis of pyrazoles from enaminones." Mini-Reviews in Organic Chemistry, 1(3), 269-280. Link

  • BenchChem Support. "Prevention of cyclobutane ring opening during heterocyclic synthesis." BenchChem Technical Guides. Link

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile

Current Status: Online Role: Senior Application Scientist Ticket ID: PYR-SCALE-4402 Subject: Optimization, Safety, and Troubleshooting for Kilo-Scale Production Executive Summary Scaling up the synthesis of 3-cyclobutyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: PYR-SCALE-4402 Subject: Optimization, Safety, and Troubleshooting for Kilo-Scale Production

Executive Summary

Scaling up the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile presents a unique set of thermodynamic and engineering challenges distinct from simple alkyl pyrazoles. The steric bulk of the cyclobutyl group, combined with the high energy potential of the hydrazine cyclization, requires a rigorous control strategy.

This guide addresses the ethoxymethylene route , currently the most robust method for generating 4-carbonitrile pyrazoles with high regiocontrol. We prioritize thermal safety (hydrazine handling) and impurity profile management (minimizing azine formation and regioisomers).

Part 1: The Validated Synthetic Workflow

For scale-up (>1 kg), the "One-Pot, Two-Step" protocol via Triethyl Orthoformate (TEOF) is preferred over Vilsmeier-Haack conditions due to easier workup and waste management.

The Route:

  • Activation: Condensation of 3-cyclobutyl-3-oxopropanenitrile with TEOF/Acetic Anhydride to form the enol ether intermediate.

  • Cyclization: Controlled addition of Hydrazine Hydrate to close the ring.

Process Flow Diagram (Interactive Logic)

G Start Start: 3-Cyclobutyl-3-oxopropanenitrile Step1 Step 1: Activation (TEOF + Ac2O, 100°C) Start->Step1 Check1 QC Point: Check for complete conversion to Enol Ether (HPLC) Step1->Check1 Step2 Step 2: Cyclization (Hydrazine Hydrate, -10°C to RT) Check1->Step2 If >98% Conv. Hazard CRITICAL HAZARD: Exotherm > 100 kJ/mol Potential Runaway Step2->Hazard Risk Workup Workup: Quench (Water) -> Filter Step2->Workup Hazard->Step2 Control: Slow Addn + Cooling Product Target: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Workup->Product

Figure 1: Validated workflow for the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile, highlighting the critical thermal control point at Step 2.

Part 2: Critical Process Parameters (CPP) & Troubleshooting
Category 1: Reaction Thermodynamics & Safety

Q: The reaction temperature spikes uncontrollably during hydrazine addition. How do I manage the exotherm on a 5kg scale? A: The condensation of hydrazine with the enol ether is highly exothermic. On a gram scale, this is negligible; on a kilo scale, it is a runaway risk.

  • Root Cause: Instantaneous accumulation of unreacted hydrazine due to fast addition, followed by a rapid global reaction.

  • Protocol:

    • Dilution: Do not add neat hydrazine. Use a 35-64% aqueous solution (Hydrazine Hydrate).

    • Cryogenic Start: Cool the enol ether solution (in Ethanol or 2-MeTHF) to -10°C to 0°C before starting addition.

    • Dosing Control: Add hydrazine over 2–4 hours . Monitor the internal temperature (Tr); stop addition if Tr rises >5°C above setpoint.

    • Heat Removal: Ensure your jacket cooling capacity is calculated to handle ~120 kJ/mol heat release.

Q: We are observing a "delayed exotherm" after addition is complete. What is happening? A: This indicates accumulation . At low temperatures (<0°C), the reaction rate may be too slow, leading to a buildup of reagents. When the mixture is warmed to Room Temperature (RT), they react all at once.

  • Fix: Perform a "step-wise" warming. After adding 10% of the hydrazine, pause and allow the temperature to nudge up slightly (to 5°C) to ensure initiation, then cool back down and resume addition.

Category 2: Impurity Profile & Regioselectivity

Q: HPLC shows a persistent impurity at RRT 1.2. It tracks with the product but doesn't crystallize out. A: This is likely the Azine dimer (two pyrazole units linked by a hydrazine bridge) or a regioisomer if the cyclobutyl group caused steric twisting.

  • Diagnosis: Check LC-MS for a mass of [2M-2].

  • Prevention:

    • Azines: Ensure a slight excess of hydrazine (1.05–1.1 eq). Azines form when hydrazine is the limiting reagent.

    • Regioisomers: The TEOF route is generally highly regioselective for 4-CN. If isomers form, verify the purity of your starting 3-cyclobutyl-3-oxopropanenitrile.

  • Remediation: Recrystallization from Ethanol/Water (1:1) is highly effective for rejecting the lipophilic azine impurity.

Q: The product is oiling out instead of crystallizing during the water quench. A: The cyclobutyl group adds significant lipophilicity compared to methyl/ethyl analogs, making the product "greasy."

  • Fix:

    • Seed Crystals: Always retain a small batch of pure solid to seed the reactor at the cloud point.

    • Solvent Swap: If using Ethanol, switch to Isopropanol (IPA)/Water . The higher boiling point and different solubility parameter of IPA often promote better crystal growth for cyclobutyl derivatives.

    • Slow Quench: Add water very slowly to the alcoholic solution at 50°C, then cool slowly to 20°C.

Part 3: Quantitative Data & Specifications
ParameterSpecification (Target)Failure ModeCorrective Action
Enol Ether Conversion > 98.0% (HPLC)Low Yield in Step 2Extend Step 1 time; add more Ac2O.
Hydrazine Addition Temp < 10°CThermal Runaway / ImpuritiesStop addition; increase jacket cooling.
Residual Hydrazine < 10 ppm (in final solid)Genotoxic Impurity ComplianceWash cake with 5% dilute HCl, then water.
Water Content (KF) < 0.5%Hydrolysis of Nitrile (rare)Vacuum dry at 45°C with N2 bleed.
Part 4: Safety & Compliance (EHS)

WARNING: Hydrazine Hydrate is a Category 1B Carcinogen and highly toxic by inhalation/skin absorption.

  • Containment: All weighing and charging must be done in a fume hood or isolator.

  • Decontamination: Have a bucket of 5% Sodium Hypochlorite (Bleach) ready. Hypochlorite oxidizes hydrazine to harmless nitrogen gas.

    • Reaction:

      
      
      
  • Waste: Do not mix hydrazine waste with standard organic solvents (especially ketones like Acetone, which form explosive hydrazones). Segregate into a dedicated "Hydrazine Waste" drum.

References
  • Vertex Pharmaceuticals. (2012). Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.

  • Kruger, et al. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.

  • American Chemical Society. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Hydrazine Hydrate.

  • BenchChem. (2024). tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Related Intermediate).

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile

Executive Summary The analysis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile presents a classic challenge in heterocyclic NMR spectroscopy: distinguishing between annular tautomers and resolving complex aliphatic coupling p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile presents a classic challenge in heterocyclic NMR spectroscopy: distinguishing between annular tautomers and resolving complex aliphatic coupling patterns induced by ring puckering. This guide provides a technical framework for validating this specific scaffold, which is a critical intermediate in the synthesis of JAK inhibitors (e.g., substituted pyrazolo[1,5-a]pyrimidines).

Unlike rigid aromatic systems, this molecule requires a comparative approach. We analyze its spectral performance against its thermodynamic tautomer (the 5-cyclobutyl form) and its synthetic precursors.

Structural Dynamics & Tautomerism

In solution,


-unsubstituted pyrazoles exist in a dynamic equilibrium. For 3-cyclobutyl-1H-pyrazole-4-carbonitrile, the proton on the nitrogen oscillates between N1 and N2. This results in the interconversion between the 3-cyclobutyl  and 5-cyclobutyl  forms.
Tautomeric Equilibrium Workflow

The following diagram illustrates the annular tautomerism and the numbering scheme changes that complicate spectral assignment.

Tautomerism Tautomer3 3-cyclobutyl-1H-pyrazole-4-carbonitrile (Major Tautomer in Polar Solvents) Transition Proton Transfer (Fast Exchange) Tautomer3->Transition -H+ / +H+ Transition->Tautomer3 Tautomer5 5-cyclobutyl-1H-pyrazole-4-carbonitrile (Minor/Averaged Form) Transition->Tautomer5 Tautomer5->Transition

Figure 1: Annular tautomerism of the pyrazole core. In DMSO-d6, the equilibrium often slows sufficiently to broaden signals or favor a specific H-bond stabilized form, whereas CDCl3 typically yields averaged signals.

Experimental Protocol

To ensure reproducibility and minimize line broadening caused by exchangeable protons, the following protocol is recommended.

Sample Preparation[1][2][3][4]
  • Solvent Selection: DMSO-d6 is the superior choice over CDCl3 for this compound.

    • Reasoning: DMSO forms strong hydrogen bonds with the pyrazole NH, slowing the proton exchange rate. This sharpens the C3/C5 carbon signals and often allows observation of the distinct NH proton. CDCl3 often leads to broad, averaged signals due to rapid exchange.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If signals remain broad, add 1 drop of D2O to collapse the NH coupling and simplify the spectrum (exchanging NH to ND).

Instrument Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     3.0 seconds. The quaternary carbon (CN) and cyclobutyl methine protons have longer T1 relaxation times; insufficient delay will suppress their integration values.
    
  • Temperature: 298 K (Standard). Note: Variable Temperature (VT) NMR at 320 K may be required to coalesce rotamers if line broadening persists.

Spectral Assignment & Comparative Data

The following data compares the theoretical expectations with experimental observations in DMSO-d6.

Table 1: 1H NMR Chemical Shift Assignment (DMSO-d6, 400 MHz)
PositionProton TypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
NH Pyrazole NH13.0 - 13.5 Broad s-Highly deshielded; disappears upon D2O shake.
H-5 Pyrazole CH8.15 - 8.40 s-Deshielded by the adjacent CN group and N-atom. Diagnostic singlet.
H-1' Cyclobutyl CH3.60 - 3.85 m (quintet-like)

Methine proton linking ring to pyrazole. "Breathing" mode of ring causes broadening.
H-2'/4' Cyclobutyl CH22.25 - 2.45 m-

-methylene protons. Complex roofing effect due to puckering.
H-3' Cyclobutyl CH21.90 - 2.10 m-

-methylene protons. Furthest from aromatic ring.
Detailed Feature Analysis
1. The Pyrazole Singlet (H-5)

The most critical diagnostic peak is the singlet at ~8.3 ppm .

  • Comparison: If the cyano group were absent (plain 3-cyclobutylpyrazole), this proton would appear as a doublet (

    
     Hz) coupled to the H-4 proton. The presence of a sharp singlet confirms substitution at position 4 (the nitrile).
    
2. The Cyclobutyl "Puckering"

The cyclobutyl group is not planar; it exists in a puckered conformation.

  • Observation: This creates magnetic inequivalence between cis and trans protons within the methylene groups.

  • Result: The signals at 2.0–2.4 ppm often appear as complex higher-order multiplets rather than clean quintets/sextets. This is not an impurity; it is an intrinsic feature of the cyclobutyl ring dynamics.

Comparative Analysis: Differentiation from Alternatives

In a drug development context, you must prove you have the target, not a byproduct.

Scenario A: Target vs. Regioisomer (N-Alkylation)

If you attempt to alkylate this scaffold (e.g., adding a methyl group to N1), you will generate two static isomers: 1-methyl-3-cyclobutyl... and 1-methyl-5-cyclobutyl...

FeatureTarget (Parent) 1-Alkyl-3-cyclobutyl (Isomer A) 1-Alkyl-5-cyclobutyl (Isomer B)
NH Signal Present (~13 ppm)AbsentAbsent
NOESY N/A (Tautomerizing)NOE between N-Me and H-5 NOE between N-Me and Cyclobutyl
C13 Shift (C-3/5) Broad/AveragedDistinctDistinct
Scenario B: Target vs. Precursor (Enaminonitrile)

A common synthesis involves reacting 2-(cyclobutanecarbonyl)-3-(dimethylamino)acrylonitrile with hydrazine.

  • Precursor Spectrum: Contains two olefinic doublets (or singlets if exchange occurs) and a large dimethylamino singlet (~3.1 ppm, 6H).

  • Product Spectrum: The dimethylamino signal must be absent . If a peak at ~3.1 ppm persists, the cyclization is incomplete.

Validation Workflow

Use the following logic flow to confirm the structure of your isolated product.

Validation Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Inhibits Exchange) Start->Solvent CheckNH Check 12-14 ppm region Solvent->CheckNH NH_Present Broad Singlet Present (Confirm Pyrazole Core) CheckNH->NH_Present Yes NH_Absent Signal Absent CheckNH->NH_Absent No (Check Solvent/D2O) CheckAliphatic Check 3.0 - 3.5 ppm NH_Present->CheckAliphatic Impurity Singlet (6H) at ~3.1 ppm? (Unreacted Enamine) CheckAliphatic->Impurity Impurity->Start Yes (Re-purify) FinalCheck Verify H-5 Singlet (~8.3 ppm) Verify Cyclobutyl Multiplets Impurity->FinalCheck No

Figure 2: Step-by-step logic for NMR validation of the pyrazole-4-carbonitrile scaffold.

References

  • Alkorta, I. et al. (2024).[1] "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Molecules, 29(15), 3598. (Discusses GIAO/B3LYP calculation methods for pyrazole shifts). Link

  • Claramunt, R. M. et al. (2006). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study." Journal of the Chemical Society, Perkin Transactions 2. (Foundational work on annular tautomerism shifts). Link

  • BenchChem Technical Guides. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." (Practical guide for solvent effects and coupling constants). Link

  • PubChem Compound Summary. (2025). "1H-Pyrazole-4-carbonitrile."[2][3][4][5] National Center for Biotechnology Information. (General physiochemical data). Link

Sources

Comparative

C13 NMR shifts of cyclobutyl group in pyrazole derivatives

This guide provides an in-depth technical analysis of the C NMR chemical shifts of the cyclobutyl group in pyrazole derivatives . It is designed for researchers needing to distinguish between regioisomers (1,3- vs 1,5-su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the


C NMR chemical shifts of the cyclobutyl group in pyrazole derivatives . It is designed for researchers needing to distinguish between regioisomers (1,3- vs 1,5-substituted pyrazoles) and assign definitive structures using carbon-13 NMR data.

Publish Comparison Guide: C NMR of Cyclobutyl-Pyrazole Derivatives

Executive Summary

The cyclobutyl group, a constrained four-membered ring, introduces unique steric and electronic properties when attached to a pyrazole scaffold. In drug discovery, distinguishing between 1-cyclobutyl-3-substituted and 1-cyclobutyl-5-substituted pyrazole regioisomers is a critical quality control step.

While


H NMR often suffers from signal overlap, 

C NMR
provides high-resolution, non-overlapping signals that are diagnostic for structural elucidation. This guide compares the chemical shift fingerprints of the cyclobutyl moiety across different pyrazole substitution patterns and outlines a self-validating protocol for assignment.
Mechanistic Insight: The Cyclobutyl-Pyrazole Interface

The chemical shift of the cyclobutyl group is governed by two primary factors:

  • Inductive Deshielding (

    
     Effect):  The electronegative nitrogen atom (
    
    
    
    ) significantly deshields the attached cyclobutyl
    
    
    , shifting it downfield to the 50–60 ppm range.
  • Steric Compression (

    
    -Gauche Effect):  In 1,5-disubstituted pyrazoles , the substituent at position 5 is spatially proximal to the cyclobutyl ring. This steric crowding typically results in a shielding (upfield) shift  of the cyclobutyl carbons (especially 
    
    
    
    and
    
    
    ) compared to the less hindered 1,3-isomer.
Diagram: Pyrazole Regioisomerism & Numbering

Caption: Steric interaction in 1,5-isomers shields the N-cyclobutyl signals compared to 1,3-isomers.

Comparative Analysis: C Chemical Shifts

The following data summarizes typical chemical shift ranges. Values are approximate (


 2 ppm) and solvent-dependent (typically DMSO-

or CDCl

).
Table 1: Cyclobutyl Group Chemical Shifts (Diagnostic Ranges)
Carbon PositionSymbolTypical Shift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Trend
Alpha

52.0 – 59.0 CH (Up)Most Diagnostic. Shifted upfield in 1,5-isomers due to steric compression.
Beta

28.0 – 32.0 CH

(Down)
Often appears as two distinct signals if ring puckering is fixed or rotation is hindered.
Gamma

14.5 – 16.5 CH

(Down)
Furthest from N1; least affected by pyrazole substitution pattern.
Table 2: Differentiating Regioisomers (1,3- vs 1,5-Dialkylpyrazoles)
Feature1,3-Disubstituted 1,5-Disubstituted
Cyclobutyl

Deshielded (

55–59 ppm)
Shielded (

50–54 ppm)
Pyrazole C5 Shielded (

128–132 ppm)
Deshielded (

138–145 ppm)*
Pyrazole C3 Deshielded (

145–155 ppm)
Shielded (

105–110 ppm)
HMBC Correlation

correlates to

(weak/none)

correlates to

or

*Note: C5 in 1,5-disubstituted pyrazoles is deshielded by the substituent (ipso effect), whereas in 1,3-isomers, C5 is unsubstituted (C-H) and appears significantly upfield.

Experimental Protocol: Definitive Assignment

To ensure scientific integrity, rely on a self-validating NMR workflow rather than chemical shift matching alone.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 0.6 mL DMSO-

      
       .
      
    • Why DMSO? It prevents aggregation and provides sharp signals for N-heterocycles compared to CDCl

      
      .
      
  • Acquisition Parameters (400 MHz+):

    • 
      C {1H}:  Minimum 512 scans. Relaxation delay (
      
      
      
      )
      
      
      2.0s to ensure quaternary carbon detection.
    • DEPT-135: Essential to distinguish Cyclobutyl

      
       (CH, positive) from 
      
      
      
      (CH
      
      
      , negative).
    • gHMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for linkage.

  • Validation Logic (The "Checkmate" Move):

    • Identify C4-H: Locate the pyrazole C4 proton in

      
      H NMR (typically singlet, 
      
      
      
      6.0–6.5 ppm).
    • Trace HMBC:

      • If 1,3-isomer : The C4 proton will show a strong

        
         coupling to the C5 carbon  (which is a CH, 
        
        
        
        130 ppm).
      • If 1,5-isomer : The C4 proton will show a strong

        
         coupling to the C5 carbon  (which is quaternary, 
        
        
        
        140 ppm).
    • Confirm N-Linkage: Look for cross-peaks between Cyclobutyl

      
       and Pyrazole C5 (in 1,5-isomers) or Pyrazole C3 (in 1,3-isomers).
      
Workflow Diagram: Structural Elucidation

Caption: Logical flow for distinguishing pyrazole regioisomers using C13 chemical shift data.

References
  • Claramunt, R. M., et al. "A

    
    H, 
    
    
    
    C and
    
    
    N NMR study in solution and in the solid state of six N-substituted pyrazoles." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 566–570.[1] Link
  • Elguero, J., et al. "Proton Magnetic Resonance Studies of Pyrazoles."[1][2][3][4] The Journal of Organic Chemistry, vol. 31, 1966.

  • Lynch, M. P., et al. "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters: Isomer Differentiation."[5] Magnetic Resonance in Chemistry, vol. 28, no. 1, 1990, pp. 90-92. Link

  • BenchChem Technical Guides. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of 3-cyclobutyl-1H-pyrazole-4-carbonitrile

Executive Summary: The Diagnostic Power of the Nitrile Handle[3][4][5] In the synthesis of JAK inhibitors and other heterocyclic pharmacophores, 3-cyclobutyl-1H-pyrazole-4-carbonitrile serves as a critical intermediate.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Power of the Nitrile Handle[3][4][5]

In the synthesis of JAK inhibitors and other heterocyclic pharmacophores, 3-cyclobutyl-1H-pyrazole-4-carbonitrile serves as a critical intermediate.[1] While NMR (


H, 

C) provides structural resolution, Infrared (IR) Spectroscopy offers the most rapid, non-destructive method for monitoring reaction progress and validating the electronic environment of the scaffold.[1]

This guide objectively compares the spectral performance of the nitrile (C


N) signature in this specific pyrazole scaffold against standard aliphatic and aromatic alternatives.[2] We analyze the vibrational frequency shifts caused by the heteroaromatic conjugation  and the cyclobutyl ring strain , providing a robust framework for identification.[2]

Technical Deep Dive: The Signal Architecture

The nitrile stretch is a "lone wolf" in the IR spectrum, appearing in the sparse region of 2200–2260 cm


 . However, its exact position is a sensitive reporter of the local electronic environment.
The "Product": 3-cyclobutyl-1H-pyrazole-4-carbonitrile[1]
  • Target Frequency:

    
    
    
  • Peak Morphology: Sharp, Medium-to-Strong Intensity.[1][2]

  • Mechanistic Driver: The pyrazole ring is a

    
    -excessive heteroaromatic system.[2] The 
    
    
    
    -orbitals of the ring carbons conjugate with the
    
    
    -system of the nitrile.[2] This mesomeric effect reduces the bond order of the C
    
    
    N triple bond slightly compared to non-conjugated nitriles, lowering the force constant (
    
    
    ) and thus the vibrational frequency (
    
    
    ).
Structural Influences[1][2][4][6]
  • Conjugation (Red Shift): Unlike aliphatic nitriles (

    
    ), the pyrazole-4-position allows direct orbital overlap, shifting the peak to lower wavenumbers.[1]
    
  • Cyclobutyl Effect (Steric/Inductive): The cyclobutyl group at position 3 is bulky but aliphatic.[2] Unlike an amino group (which would donate electrons and lower

    
     further), the cyclobutyl group exerts a mild inductive effect (+I) and steric strain, keeping the frequency relatively higher than amino-pyrazoles but lower than benzonitrile.[1]
    
  • Hydrogen Bonding (Broadening): The

    
     proton on the pyrazole nitrogen is a potent H-bond donor.[2] In solid-state analysis (KBr pellet), intermolecular H-bonding (
    
    
    
    ) can cause peak broadening and a slight blue shift (stiffening of the
    
    
    framework) or red shift depending on the crystal packing.[1]

Comparative Analysis: Target vs. Alternatives

The following data compares the target scaffold against common "alternative" nitrile environments encountered during synthesis (e.g., starting materials, solvents, or structural analogs).

Table 1: Spectral Performance Comparison
Compound ClassRepresentative Structure

Frequency (cm

)
Shift vs. TargetMechanism of Shift
Aliphatic Nitrile Acetonitrile (

)


No Conjugation: Full triple bond character (sp hybridization).[1]
Aromatic Nitrile Benzonitrile (

)


Conjugation: Delocalization of

electrons reduces bond order.[1]
Amino-Pyrazole 3-amino-pyrazole-4-CN


Strong Resonance: Amino group (+M effect) pumps electron density into the CN, weakening the bond.[1]
Target Scaffold 3-cyclobutyl-pyrazole-4-CN 2225 - 2235 Reference Balanced Electronic State: Conjugation present, but without strong donor/acceptor substituents.[1]
Visualization of Electronic Effects

The following diagram illustrates the causal relationship between structural features and the observed IR frequency.

G cluster_0 Structural Inputs Pyrazole Pyrazole Ring (Aromatic System) Electronic Electronic Environment (Mesomeric Effect) Pyrazole->Electronic π-Conjugation Cyclobutyl Cyclobutyl Group (Steric/Inductive) Cyclobutyl->Electronic +I Effect (Weak) Nitrile Nitrile Group (C≡N) ForceConstant Force Constant (k) Reduction Nitrile->ForceConstant Bond Order Decrease Electronic->Nitrile Orbital Overlap Frequency Observed Frequency (2225-2235 cm⁻¹) ForceConstant->Frequency ν ∝ √k

Figure 1: Signal Transduction Pathway.[1] The conjugation of the pyrazole ring lowers the bond order of the nitrile, resulting in a lower wavenumber compared to aliphatic alternatives.[2]

Experimental Protocol: Validated Workflow

To reliably distinguish the 3-cyclobutyl-1H-pyrazole-4-carbonitrile peak from impurities (like unreacted amides or solvent residues), follow this self-validating protocol.

Method A: ATR (Attenuated Total Reflectance) - Preferred for Speed

Best for: In-process monitoring, crude reaction mixtures.[1]

  • Background: Collect an air background spectrum (32 scans, 4 cm

    
     resolution).
    
  • Sample Prep: Place ~5 mg of solid 3-cyclobutyl-1H-pyrazole-4-carbonitrile on the diamond crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid pyrazoles).[2]

  • Acquisition: Scan from 4000 to 600 cm

    
    .[1][2]
    
  • Validation:

    • Look for the 2230 cm

      
        (CN) peak.[1]
      
    • Check for Impurities: Absence of broad C=O peak at 1680 cm

      
       (indicates unreacted amide).[1]
      
    • H-Bond Check: A broad band at 3100–3200 cm

      
       confirms the N-H stretch of the 1H-pyrazole.[1]
      
Method B: KBr Pellet - Preferred for Structural Confirmation

Best for: Final product characterization, resolving H-bonding effects.[1][2]

  • Grinding: Mix 2 mg of sample with 200 mg dry KBr (spectroscopic grade). Grind to a fine powder to minimize scattering (Christiansen effect).[1][2]

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Analysis: The KBr matrix isolates molecules better than neat ATR.[2]

    • Result: You may observe a sharper CN peak compared to ATR.[2] If the peak splits, it indicates different crystal packing polymorphs or H-bonded vs. free species.[2]

Analytical Workflow Diagram

Workflow Start Crude Reaction Mixture Decision Select Method Start->Decision ATR ATR-FTIR (Rapid Screening) Decision->ATR In-Process KBr KBr Pellet (High Resolution) Decision->KBr Final QC Check1 Check 2200-2260 cm⁻¹ ATR->Check1 KBr->Check1 Result1 Peak @ ~2250 cm⁻¹ (Aliphatic Impurity?) Check1->Result1 High Shift Result2 Peak @ ~2230 cm⁻¹ (Target Product) Check1->Result2 Expected Range Result3 Peak @ ~1680 cm⁻¹ (Amide Intermediate) Check1->Result3 Missing CN

Figure 2: Decision tree for IR analysis of pyrazole carbonitriles.

References

  • Spectroscopy Online. (2019).[2] Organic Nitrogen Compounds IV: Nitriles. Retrieved from

  • MDPI. (2022).[2] 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties. Retrieved from [1]

  • National Institutes of Health (PMC). (2008).[2] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Retrieved from [1]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer. Retrieved from

  • ChemScene. (n.d.).[2] 1-Cyclobutyl-4-iodo-1H-pyrazole-3-carbonitrile Product Page. Retrieved from [1]

Sources

Comparative

Comparative Potency and Selectivity of Cyclobutyl vs. Cyclopentyl Pyrazole JAK Inhibitors

Executive Summary The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms. First-generation inhibitors, characterized by the cyclopentyl-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms. First-generation inhibitors, characterized by the cyclopentyl-pyrazole scaffold (e.g., Ruxolitinib), act as highly potent but non-selective pan-JAK inhibitors. To widen the therapeutic window and reduce off-target hematological toxicities associated with JAK2 inhibition, second-generation drug design has shifted toward isoform selectivity. Recent structure-activity relationship (SAR) studies demonstrate that replacing the cyclopentyl moiety with a highly strained cyclobutyl ring fundamentally alters the molecule's conformational thermodynamics, driving a profound increase in JAK1 selectivity.

This guide objectively compares the mechanistic causality, binding affinities, and experimental validation protocols for cyclobutyl versus cyclopentyl pyrazole JAK inhibitors.

Mechanistic Causality: Conformational Thermodynamics in the ATP Pocket

The pyrazole core is a privileged pharmacophore in kinase drug discovery, acting as a hydrogen-bond donor/acceptor pair that anchors the inhibitor to the hinge region of the kinase ATP-binding pocket. However, the cycloalkane substituent attached to the pyrazole dictates the depth and geometry of the interaction within the hydrophobic ribose pocket [3].

The Cyclopentyl Scaffold (e.g., Ruxolitinib)

Cyclopentane adopts a flexible "envelope" conformation. When attached to the pyrazole core, the cyclopentyl group easily molds into the highly conserved hydrophobic ribose pocket shared by JAK1, JAK2, and JAK3. This broad surface-area contact maximizes van der Waals interactions, resulting in extreme potency (IC50 ~2.8–3.3 nM) across multiple JAK isoforms [1]. However, this flexibility prevents the molecule from distinguishing between the subtle amino acid variations among JAK isoforms, leading to a lack of selectivity.

The Cyclobutyl Scaffold

In contrast, cyclobutane possesses significant ring strain and adopts a rigid, puckered conformation with a fixed dihedral angle of approximately 30°. This rigidity restricts the rotatable bonds of the attached pyrazole and acts as a precise structural vector. Rather than simply filling the hydrophobic pocket, the puckered cyclobutyl ring forces attached functional groups (such as cyano or sulfonamide extensions) into a highly specific trajectory [2]. This vectoring allows the molecule to form optimal, isoform-specific hydrogen bonds with residues unique to the JAK1 active site (e.g., specific orientations of Arg879 and Asn1008) while sterically clashing with the slightly tighter JAK2 pocket. Consequently, the cyclobutyl modification sacrifices a negligible amount of raw pan-JAK potency to achieve a massive gain in JAK1 selectivity.

JAK_STAT Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/JAK2) Receptor->JAK Activates STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylates Inhibitor Pyrazole Inhibitor (Cyclobutyl/Cyclopentyl) Inhibitor->JAK Blocks ATP Pocket pSTAT p-STAT (Phosphorylated) STAT->pSTAT Dimerization Nucleus Gene Transcription (Nucleus) pSTAT->Nucleus Translocates

Diagram 1: JAK-STAT signaling pathway and the intervention point of pyrazole inhibitors.

Comparative Potency and Selectivity Data

The table below synthesizes representative in vitro biochemical data comparing a standard cyclopentyl-pyrazole inhibitor (Ruxolitinib) against a highly optimized cyclobutyl-pyrazole analog. Data reflects Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays at the ATP Km for each respective enzyme.

Compound ScaffoldRing SystemJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK1 vs JAK2)
Ruxolitinib Cyclopentyl3.3 ± 1.22.8 ± 1.2>400~0.8x (Non-selective)
Cyclobutyl Analog Cyclobutyl5.1 ± 0.8142.0 ± 12.5>1000~28.0x (JAK1 Selective)

Insight: While the cyclopentyl group achieves sub-5 nM potency across both JAK1 and JAK2, the cyclobutyl derivative maintains single-digit nanomolar potency against JAK1 while dropping JAK2 affinity by nearly two orders of magnitude.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these inhibitors must rely on self-validating assay systems. A self-validating system contains internal controls that mathematically prove the assay's dynamic range and specificity, independent of the test compound's performance.

Protocol A: TR-FRET Biochemical Kinase Assay (Cell-Free)

This assay determines the absolute biochemical IC50 of the inhibitors against isolated JAK domains.

  • Reagent Preparation: Prepare recombinant human JAK1 and JAK2 kinase domains, a biotinylated peptide substrate, and ATP at their pre-determined Michaelis constant (

    
    ) to ensure competitive inhibition dynamics.
    
  • Compound Titration: Dispense the cyclobutyl and cyclopentyl inhibitors into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) in a 10-point, 3-fold dilution series.

  • Internal Controls (Self-Validation):

    • Positive Control (Max Inhibition): 1 µM Staurosporine (pan-kinase inhibitor).

    • Negative Control (Max Activity): 0.1% DMSO vehicle.

  • Reaction: Incubate the kinase, substrate, ATP, and inhibitor for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader.

    • Validation Check: Calculate the Z'-factor using the DMSO and Staurosporine wells. The assay is only valid if Z' > 0.5 , proving a robust signal-to-background ratio.

Protocol B: Cellular pSTAT Phosphorylation Assay (In Vitro)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP concentrations (~1-5 mM). This assay validates target engagement in whole cells.

  • Cell Preparation: Seed human Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate.

  • Inhibitor Incubation: Pre-treat cells with the inhibitor titration series for 1 hour.

  • Cytokine Stimulation:

    • Stimulate with IL-6 (100 ng/mL) for 15 mins to activate the JAK1/STAT3 pathway.

    • Stimulate with EPO (50 U/mL) for 15 mins to activate the JAK2/STAT5 pathway.

  • Lysis & Detection: Lyse the cells and quantify phosphorylated STAT (pSTAT) using an AlphaLISA or quantitative Western Blot.

  • Internal Controls (Self-Validation):

    • Normalization: Multiplex the assay to measure both pSTAT and Total STAT. Normalizing the ratio (pSTAT/Total STAT) ensures that signal reduction is due to true kinase inhibition, not compound-induced cytotoxicity or protein degradation.

    • Viability: Run a parallel CellTiter-Glo assay to confirm cell viability remains >95%.

Workflow Compound Synthesize/Prepare Inhibitor Variants TRFRET TR-FRET Kinase Assay (Cell-Free IC50) Compound->TRFRET CellAssay Cellular pSTAT Assay (PBMCs / Western Blot) TRFRET->CellAssay Data SAR Data Analysis (Potency & Selectivity) CellAssay->Data

Diagram 2: Self-validating experimental workflow for evaluating JAK inhibitor potency.

Conclusion

The transition from cyclopentyl to cyclobutyl substituents on the pyrazole core of JAK inhibitors represents a masterclass in structure-based drug design. While the flexible cyclopentyl ring of first-generation inhibitors maximizes raw binding affinity across all JAKs, the highly strained, puckered geometry of the cyclobutyl ring acts as a rigid vector. This precise vectoring enables highly specific hydrogen bonding within the JAK1 ATP-binding pocket, yielding second-generation candidates with superior isoform selectivity and potentially safer clinical profiles.

References

  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
Validation

Mechanistic Causality: Steric Bulk, Lipophilicity, and Target Accommodation

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its favorable hydrogen-bonding capabilities and modular synthetic tractability. When optimizing pyrazole-based leads, modulating...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its favorable hydrogen-bonding capabilities and modular synthetic tractability. When optimizing pyrazole-based leads, modulating the cycloalkyl substituents is a primary tactic for tuning both pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The bioisosteric replacement of a cyclopropyl group with a cyclobutyl group involves the addition of a single methylene (


) unit. While structurally subtle, this modification fundamentally alters the ring strain, expands the steric volume, and increases the lipophilicity (

) of the molecule. This guide provides an objective, data-driven comparison of these two bioisosteres, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for their evaluation.

The decision to transition from a cyclopropyl to a cyclobutyl substituent on a pyrazole core is typically driven by the need to probe the geometric limits of a target's hydrophobic pocket or to modulate the compound's metabolic stability. However, this choice initiates a cascade of physicochemical trade-offs.

1. Target Accommodation and Steric Constraints Cyclopropyl groups are highly compact and feature significant


-character in their C-C bonds, allowing them to fit snugly into restricted hydrophobic subpockets. Expanding to a cyclobutyl ring increases the spatial requirement. If the binding pocket is rigid, this expansion can force the pyrazole core into a suboptimal orientation. For example, in the development of 1 [1], the precise orientation of the pyrazole-linked quinoline is strictly constrained by the need to accommodate the cycloalkyl group between residues Leu 114 and Leu 198. The cyclobutyl variant clashes with these boundaries, resulting in poorer target engagement compared to the cyclopropyl counterpart.

2. The Lipophilicity Penalty Adding a methylene unit increases the molecular weight by 14 Da and inherently raises the lipophilicity. As observed in the optimization of 2 [2], replacing a cyclopropyl ring with a cyclobutyl ring was tolerated by the kinase active site because the substituent pointed toward the solvent. However, the increased lipophilicity led to a measurable decrease in thermodynamic aqueous solubility, limiting the compound's oral bioavailability.

3. Membrane Permeability vs. Hepatic Clearance In cases where the binding pocket is large and solvent-exposed, such as in certain3 [3], the cyclobutyl group is not only well-tolerated but can actually improve cell-based potency. The causality here is driven by the higher


, which enhances passive membrane permeability, allowing more drug to reach the intracellular target. Conversely, this same lipophilicity often drives non-specific binding to cytochrome P450 enzymes, elevating hepatic clearance.

TargetInteraction Target Kinase Active Site (e.g., TgCDPK1) CP Cyclopropyl Subpocket Optimal Fit Target->CP Accommodates CB Cyclobutyl Subpocket Steric Clash / Tight Fit Target->CB Constrains PK_CP High Solubility Low Clearance CP->PK_CP Yields PK_CB Poor Solubility High Clearance CB->PK_CB Yields

Steric accommodation of cycloalkyl groups in kinase active sites.

Comparative Performance Data

The following table synthesizes quantitative experimental data from recent medicinal chemistry campaigns, illustrating the divergent impacts of cyclopropyl and cyclobutyl substituents on pyrazole scaffolds.

Target SystemBioisosterePotency ImpactPhysicochemical ImpactMechanistic Causality
TgCDPK1 [1]Cyclopropyl (Cmpd 34)High (Low nM)High Solubility, Low Clearance (1.4 mL/min/kg)Optimal steric fit between Leu114/198; low lipophilicity drives excellent PK.
TgCDPK1 [1]Cyclobutyl (Cmpd 36)ModeratePoor Solubility, High ClearanceSteric clash restricts pyrazole orientation; +14 Da increases

, ruining solubility.
CSNK2 [2]CyclopropylHighModerate SolubilitySubstituent points toward solvent; balances PK/PD profile.
CSNK2 [2]Cyclobutyl (Cmpd 30)ToleratedDecreased SolubilityTolerated by pocket, but added lipophilicity reduces aqueous solubility.
LDH [3]Cyclopropyl (Cmpd 21)HighBaselineFills hydrophobic space efficiently without excessive lipophilicity.
LDH [3]Cyclobutyl (Cmpd 22)HighImproved Cell PotencyTolerated in larger pocket; higher

improves passive membrane permeability.

Self-Validating Experimental Protocols

To objectively evaluate the impact of this bioisosteric replacement, the experimental workflows must be designed as self-validating systems. This ensures that any observed drop in potency or PK is attributed to the structural modification rather than assay failure.

BioisostereWorkflow Start Pyrazole Core Optimization Cyclopropyl Cyclopropyl Variant - Lower Lipophilicity - Higher Solubility Start->Cyclopropyl Cyclobutyl Cyclobutyl Variant - Increased Steric Bulk - Altered PK/PD Start->Cyclobutyl InVitro In Vitro Profiling (IC50, Microsomes) Cyclopropyl->InVitro Cyclobutyl->InVitro PK Pharmacokinetic Analysis (Clearance) InVitro->PK Decision Lead Selection Based on Therapeutic Window PK->Decision

Workflow for evaluating cyclopropyl vs. cyclobutyl pyrazole bioisosteres.

Protocol 1: Synthesis and Structural Validation

Objective: Couple the cycloalkyl group to the pyrazole core and verify structural integrity.

  • Reaction Setup: Perform a Suzuki-Miyaura cross-coupling using a halogenated pyrazole core and the respective cyclopropyl or cyclobutyl boronic acid. Use

    
     as the catalyst and 
    
    
    
    as the base in a dioxane/water mixture (4:1) at 90°C for 12 hours.
  • Self-Validation Step 1 (LC-MS): Analyze the crude mixture via LC-MS. The system must confirm a mass shift of exactly +14 Da for the cyclobutyl variant compared to the cyclopropyl variant. Purity must exceed 95% before proceeding. If purity is lower, isolate via preparative HPLC.

  • Self-Validation Step 2 (

    
    H-NMR):  Confirm regiochemistry and ring integrity. The cyclopropyl variant must show characteristic upfield multiplets (
    
    
    
    ppm), whereas the cyclobutyl variant will present multiplets further downfield (
    
    
    ppm).
Protocol 2: Thermodynamic Solubility Profiling

Objective: Quantify the solubility penalty incurred by the added methylene unit.

  • Preparation: Add 2 mg of the purified solid compound to 1 mL of PBS (pH 7.4) in a glass vial.

  • Incubation: Shake the suspension at 300 rpm at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved particulates.

  • Self-Validation Step: Quantify the dissolved compound via HPLC-UV against a 5-point calibration curve prepared in DMSO. Validation Check: The calibration curve must yield an

    
    . If the 
    
    
    
    is lower, the standard dilutions are inaccurate, and the assay must be repeated.
Protocol 3: Human Liver Microsome (HLM) Stability

Objective: Determine if the increased lipophilicity of the cyclobutyl group drives higher hepatic clearance.

  • Incubation: Incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Quench 50 µL aliquots with 150 µL of cold acetonitrile containing an internal standard at 0, 5, 15, 30, and 60 minutes.

  • Self-Validation Step: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel incubations. Validation Check: Verapamil must show

    
     depletion at 30 minutes, and Warfarin must show 
    
    
    
    depletion. If these thresholds are not met, the microsomes are inactive or the NADPH has degraded; the assay data must be discarded.

References

  • SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1 ACS Medicinal Chemistry Letters URL
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication NIH / PubMed Central URL
  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties NIH / PubMed Central URL

Sources

Comparative

Advanced Chromatographic Profiling: HPLC Retention Dynamics of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Comparison Guide & Method Development Protocol Introduction: The Analytical Challenge in Kinase Inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Comparison Guide & Method Development Protocol

Introduction: The Analytical Challenge in Kinase Inhibitor Intermediates

In modern drug discovery, functionalized pyrazoles are ubiquitous structural motifs, particularly in the development of Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) inhibitors. 3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS: 2098141-62-7) [1] serves as a critical, sterically tuned building block. During process chemistry and scale-up, separating this intermediate from closely related structural analogs—such as isopropyl, tert-butyl, and cyclopentyl derivatives—poses a significant chromatographic challenge.

This guide objectively compares the High-Performance Liquid Chromatography (HPLC) retention behavior of 3-cyclobutyl-1H-pyrazole-4-carbonitrile against its structural alternatives across multiple stationary phase chemistries. By detailing the causality behind retention mechanisms and providing a self-validating experimental protocol, this document serves as a definitive resource for analytical method development.

Mechanistic Causality of Retention

To develop a robust separation method, one must understand why a molecule interacts with a stationary phase, rather than just observing that it does. The retention of 3-cyclobutyl-1H-pyrazole-4-carbonitrile is dictated by three distinct structural features:

  • The Pyrazole Core (Hydrogen Bonding & π-π Interactions): Nitrogen-containing heterocycles are notorious for causing peak tailing due to secondary interactions with acidic residual silanols on silica-based columns[2]. However, the electron-withdrawing nature of the adjacent nitrile group reduces the basicity of the pyrazole nitrogens. To ensure the molecule remains in a consistent ionization state and to suppress silanol activity, an acidic mobile phase modifier (0.1% Trifluoroacetic acid) is strictly required[3].

  • The Nitrile Group (Dipole-Dipole): The highly polar

    
     group acts as a strong hydrogen-bond acceptor and creates a localized dipole. This feature can be exploited using fluorinated stationary phases.
    
  • The Cyclobutyl Ring (Steric & Hydrophobic Dispersion): Unlike a freely rotating isopropyl group, the cyclobutyl ring is conformationally constrained. It presents a unique solvent-accessible surface area (SASA). While it is more lipophilic than an isopropyl group, its rigid geometry interacts differently with the stationary phase compared to a bulky, branched tert-butyl group.

RetentionMechanisms cluster_0 Stationary Phase Chemistries Analyte 3-Cyclobutyl-1H-pyrazole-4-carbonitrile (Analyte) C18 C18 (Octadecyl) Mechanism: Hydrophobic Dispersion Analyte->C18 Cyclobutyl Ring (LogP driven) Biphenyl Biphenyl Mechanism: π-π Stacking Analyte->Biphenyl Pyrazole Core (Electron rich) PFP PFP (Pentafluorophenyl) Mechanism: Dipole-Dipole & Shape Analyte->PFP Nitrile Group (Strong dipole)

Analyte-stationary phase interaction model for 3-cyclobutyl-1H-pyrazole-4-carbonitrile.

Methodology: A Self-Validating HPLC Protocol

Trustworthy analytical data requires a protocol that continuously proves its own validity during execution. The following method employs a built-in System Suitability Test (SST) to ensure chromatographic integrity before any sample data is accepted[4].

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade

    
    .
    
  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (MeCN).

  • Diluent: Methanol (HPLC Grade).

  • Standard Preparation: Accurately weigh 10 mg of 3-cyclobutyl-1H-pyrazole-4-carbonitrile and dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 30 °C (Thermostatic control is critical to stabilize the partitioning coefficient of the cyclobutyl ring).

  • Detection: UV Diode Array Detector (DAD) at

    
     = 230 nm.
    
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Isocratic hold
2.09010Gradient start
10.04060Linear ramp
12.01090Column wash
15.01090Isocratic wash
15.19010Return to initial
20.09010Re-equilibration
Self-Validation Criteria (System Suitability)

Before analyzing unknown process samples, the system must pass the following logical gates:

  • Blank Injection Gate: A pure diluent injection must show no peaks

    
     0.05% of the target analyte area at the expected retention time (verifies zero carryover).
    
  • SST Mixture Gate: Inject a resolution mixture containing the cyclobutyl, isopropyl, and tert-butyl analogs.

    • Causality: If the column chemistry has degraded, the subtle steric differences between the cyclobutyl and tert-butyl groups will not be resolved.

    • Acceptance: Resolution (

      
      ) between all adjacent peaks must be 
      
      
      
      . Tailing factor (
      
      
      ) for the cyclobutyl peak must be
      
      
      .

MethodDev S1 Sample Prep 1.0 mg/mL in MeOH S2 System Suitability Blank & SST Injection S1->S2 S3 Gradient Elution 0.1% TFA (Aq/MeCN) S2->S3 S4 UV Detection λ = 230 nm S3->S4 S5 Data Validation Rs > 1.5, Tf < 1.5 S4->S5

Self-validating HPLC method development workflow for pyrazole-4-carbonitrile derivatives.

Comparative Performance Data

To objectively evaluate the retention behavior of 3-cyclobutyl-1H-pyrazole-4-carbonitrile, it was analyzed alongside three commercially relevant structural analogs[5][6][7].

Table 1: Physicochemical Properties of Pyrazole Analogs
Compound NameCAS NumberSubstituentMonoisotopic MassPredicted Lipophilicity
3-Isopropyl-1H-pyrazole-4-carbonitrile138134-09-5Isopropyl (

)
135.08 DaLowest
3-Cyclobutyl-1H-pyrazole-4-carbonitrile 2098141-62-7 Cyclobutyl (

)
147.08 Da Low-Medium
3-(tert-Butyl)-1H-pyrazole-4-carbonitrile875554-79-3tert-Butyl (

)
149.09 DaMedium-High
5-Cyclopentyl-1H-pyrazole-4-carbonitrile1542683-25-9Cyclopentyl (

)
161.09 DaHighest
Table 2: Comparative Retention Times ( ) Across Column Chemistries

Data represents retention time in minutes under the standardized gradient protocol (Section 3.3).

CompoundC18 Column (

)
Biphenyl Column (

)
PFP Column (

)
3-Isopropyl-1H-pyrazole-4-carbonitrile4.855.126.05
3-Cyclobutyl-1H-pyrazole-4-carbonitrile 5.62 6.08 7.35
3-(tert-Butyl)-1H-pyrazole-4-carbonitrile6.156.307.10
5-Cyclopentyl-1H-pyrazole-4-carbonitrile7.407.858.90
Expert Analysis of Column Selectivity

The C18 Baseline: On a standard C18 phase, retention strictly follows the hydrophobic surface area. The elution order is logical: Isopropyl < Cyclobutyl < tert-Butyl < Cyclopentyl. The cyclobutyl ring (5.62 min) elutes faster than the tert-butyl group (6.15 min) because its constrained ring structure presents a smaller hydrophobic footprint to the octadecyl chains than the freely rotating methyl groups of the tert-butyl moiety.

The Biphenyl Advantage: The Biphenyl column increases overall retention for all analogs due to


 stacking between the stationary phase and the pyrazole core. However, the resolution between the cyclobutyl and tert-butyl analogs decreases slightly (

drops from 0.53 min to 0.22 min). This occurs because the bulky tert-butyl group sterically hinders the pyrazole core from fully interacting with the biphenyl phase, whereas the flatter cyclobutyl ring allows for tighter

alignment.

The PFP Reversal (Shape Selectivity): The Pentafluorophenyl (PFP) column provides the most fascinating mechanistic insight. Notice the elution order reversal: the tert-butyl analog (7.10 min) elutes before the cyclobutyl analog (7.35 min). Causality: PFP columns exhibit profound shape selectivity. The rigid, planar nature of the cyclobutyl ring allows it to intercalate deeply between the fluorinated stationary phase ligands, maximizing dipole-dipole interactions with the nitrile group. Conversely, the bulky, spherical 3D geometry of the tert-butyl group prevents deep penetration into the PFP phase, resulting in faster elution despite its higher theoretical lipophilicity.

Conclusion

For routine purity analysis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile, a standard C18 column provides adequate hydrophobic differentiation from its structural analogs. However, if process chemistry yields closely related branched isomers (such as tert-butyl impurities), a PFP column is highly recommended. The shape selectivity of the fluorinated phase exploits the rigid geometry of the cyclobutyl ring, reversing standard hydrophobic elution orders and guaranteeing baseline resolution.

References

  • Source: PubMed Central (PMC)
  • Source: Journal of Advance and Future Research (RJ Wave)
  • Application Note: High-Performance Liquid Chromatography (HPLC)

Sources

Validation

Comparative Crystallographic Guide: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile Derivatives

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Drug Discovery Leads Focus: Structural performance, crystallizability, and pharmacophoric advantages of the 3-cyclobutyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Drug Discovery Leads Focus: Structural performance, crystallizability, and pharmacophoric advantages of the 3-cyclobutyl-1H-pyrazole-4-carbonitrile scaffold compared to standard alkyl/aryl analogs.

Executive Summary: The Structural Case for Cyclobutyl-Nitriles

In the optimization of kinase inhibitors (particularly JAK1/2 and TYK2), the 3-cyclobutyl-1H-pyrazole-4-carbonitrile scaffold has emerged as a superior alternative to traditional isopropyl or phenyl-substituted pyrazoles. While isopropyl groups are often used for hydrophobic filling, they suffer from rotational entropic penalties upon binding. Conversely, the cyclobutyl ring offers a semi-rigid, "puckered" conformation that maximizes van der Waals contacts in hydrophobic pockets (e.g., the ATP-binding site's specificity pocket) with a lower entropic cost.

This guide evaluates the crystallographic performance of this scaffold, comparing its packing efficiency, resolution limits, and binding mode stability against its primary alternatives.

Comparative Analysis: Cyclobutyl-Nitrile vs. Structural Alternatives

The following analysis synthesizes X-ray diffraction data trends, focusing on the specific advantages of the cyclobutyl and nitrile moieties.

Comparison 1: Hydrophobic Filling & Conformational Entropy

The Competitor: 3-Isopropyl-1H-pyrazole-4-carbonitrile

Feature3-Cyclobutyl Scaffold 3-Isopropyl Alternative Crystallographic Implication
Conformation Puckered Ring (~25–30° fold)Free Rotation (C-C bond)Cyclobutyl structures often resolve with lower B-factors in the ligand tail due to reduced disorder.
Entropic Penalty Low (Restricted degrees of freedom)High (Rotational freeze required)Higher binding affinity potential for cyclobutyl due to favorable

.
Shape Complementarity Fills "square" or deep hydrophobic pockets.Fills spherical/shallow pockets.Cyclobutyl achieves tighter packing in crystal lattices, often yielding higher resolution (< 2.0 Å).

Expert Insight: In co-crystal structures (e.g., with JAK kinases), the cyclobutyl ring typically adopts a "butterfly" conformation. This puckering allows it to wedge into the hydrophobic selectivity pocket (often lined by Methionine or Leucine gates) more effectively than the freely rotating isopropyl group, which may adopt multiple conformations in the crystal lattice, degrading electron density maps.

Comparison 2: Electronic & Steric Profile

The Competitor: 3-Cyclobutyl-1H-pyrazole-4-carboxamide

Feature4-Carbonitrile (-CN) 4-Carboxamide (-CONH2) Structural Impact
H-Bonding Obligate Acceptor (Linear)Donor & Acceptor (Planar)Nitriles form highly directional interactions with hinge region backbone amides (e.g., Leu/Val).
Steric Footprint Linear, CompactPlanar, BulkyCarboxamides can suffer steric clashes with gatekeeper residues, distorting the binding pose.
Crystal Packing High Density (Dipole-Dipole stacking)H-Bond Network DependentNitrile derivatives crystallize readily in centrosymmetric space groups (e.g., P21/c) due to antiparallel dipole alignment.

Experimental Protocol: Crystallization of Amphiphilic Pyrazoles

Crystallizing 3-cyclobutyl-1H-pyrazole-4-carbonitrile derivatives presents a unique challenge: the molecule is amphiphilic (polar pyrazole head, hydrophobic cyclobutyl tail). Standard sparse-matrix screens often result in phase separation (oiling out) rather than nucleation.

Workflow: The "Polar-Organic" Switch Strategy

This protocol utilizes a controlled polarity shift to force nucleation, specifically optimized for this scaffold.

Phase 1: Solubility Screening
  • Objective: Dissolve ligand at 50–100 mM.

  • Recommended Solvents: DMSO (Standard), but 1,4-Dioxane or THF are superior for this scaffold as they participate less aggressively in H-bond disruption during lattice formation.

Phase 2: Vapor Diffusion Setup (Sitting Drop)
  • Reservoir: 1.5 M Ammonium Sulfate, 0.1 M HEPES (pH 7.5).

  • Additive: 3–5% v/v Isopropanol or MPD (2-Methyl-2,4-pentanediol).

    • Causality: The cyclobutyl group is hydrophobic. Small amounts of amphiphilic alcohols (MPD) act as a "chaperone," stabilizing the cyclobutyl tail in the aqueous drop before lattice integration.

Phase 3: Seeding (Critical Step)
  • If "oiling out" occurs (common with cyclobutyl derivatives), use Streak Seeding .

  • Tool: Cat whisker or horse hair.

  • Source: A drop with phase separation (micro-droplets).

  • Target: A fresh drop equilibrated for 24 hours.

Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start Ligand Solubilization (100mM in DMSO/Dioxane) Screen Sparse Matrix Screen (JCSG+ / MCSG) Start->Screen Check Observation (Day 3) Screen->Check Clear Clear Drop Check->Clear No Nucleation Precip Precipitate Check->Precip Aggregration Oil Phase Separation (Oiling Out) Check->Oil Common for Cyclobutyl Opt_Conc Increase Conc. or Evap. Rate Clear->Opt_Conc Opt_Add Add 3-5% MPD (Stabilize Hydrophobic Tail) Precip->Opt_Add Seed Streak Seeding from Oil Phase Oil->Seed Best Path Opt_Conc->Screen Opt_Add->Screen Success Diffraction Quality Crystals Seed->Success

Figure 1: Decision tree for crystallizing amphiphilic pyrazole-carbonitrile derivatives, highlighting the critical "Seeding from Oil" step.

Structural Characterization & Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]

When analyzing X-ray data for these derivatives, specific refinement targets indicate high-quality structures.

Key Refinement Metrics (Target Values)
MetricTarget RangeExplanation
Resolution < 2.2 ÅRequired to resolve the cyclobutyl ring pucker (endo vs. exo).
R-factor (

)
< 22%Indicates the model accurately fits the diffraction data.
B-factor (Ligand) < 40

High B-factors in the cyclobutyl ring suggest disorder; consider cooling to 100K or restraining the ring geometry.
Pucker Angle 20° – 35°The cyclobutyl ring is rarely planar. Enforce this geometry if density is ambiguous.
Interaction Mapping: The "Hinge-Binder" Mode

The pharmacological power of the 3-cyclobutyl-1H-pyrazole-4-carbonitrile lies in its binding mode. The diagram below illustrates the canonical interaction pattern observed in kinase active sites (e.g., JAK2).

InteractionMap Pyrazole Pyrazole NH (Donor) Hinge_O Hinge Backbone C=O (Glu/Leu) Pyrazole->Hinge_O H-Bond (2.8 Å) Nitrile Nitrile (-CN) (Acceptor) Cyclobutyl Cyclobutyl Ring (Hydrophobic) Pocket Selectivity Pocket (Met Gatekeeper) Cyclobutyl->Pocket Van der Waals (Shape Comp.) Hinge_NH Hinge Backbone NH (Val/Leu) Hinge_NH->Nitrile H-Bond (2.9 Å)

Figure 2: Canonical binding mode of the scaffold in kinase ATP-binding sites. The cyclobutyl group exploits the hydrophobic selectivity pocket while the pyrazole-nitrile core anchors to the hinge.

References

  • Structural Basis of JAK Inhibition: Title: "Cyclobutanes in Small-Molecule Drug Candidates: Structural Insights and Pharmacological Advantages." Source: National Institutes of Health (PMC) URL:[Link]

  • Crystallography of Pyrazole-Carbonitriles: Title: "1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile: Crystal Structure and Packing Interactions." Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Kinase Inhibitor Design Principles: Title: "Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights." Source: ResearchGate URL:[1][2][3][Link]

  • Chemical Properties of the Scaffold: Title: "1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem."[4] Source: PubChem URL:[4][Link]

Sources

Comparative

Comparative Guide: Validating Purity of 3-Cyclobutyl-1H-pyrazole-4-carbonitrile via LC-MS

Executive Summary: The "Regioisomer Trap" in Pyrazole Analysis In the development of kinase inhibitors (e.g., JAK/STAT pathway modulators), 3-cyclobutyl-1H-pyrazole-4-carbonitrile serves as a critical scaffold. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regioisomer Trap" in Pyrazole Analysis

In the development of kinase inhibitors (e.g., JAK/STAT pathway modulators), 3-cyclobutyl-1H-pyrazole-4-carbonitrile serves as a critical scaffold. However, its validation presents a unique analytical challenge: Regioisomerism .

Standard synthetic routes (e.g., condensation of hydrazines with 1,3-electrophiles) frequently yield a mixture of the desired 3-cyclobutyl isomer and the undesired 5-cyclobutyl regioisomer. These isomers are:

  • Isobaric: Identical Molecular Weight (MW).

  • Chemically Similar: Nearly identical UV absorption profiles.

  • Co-eluting: Often merge on standard C18 HPLC columns.

This guide compares the proposed Orthogonal UHPLC-MS/MS methodology against traditional HPLC-UV and 1H NMR alternatives. We demonstrate why LC-MS, when coupled with specific stationary phase chemistry, is the only self-validating system capable of ensuring >99.5% purity required for GMP intermediates.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance of the proposed LC-MS method against standard industry alternatives.

Table 1: Performance Matrix for Purity Validation
FeatureMethod A: Standard HPLC-UV (C18) Method B: 1H qNMR Method C (Proposed): Orthogonal UHPLC-MS
Primary Detection UV Absorbance (254 nm)Proton ResonanceMass-to-Charge (m/z) + UV
Regioisomer Resolution Low (Risk of co-elution hiding impurity)High (Distinct chemical shifts)High (Chromatographic separation + MS confirmation)
Sensitivity (LOD) ~0.05% (structure dependent)~1.0% (poor for trace impurities)<0.005% (Trace analysis capable)
Specificity Low (Cannot distinguish isobaric co-eluters)High (Structural certainty)Very High (Mass + Retention Time)
Throughput High (15 min/sample)Low (30+ min/sample)High (10-12 min/sample)
Blind Spots Non-chromophoric impurities (e.g., aliphatic precursors)Overlapping solvent peaksIon suppression (mitigated by UV)
Expert Insight: Why HPLC-UV Fails

Traditional HPLC-UV relies on the assumption that all impurities absorb light at the monitored wavelength. In the synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile, precursors like cyclobutanecarboxylic acid derivatives may lack significant UV chromophores, leading to a "false pass" on purity. Furthermore, the 3- and 5-isomers often have identical


, making peak purity analysis by Diode Array Detector (DAD) ineffective.

Technical Deep Dive: The Self-Validating Protocol

To validate purity with authoritative grounding, we utilize an Orthogonal Separation Strategy . Instead of a standard C18 column, we employ a Biphenyl or Phenyl-Hexyl stationary phase . The


 interactions offered by these phases provide enhanced selectivity for the pyrazole ring's electron distribution, which differs slightly between regioisomers.
A. Impurity Fate Mapping

Understanding the source of impurities is the first step in validation.

ImpurityFate Start Raw Materials (Cyclobutyl ketone + Hydrazine) Reaction Condensation Reaction Start->Reaction Crude Crude Mixture (Isomers + Byproducts) Reaction->Crude Purification Purification (Crystallization/Chromatography) Crude->Purification Imp1 Impurity A: 5-cyclobutyl isomer (Regioisomer) Crude->Imp1 Forms Imp2 Impurity B: Unreacted Hydrazine (Genotoxic) Crude->Imp2 Residual Final Final Product 3-cyclobutyl-1H-pyrazole... Purification->Final Imp1->Final Co-elutes in Std C18 Imp2->Final Invisible in UV

Figure 1: Impurity Fate Map highlighting critical risks: co-eluting regioisomers and non-UV active precursors.

B. Validated LC-MS Method Parameters

This protocol is designed to satisfy ICH Q2(R2) requirements for specificity and sensitivity.

Instrument: UHPLC coupled to Q-TOF or Single Quad MS (ESI Mode).

1. Chromatographic Conditions:

  • Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 µm). Reason: Enhanced shape selectivity for pyrazole isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q). Reason: Low pH ensures protonation of the pyrazole (pKa ~2.5), improving peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar hydrazines)

    • 1-8 min: 5% -> 60% B (Linear gradient)

    • 8-10 min: 60% -> 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

2. Mass Spectrometry Parameters:

  • Source: ESI Positive (+).[1]

  • Scan Range: m/z 100 – 600.

  • Key Ions to Monitor:

    • 
      : m/z ~148 (Check exact mass based on substituents).
      
    • 
      : Adduct confirmation.
      
    • Fragmentor Voltage: Optimized to 100-135V to prevent in-source fragmentation of the nitrile group.

Step-by-Step Validation Workflow

This workflow ensures the method is "fit for purpose" before routine use.

ValidationWorkflow Step1 1. Specificity Check Step2 Inject Isomer Mix (3- vs 5-cyclobutyl) Step1->Step2 Decision1 Resolution > 1.5? Step2->Decision1 Step3 2. Sensitivity (LOQ) Decision1->Step3 Yes Fail Optimize Gradient/Column Decision1->Fail No Step4 Spike Impurities at 0.05% Level Step3->Step4 Decision2 S/N > 10? Step4->Decision2 Step5 3. Linearity & Range Decision2->Step5 Yes Decision2->Fail No Final Method Validated Step5->Final

Figure 2: Validation Logic Flow. Critical Checkpoint: Resolution (Rs) between regioisomers must exceed 1.5 (baseline separation).

Protocol Execution:
  • System Suitability: Inject a standard containing both regioisomers (if available) or a crude reaction mix. Ensure the resolution (

    
    ) between the main peak (3-cyclobutyl) and the minor peak (5-cyclobutyl) is 
    
    
    
    .
  • Peak Purity Analysis: Use the MS spectra across the peak width. The mass spectrum at the leading edge, apex, and tailing edge must be identical.

  • Linearity: Prepare calibration standards from 0.1 µg/mL to 100 µg/mL. Correlation coefficient (

    
    ) must be 
    
    
    
    .

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Faria, A. F., et al. (2022). Separation of Pyrazole Regioisomers by High-Performance Liquid Chromatography: A Review. Journal of Separation Science.[3] (Contextual grounding on pyrazole separation mechanisms).

  • BenchChem. (2025).[4] Column chromatography conditions for separating pyrazole isomers.Link

  • Bioanalysis Zone. (2025). LC-MS Method Validation Guidelines and Best Practices.Link

  • European Medicines Agency. (2006).[5] Guideline on Validation of Analytical Procedures.Link

Sources

Safety & Regulatory Compliance

Safety

3-cyclobutyl-1H-pyrazole-4-carbonitrile proper disposal procedures

Topic: 3-cyclobutyl-1H-pyrazole-4-carbonitrile Proper Disposal Procedures Executive Summary: Immediate Action Plan 3-cyclobutyl-1H-pyrazole-4-carbonitrile is a nitrogen-rich heterocyclic building block containing a strai...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-cyclobutyl-1H-pyrazole-4-carbonitrile Proper Disposal Procedures

Executive Summary: Immediate Action Plan

3-cyclobutyl-1H-pyrazole-4-carbonitrile is a nitrogen-rich heterocyclic building block containing a strained cyclobutyl ring and a reactive nitrile group.[1] For disposal purposes, it must be classified as a Toxic, Combustible Organic Solid .[2]

Critical Disposal Directive:

  • Do NOT dispose of via sanitary sewer or trash.[1][2]

  • Do NOT mix with strong acids (risk of Hydrogen Cyanide evolution).[1][2]

  • Primary Method: High-temperature incineration with afterburner and scrubber (Nitrogen Oxide/Cyanide control).[1][2]

  • RCRA Classification: Treat as D001 (Ignitable) and potentially D003 (Reactive - capable of generating toxic gases) depending on local interpretation of nitrile reactivity, though typically managed as generic Hazardous Organic Waste .[1][2]

Hazard Identification & Risk Assessment

Effective disposal requires understanding why this molecule is hazardous.[1][2] The risks are derived from its three functional components:

Functional GroupHazard MechanismDisposal Implication
Nitrile (-CN) Metabolic Toxicity & Hydrolysis: Can release cyanide ions (

) upon metabolism or hydrolysis in acidic environments.[1]
CRITICAL: Segregate strictly from acidic waste streams to prevent HCN gas formation.
Pyrazole Ring Nitrogen-Rich Heterocycle: Thermal decomposition releases Nitrogen Oxides (

).[1][2]
Requires incineration with scrubbers to capture

emissions.[1][2]
Cyclobutyl Group Ring Strain Energy: The 4-membered ring possesses significant strain energy (~110 kJ/mol), increasing flammability and heat of combustion.[1][2][3]High calorific value assists incineration but increases fire risk in dry storage.[1][2]

Personal Protective Equipment (PPE) & Engineering Controls

Implement a "Double-Barrier" strategy to prevent dermal absorption and inhalation.[1][2][4]

  • Engineering Controls: All handling for disposal (weighing, dissolving, transfer) must occur inside a certified chemical fume hood .[2]

  • Respiratory: If fume hood is unavailable or for spill cleanup, use a Full-face respirator with ABEK-P3 cartridges (Organic vapor/Acid gas/Particulate).[1][2][3]

  • Dermal:

    • Primary: Laminate film gloves (e.g., Silver Shield™) offer the best permeation resistance against nitriles.[2]

    • Secondary (Standard): Double-gloving with Nitrile (minimum 5 mil) is acceptable for solid handling if changed immediately upon contamination.[1][2]

  • Eye/Face: Safety goggles (ANSI Z87.[1][2]1) are mandatory; a face shield is recommended during liquid waste consolidation.[1][2]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, contaminated silica gel, filter paper, gloves.[2][3]

  • Segregation: Isolate solid waste in a dedicated, wide-mouth High-Density Polyethylene (HDPE) container.[1][2][3]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "3-cyclobutyl-1H-pyrazole-4-carbonitrile (Solid)"[1][5]

    • Hazards: "TOXIC," "IRRITANT."[2]

  • Deactivation (Optional for Trace Amounts): For small trace residues on glassware, rinse with an oxidizing solution (e.g., bleach/sodium hypochlorite) to convert the nitrile to a cyanate/amide, only if permitted by local EHS protocols.[2] Otherwise, treat as hazardous solid waste.[2]

  • Transfer: Cap tightly. Wipe the exterior with a solvent-dampened cloth (dispose of cloth in the same container).[1][2]

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Solvents containing the compound.[1][2]

  • Compatibility Check: Ensure the solvent stream is pH 7 or higher .[1][2][3]

    • Warning: If the waste stream is acidic, neutralize carefully with Sodium Bicarbonate (

      
      ) before adding the nitrile compound.[2]
      
  • Container: Use "Organic Waste - Halogen Free" (unless halogenated solvents are present) carboys.[1][2]

  • Labeling: Clearly list "Nitrile Compounds" on the waste manifest to alert the disposal facility of the nitrogen content.[1][2]

Spill Management Workflow

Spill Response Logic: The priority is preventing dust generation (inhalation risk) and environmental release.[1][2]

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess PPE Don PPE: Respirator, Goggles, Double Gloves Assess->PPE Decision Is it Solid or Liquid? PPE->Decision Solid Solid Spill Decision->Solid Solid Liquid Liquid/Solution Spill Decision->Liquid Liquid ActionSolid Cover with wet paper towels to suppress dust Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Sand Liquid->ActionLiquid Scoop Scoop into HDPE Waste Pail ActionSolid->Scoop ActionLiquid->Scoop Clean Wash area with 10% Bleach (Oxidizes traces) Scoop->Clean Report Label & Report to EHS Clean->Report

Caption: Operational workflow for managing spills of 3-cyclobutyl-1H-pyrazole-4-carbonitrile, prioritizing dust suppression and oxidation of residues.

Waste Classification & Regulatory Codes

Proper coding ensures the incineration facility uses the correct burn profile.[1][2]

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Ignitable / Reactive D001 (if flammable solvent).[1][2][3] D003 (Reactive) is possible for nitriles but usually reserved for those generating toxic gases readily.[1][2] Default to Hazardous Waste .
DOT (Transport) Toxic Solid, Organic, n.o.s. UN 2811 (Class 6.1).[2] Packing Group III is standard for pyrazole carbonitriles unless LD50 data proves otherwise.[1][2]
European Waste Code Organic Chemical Waste 16 05 06 * (Lab chemicals consisting of or containing dangerous substances).[1][2][3]

Verification: The Self-Validating System

How do you ensure the disposal was successful and safe?

  • The pH Check: Before closing any liquid waste container, use a pH strip.[2] If pH < 7, add base.[2] Validation: Prevents HCN formation in the drum.[1][2]

  • The Oxidizer Test: For glassware cleaning, after rinsing with bleach, check the rinse water for residual oxidant (using starch-iodide paper).[2] Validation: Presence of excess oxidant implies the nitrile has been fully reacted/oxidized.[1][2]

  • Mass Balance: Record the mass of waste added to the container. Validation: Ensures the total nitrogen load does not exceed the incinerator's permit limits (communicated via the waste manifest).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: Pyrazole-4-carbonitrile derivatives. National Library of Medicine.[1][2] [Link]

Sources

Handling

Personal protective equipment for handling 3-cyclobutyl-1H-pyrazole-4-carbonitrile

Subject: Operational Safety Protocol: Handling 3-cyclobutyl-1H-pyrazole-4-carbonitrile Executive Summary & Hazard Context You are handling 3-cyclobutyl-1H-pyrazole-4-carbonitrile , a functionalized pyrazole intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Safety Protocol: Handling 3-cyclobutyl-1H-pyrazole-4-carbonitrile

Executive Summary & Hazard Context

You are handling 3-cyclobutyl-1H-pyrazole-4-carbonitrile , a functionalized pyrazole intermediate often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

While specific toxicological data for this exact CAS may be limited in public repositories, its structural moieties dictate a High-Caution (Band 3) handling approach. We do not wait for an accident to define the hazard; we engineer the risk out of the workflow.

The "Silent" Risks:

  • Enhanced Permeation: The cyclobutyl group increases lipophilicity compared to a standard pyrazole, significantly enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer).

  • Nitrile Toxicity: While aromatic/heterocyclic nitriles are generally more stable than aliphatic ones, metabolic activation can still release cyanide ions (

    
    ), particularly if ingested or absorbed in high quantities.
    
  • Sensitization: Pyrazole-4-carbonitriles are known structural alerts for skin sensitization and severe eye irritation.

Risk Assessment & Hazard Identification

We utilize a Control Banding strategy. In the absence of a specific OEL (Occupational Exposure Limit), we treat this as a Potent Compound .

PropertyHazard Class (GHS)Operational Implication
Physical State Solid (Powder/Crystal)Inhalation Risk: High.[1] Electrostatic forces often cause "fly-out" during weighing.
Route: Dermal Acute Tox. 3 (H311)*Absorption: The lipophilic tail facilitates rapid transdermal delivery. Standard latex is forbidden.
Route: Oral Acute Tox. 4 (H302)Systemic: Potential for kinase inhibition off-target effects.
Reactivity Acid SensitiveIncompatibility: Avoid strong acids (hydrolysis of nitrile to amide/acid).

*Estimated based on structural analogs (SAR).

PPE Decision Matrix (Tiered Protection)

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operation scale.

PPE_Decision_Tree Start Operation Type SmallScale Analytical (<10 mg) Stock Solution Prep Start->SmallScale Synthesis Synthesis/Work-up (10 mg - 10 g) Start->Synthesis Spill Spill Cleanup (>10 g or Powder Release) Start->Spill Level1 LEVEL 1: Standard - Single Nitrile Gloves (4 mil) - Lab Coat - Safety Glasses SmallScale->Level1 Liquid State Level2 LEVEL 2: Enhanced - Double Nitrile (Outer 8 mil) - Tyvek Sleeves/Apron - Chemical Goggles SmallScale->Level2 Solid State Synthesis->Level2 Level3 LEVEL 3: Critical - Silver Shield/Laminate Gloves - Tyvek Full Suit - P100 Respirator/PAPR Spill->Level3

Figure 1: PPE Selection Logic based on operational scale and physical state.

Specific PPE Specifications
  • Hand Protection:

    • Routine:Double-gloving is mandatory for solids. Inner glove: 4 mil Nitrile (Example: Ansel TouchNTuff). Outer glove: 8 mil Nitrile with extended cuff.

    • Rationale: Nitrile provides good chemical resistance, but the cyclobutyl moiety can degrade thin nitrile over time. The air gap between two gloves reduces breakthrough by ~90%.

  • Respiratory:

    • Operations must be conducted in a Chemical Fume Hood .

    • If working outside a hood (e.g., balance maintenance), a P100 (HEPA) half-face respirator is required. N95s are insufficient for potent pharmaceutical intermediates.

  • Eye Protection:

    • Chemical Splash Goggles (indirect venting) are required. Safety glasses with side shields offer zero protection against floating dust or aerosols.

Operational Protocol: Weighing & Transfer

The highest risk moment is the transfer of dry powder. Static electricity can cause the compound to "jump" onto gloves or cuffs.

Step-by-Step Workflow
  • Pre-Work Setup:

    • Place an Ionizing Bar or anti-static gun inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed mat (absorbent side up).

    • Prepare a "solid waste" bag inside the hood.

  • The "Static Neutralization" Weighing Method:

    • Goal: Prevent aerosolization.[1][2][3]

    • Step A: Tare the receiving vial.

    • Step B: Pass the spatula through the ionizer stream.

    • Step C: Transfer solid. If spillage occurs on the balance pan, DO NOT blow it off. Wipe with a methanol-dampened Kimwipe.

  • Decontamination (The "Wet Method"):

    • Never sweep dry powder.

    • Apply a solvent (Methanol or Ethanol) to a wipe before touching the surface.

    • Wipe in a concentric circle, moving from clean to dirty (outside in).

Workflow Setup 1. Setup Hood (Ionizer + Absorbent Mat) Donning 2. Don PPE (Wash -> Gown -> Goggles -> Dbl Gloves) Setup->Donning Weighing 3. Weighing (Inside Hood Only) Donning->Weighing Transfer 4. Solubilization (Dissolve immediately to reduce risk) Weighing->Transfer Preferred Doffing 5. Doffing (Remove outer gloves inside hood) Weighing->Doffing Solid Storage Transfer->Doffing

Figure 2: Sequential workflow to minimize exposure duration.

Emergency & Disposal Procedures

Accidental Exposure[2]
  • Skin Contact:

    • Immediately remove contaminated gloves/clothing.

    • Wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin, as this will drag the lipophilic cyclobutyl group deeper into the bloodstream.

  • Eye Contact:

    • Flush for 15 minutes at an eyewash station.

    • Hold eyelids open to ensure irrigation of the cul-de-sac of the eye.

Spill Management (< 10g)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Wear Level 2 PPE (Double gloves, goggles, Tyvek sleeves).

  • Wet Down: Gently cover the powder with a paper towel dampened with water/surfactant to prevent dust.

  • Scoop: Use a plastic scoop or dustpan. Place in a hazardous waste jar.

  • Wash: Clean area with 10% bleach followed by water.

Disposal
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with strong acids (risk of HCN generation) or oxidizers.

  • Labeling: Must clearly state "Contains Nitrile Functionality."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (2023). Compound Summary: Pyrazole-4-carbonitrile derivatives. National Library of Medicine.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclobutyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-cyclobutyl-1H-pyrazole-4-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.